molecular formula C6F4I2 B3037956 1,3-Diiodotetrafluorobenzene CAS No. 67815-57-0

1,3-Diiodotetrafluorobenzene

Cat. No.: B3037956
CAS No.: 67815-57-0
M. Wt: 401.87 g/mol
InChI Key: FVJBAXUUZIEJCB-UHFFFAOYSA-N
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Description

1,3-Diiodotetrafluorobenzene is a useful research compound. Its molecular formula is C6F4I2 and its molecular weight is 401.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5-tetrafluoro-4,6-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F4I2/c7-1-2(8)5(11)4(10)6(12)3(1)9
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJBAXUUZIEJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)I)F)I)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F4I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67815-57-0
Record name 1,3-Diiodotetrafluorobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diiodotetrafluorobenzene (CAS: 67815-57-0)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Diiodotetrafluorobenzene is a halogenated aromatic compound that has emerged as a significant building block in the fields of supramolecular chemistry, materials science, and advanced organic synthesis. Its unique electronic properties, stemming from the presence of four electron-withdrawing fluorine atoms and two polarizable iodine atoms, make it a powerful tool for constructing complex molecular architectures and as a versatile intermediate for the synthesis of novel active pharmaceutical ingredients (APIs). The meta-substitution pattern of the iodine atoms imparts a distinct angular geometry, or "bent" shape, which provides a different set of design principles in crystal engineering compared to its linear 1,4-isomer.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental to its application in research and development.

Physical and Chemical Properties

The key physicochemical properties are summarized in the table below, providing essential data for handling, reaction setup, and purification.

PropertyValueReference(s)
CAS Number 67815-57-0[2][3][4][5]
Molecular Formula C₆F₄I₂[2][6]
Molecular Weight 401.87 g/mol [2][5]
Appearance Clear, faint yellow liquid[4][5]
Boiling Point 140 °C[5][7]
Density 2.671 ± 0.06 g/cm³ (Predicted)[3][5]
Refractive Index 1.608[3]
IUPAC Name 1,2,3,5-tetrafluoro-4,6-diiodobenzene[2]
SMILES C1(=C(C(=C(C(=C1F)I)F)I)F)F[2]
Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is a detailed description of the expected spectroscopic data.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's C₂ᵥ symmetry, a specific and predictable pattern of signals is expected in its NMR spectra.

  • ¹H NMR: As there are no hydrogen atoms in the molecule, no signals are expected in the ¹H NMR spectrum. The absence of signals can be a useful confirmation of purity.[8]

  • ¹³C NMR: The spectrum is expected to show three distinct signals for the aromatic carbons, as two pairs of carbons are chemically equivalent.

    • C-I Carbons (C1, C3): These carbons are directly bonded to iodine and are expected to appear at the highest field (lowest ppm) in the aromatic region, typically around 75-85 ppm.[9] The chemical shift is sensitive to intermolecular interactions, such as halogen bonding.[10]

    • C-F Carbons (C4, C6): These carbons are equivalent and will appear as a single resonance.

    • C-F Carbon (C2) & C-F Carbon (C5): These two carbons are also chemically equivalent. The C-F carbons will exhibit large one-bond C-F coupling constants (¹JCF) and smaller multi-bond couplings to other fluorine atoms, resulting in complex multiplets for each signal.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show three distinct resonances due to the three non-equivalent fluorine environments. The chemical shifts for aryl fluorides typically appear in the range of -100 to -170 ppm relative to CFCl₃.[11][12][13] Each signal will exhibit complex splitting patterns due to three-bond (³JFF) and four-bond (⁴JFF) fluorine-fluorine couplings.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

  • C-F Stretching: Strong, characteristic absorptions in the 1100-1400 cm⁻¹ region.

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-I Stretching: Weaker absorptions typically found in the far-infrared region (< 600 cm⁻¹). The Aldrich FT-IR Collection, Edition II, contains a spectrum for "Diiodotetrafluorobenzene, 99%", which is highly likely to be the 1,3-isomer given its liquid state at room temperature.[14]

1.2.3. Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the spectrum will be characterized by:

  • Molecular Ion (M⁺): A prominent peak at m/z ≈ 402, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Stepwise loss of iodine atoms ([M-I]⁺ at m/z ≈ 275) and subsequent fragmentation of the fluorinated benzene ring are expected.

Synthesis and Purification

The synthesis of this compound is most reliably achieved through the direct iodination of its tetrafluorinated precursor, 1,2,3,5-tetrafluorobenzene.[5] The following protocol is adapted from a well-established procedure for the synthesis of the isomeric 1,4-diiodotetrafluorobenzene, leveraging analogous reactivity.[8]

Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product A 1,2,3,5-Tetrafluorobenzene D Reaction at 55-60 °C (3 hours) A->D B Iodine (I₂) B->D C Fuming Sulfuric Acid (Oleum) C->D E Quench on Ice D->E Cool F Filter Precipitate E->F G Wash with NaHSO₃ (aq) F->G Remove excess I₂ H Dry G->H I This compound H->I Purification (e.g., Distillation)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 1,2,3,5-Tetrafluorobenzene

  • Iodine (I₂)

  • Fuming Sulfuric Acid (20% SO₃)

  • Sodium bisulfite (NaHSO₃)

  • Crushed ice

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser, carefully add iodine to fuming sulfuric acid with stirring. The mixture should be cooled in an ice bath during this addition.

  • Addition of Substrate: To the stirred mixture, slowly add 1,2,3,5-tetrafluorobenzene while maintaining the temperature below 20 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 55-60 °C and maintain this temperature for 3 hours with vigorous stirring.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it over a large volume of crushed ice.

  • Isolation: A dark, oily product or solid will separate. If solid, filter the precipitate. If an oil, separate the organic layer. Wash the crude product thoroughly with a saturated aqueous solution of sodium bisulfite to remove any unreacted iodine, followed by washing with water.

  • Purification: Dry the crude product over anhydrous magnesium sulfate (MgSO₄). The final product can be purified by vacuum distillation to yield pure this compound as a clear, faintly yellow liquid.

Reactivity and Applications in Development

The chemical behavior of this compound is dominated by the interplay between its C-F and C-I bonds, making it a valuable component in both supramolecular assembly and covalent synthesis.

Halogen Bonding and Crystal Engineering

The primary application of this molecule is as a potent halogen bond donor . The electron-withdrawing nature of the tetrafluorinated ring creates a region of positive electrostatic potential (a σ-hole) on the iodine atoms, enabling them to form strong, directional, non-covalent interactions with Lewis basic atoms (e.g., N, O, S) of other molecules.[15]

Caption: Halogen bonding with this compound.

This predictable interaction is a cornerstone of crystal engineering , allowing for the rational design of co-crystals with tailored solid-state properties. These properties are relevant for:

  • Pharmaceutical Co-crystals: Modifying the solubility, stability, and bioavailability of active pharmaceutical ingredients.

  • Organic Semiconductors: The ordered, layered structures that can be formed have potential applications in electronic materials.[16]

  • Functional Materials: Development of liquid crystals, gels, and materials for anion recognition.

A Versatile Building Block in Cross-Coupling Reactions

For drug development professionals, the C-I bonds of this compound are highly attractive reaction handles for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing the complex carbon skeletons of modern pharmaceuticals.

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[17][18] this compound is an excellent substrate for this reaction, allowing for the introduction of aryl or heteroaryl groups at one or both iodine positions.

SuzukiCoupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) A->C Reaction E Aryl-substituted Tetrafluorobenzene A->E B Arylboronic Acid (R-B(OH)₂) B->C Reaction B->E D Base (e.g., Na₂CO₃)

Caption: Suzuki-Miyaura coupling with this compound.

This reaction is crucial for synthesizing fluorinated biaryl compounds, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity.[17]

3.2.2. Sonogashira Coupling

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[19][20] This provides a direct route to arylalkynes, which are important intermediates in drug synthesis and valuable structural motifs in their own right. The high reactivity of the C-I bond ensures that these couplings can often be performed under mild conditions.[19]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound.

Hazard Identification

The compound is classified with the following GHS hazard statements:[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The compound is listed as light-sensitive; therefore, storage in an amber or opaque container is recommended to prevent degradation.

Conclusion

This compound is a highly functionalized and versatile chemical entity. Its significance extends from fundamental studies in supramolecular chemistry, driven by its capacity for strong and directional halogen bonding, to practical applications in medicinal chemistry as a key building block for complex molecules via cross-coupling reactions. The unique structural and electronic features of this compound ensure its continued importance for scientists and researchers at the forefront of materials science and drug discovery.

References

physical and chemical properties of 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Diiodotetrafluorobenzene: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound that has emerged as a versatile and powerful building block in modern chemistry. Its unique electronic properties, stemming from the presence of both highly electronegative fluorine atoms and polarizable iodine atoms, make it a subject of significant interest. The fluorine substituents create an electron-deficient aromatic ring, which activates the C-I bonds for a range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its key applications in organic synthesis and supramolecular chemistry, and practical protocols for its use.

Molecular and Physicochemical Properties

This compound is distinguished from its isomers by its physical state at ambient temperature. While the 1,2- and 1,4- isomers are crystalline solids, the 1,3- substitution pattern results in a compound that is a liquid at room temperature, which can be advantageous for certain handling and reaction conditions.[1]

Compound Identification
IdentifierValueReference
Chemical Name This compound[2]
Synonyms 1,2,3,5-Tetrafluoro-4,6-diiodobenzene[2][3]
CAS Number 67815-57-0[2][4][5][6]
Molecular Formula C₆F₄I₂[2][3][6]
Molecular Weight 401.87 g/mol [3][5][7]
IUPAC Name 1,2,3,5-tetrafluoro-4,6-diiodobenzene[3]
Physical Properties
PropertyValueReference
Appearance Liquid at 25 °C[1]
Boiling Point 256.5 °C at 760 mmHg[2][5]
Density 2.671 g/cm³[2][5]
Refractive Index 1.608[2]
LogP 3.452[2]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are dependent on the acquisition parameters, the expected characteristics can be predicted based on the molecular structure.

  • ¹⁹F NMR Spectroscopy: Due to the molecule's C₂ᵥ symmetry, two distinct fluorine environments are expected. This would result in two signals in the ¹⁹F NMR spectrum. The fluorine atom situated between the two iodine atoms (F2) would appear as one signal, while the other three fluorine atoms (F4, F5, F6) would be chemically equivalent and produce a second signal. The typical chemical shift range for aromatic fluorine atoms is broad, generally between -100 to -170 ppm (relative to CFCl₃).[8][9] For comparison, the ¹⁹F NMR chemical shift for the related 1,4-diiodotetrafluorobenzene is reported at -118.56 ppm.[10]

  • ¹³C NMR Spectroscopy: The symmetry of the molecule would lead to three distinct signals in the ¹³C NMR spectrum: one for the two carbon atoms bonded to iodine (C1, C3), one for the carbon atom between them (C2), and one for the remaining three carbon atoms (C4, C5, C6). The carbon atoms attached to the highly electronegative iodine will be significantly shifted downfield. Studies on the 1,4-isomer have shown that the ¹³C chemical shifts are sensitive to the halogen bonding environment, a principle that also applies to the 1,3-isomer.[11]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by two key features: its capacity to act as a potent halogen-bond donor and the reactivity of its carbon-iodine bonds in palladium-catalyzed cross-coupling reactions.

Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base.[12][13] The electron-withdrawing fluorine atoms on the benzene ring pull electron density away from the iodine atoms, creating a region of positive electrostatic potential on the iodine's outer surface, known as a "σ-hole". This σ-hole can then interact strongly with electron-rich atoms like nitrogen, oxygen, or anions.[12][13][14] this compound is an excellent ditopic halogen-bond donor, capable of forming structured supramolecular assemblies and co-crystals.[1][15]

Caption: Halogen bond formation between this compound and a Lewis base.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bonds of this compound are highly reactive sites for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This makes it an invaluable precursor for synthesizing complex, highly fluorinated molecules.

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester.[16][17] This reaction is widely used due to its mild conditions and tolerance of various functional groups.[16][18] this compound can undergo sequential or double Suzuki coupling to introduce new aryl or vinyl substituents.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-I(L₂) Pd0->PdII_Complex Ar-I = 1,3-DITFB OxAdd Oxidative Addition (Ar-I) PdII_Intermediate Ar-Pd(II)-R(L₂) PdII_Complex->PdII_Intermediate R-B(OH)₂ Transmetalation Transmetalation (R-B(OH)₂) + Base PdII_Intermediate->Pd0 Forms Product Product Ar-R PdII_Intermediate->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), the desired boronic acid (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL).

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne.[19][20] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[21] It is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-I(L₂) Pd0->PdII_Complex Ar-I = 1,3-DITFB OxAdd Oxidative Addition (Ar-I) PdII_Intermediate Ar-Pd(II)-C≡CR(L₂) PdII_Complex->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Pd0 Forms Product Product Ar-C≡CR PdII_Intermediate->Product RedElim Reductive Elimination CuI Cu(I)X Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Deprotonation Alkyne H-C≡CR + Base Alkyne->Cu_Acetylide Cu_Acetylide->Transmetalation To Pd Cycle

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%) in a suitable solvent like degassed THF or DMF (10 mL).

  • Reagent Addition: Add a degassed amine base, such as triethylamine or diisopropylamine (3.0 mmol), followed by the terminal alkyne (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Synthesis and Purification

While several vendors supply this compound, understanding its synthesis is valuable. A common synthetic route to polyiodotetrafluorobenzenes involves the direct iodination of the corresponding tetrafluorobenzene precursor. For instance, the synthesis of the 1,4-isomer is achieved by reacting 1,2,4,5-tetrafluorobenzene with iodine in fuming sulfuric acid.[22] A similar strategy would be applicable for the 1,3-isomer starting from 1,2,3,5-tetrafluorobenzene.

Representative Synthesis Protocol

  • Reaction Setup: In a reaction vessel equipped for vigorous stirring, carefully add iodine to fuming sulfuric acid (oleum).

  • Substrate Addition: To this mixture, slowly add 1,2,3,5-tetrafluorobenzene.

  • Heating: Heat the reaction mixture to 55-65 °C for several hours.

  • Quenching: After cooling, pour the reaction mixture carefully over crushed ice.

  • Isolation: A precipitate will form. Filter the solid and wash thoroughly with an aqueous sodium bisulfite solution to remove any excess iodine, followed by water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation, given its low melting point.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

  • Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and dark place. It should be kept in a tightly sealed container under an inert atmosphere to prevent degradation. It is noted to be light-sensitive.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion and Future Outlook

This compound is a key intermediate with a unique profile of physical and chemical properties. Its role as a liquid, ditopic halogen-bond donor opens up vast possibilities in crystal engineering and the design of novel supramolecular materials. Furthermore, its utility in cornerstone synthetic reactions like Suzuki-Miyaura and Sonogashira couplings solidifies its importance for drug development professionals and research scientists aiming to construct complex, fluorinated molecular architectures. As research in fluorinated compounds and supramolecular chemistry continues to expand, the demand for and applications of this compound are poised to grow significantly.

References

1,3-Diiodotetrafluorobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Diiodotetrafluorobenzene for Advanced Research Applications

Introduction

This compound is a halogenated aromatic compound of significant interest in the fields of supramolecular chemistry, materials science, and synthetic organic chemistry. Its unique electronic and structural properties, characterized by two electrophilic iodine atoms and an electron-deficient tetrafluorinated phenyl ring, make it a powerful building block for constructing complex molecular architectures through halogen bonding. This guide provides a comprehensive overview of its physicochemical properties, safety protocols, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structure

This compound is a liquid at room temperature with a high density.[1][2] Its key properties are summarized below, providing essential data for experimental design and safety considerations. The molecular formula is C₆F₄I₂ and it has a molecular weight of approximately 401.87 g/mol .[2][3][4]

PropertyValueReference(s)
Molecular Formula C₆F₄I₂[1][3][4]
Molecular Weight 401.87 g/mol [2][3][4]
CAS Number 67815-57-0[1][3][5]
IUPAC Name 1,2,3,5-tetrafluoro-4,6-diiodobenzene[4]
Appearance Liquid[2]
Density 2.671 g/cm³[1]
Boiling Point 256.5°C at 760 mmHg[1]
Flash Point 103.6°C[1]
Refractive Index 1.608[1]
Purity Typically ≥98%[2]

Core Applications in Research and Drug Development

The primary utility of this compound stems from its capacity to act as a potent halogen bond donor. This non-covalent interaction, where the iodine atom acts as an electrophilic site (a "σ-hole"), is increasingly exploited in crystal engineering and the design of novel materials.

Supramolecular Chemistry and Crystal Engineering

Halogen bonding is a highly directional and specific interaction, making it an invaluable tool for the rational design of co-crystals.[6] this compound, along with its isomers like 1,4-diiodotetrafluorobenzene, is used to assemble complex supramolecular structures.[7] For instance, it can form predictable, halogen-bonded complexes with molecules containing nucleophilic atoms like nitrogen (e.g., pyridines), leading to the formation of ordered solid-state materials.[6][7] The study of these interactions provides fundamental insights into molecular recognition and self-assembly.

Role in Fluorinated Compound Synthesis

Fluorinated organic molecules are critical in modern drug discovery. The incorporation of fluorine can significantly alter a molecule's properties, including lipophilicity, metabolic stability, and binding affinity.[8][9] While not a direct therapeutic itself, this compound serves as a valuable precursor and building block for more complex fluorinated scaffolds. Its structural relative, 1,3-difluorobenzene, is a known intermediate in the synthesis of pharmaceuticals like the antifungal agent Fluconazole.[10] The principles governing the reactivity and utility of such fluorinated rings are directly applicable to derivatives like this compound.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to minimize exposure and risk.

Hazard Identification:

  • Skin Irritation: Causes skin irritation (H315).[4][11]

  • Eye Irritation: Causes serious eye irritation (H319).[4][11]

  • Respiratory Irritation: May cause respiratory irritation (H335).[4][11]

Recommended Handling Procedures:

  • Ventilation: Use only outdoors or in a well-ventilated area. Emergency eye wash fountains and safety showers should be readily accessible.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. For respiratory protection, a dust mask (type N95 or equivalent) may be necessary.[12][13]

  • Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated clothing should be removed and washed before reuse.[12][13]

Storage:

  • Store in a dry, cool, and well-ventilated place.[12][14]

  • Keep the container tightly closed and store locked up.[12][13]

  • Recommended storage temperature is between 2–8 °C. The compound may be light-sensitive.[12]

Experimental Protocol: Synthesis of a Halogen-Bonded Co-crystal

This protocol provides a representative workflow for utilizing this compound as a halogen bond donor to form a co-crystal with a generic pyridine-based tecton (acceptor).

Objective: To synthesize and characterize a co-crystal of this compound and a suitable halogen bond acceptor.

Materials:

  • This compound (Donor)

  • 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole (Acceptor) or similar nitrogen-containing tecton[7]

  • Chloroform (or other suitable solvent)

  • Glass vials

Methodology:

  • Preparation of Solutions:

    • Accurately weigh equimolar amounts of this compound and the chosen halogen bond acceptor.

    • Dissolve each component in a minimal amount of chloroform in separate vials. The choice of solvent is critical; it must dissolve both components without strongly competing for the halogen bonding sites.

  • Co-crystallization:

    • Combine the two solutions into a single, clean glass vial.

    • Filter the resulting solution through a PTFE filter to remove any particulate matter.[7]

    • Allow the solvent to evaporate slowly at room temperature over several days. Slow evaporation is crucial as it allows for the formation of high-quality, single crystals suitable for analysis.

  • Crystal Isolation and Characterization:

    • Once crystals have formed, carefully isolate them from the remaining solvent.

    • Wash the crystals with a small amount of cold solvent to remove any surface impurities.

    • Dry the crystals under a gentle stream of inert gas or in a desiccator.

    • Validation: Characterize the resulting solids using Single Crystal X-ray Diffraction to confirm the formation of the co-crystal and analyze the halogen bonding geometry. Further analysis can be performed using FT-IR spectroscopy and determining the melting point.[7]

Workflow for Co-crystal Synthesis

prep 1. Preparation sub_prep1 Dissolve Donor in Chloroform prep->sub_prep1 Equimolar Amounts sub_prep2 Dissolve Acceptor in Chloroform prep->sub_prep2 mix 2. Mixing & Filtration cryst 3. Slow Evaporation mix->cryst Allow solvent to evaporate over days iso 4. Isolation cryst->iso Isolate formed crystals char 5. Characterization iso->char sub_char1 X-ray Diffraction char->sub_char1 Primary Validation sub_char2 FT-IR & Melting Point char->sub_char2 Secondary Validation sub_prep1->mix sub_prep2->mix

Caption: Experimental workflow for the synthesis of a halogen-bonded co-crystal.

Halogen Bonding Interaction

donor This compound (Donor) I1 I C1 N1 N I1->N1 σ-hole interaction (Halogen Bond) ring acceptor Pyridine Derivative (Acceptor) lp

Caption: Diagram of a halogen bond between the iodine atom and a nitrogen atom.

References

An In-Depth Technical Guide to the Synthesis of 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 1,3-diiodotetrafluorobenzene, a valuable fluorinated building block in medicinal chemistry and materials science. The document details a robust and reliable synthetic protocol, delves into the mechanistic underpinnings of the reaction, discusses safety considerations, and explores the applications of this versatile compound. This guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of this compound

Polyfluorinated aromatic compounds are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Among these, this compound stands out as a particularly useful synthetic intermediate. Its two iodine atoms provide reactive handles for a variety of cross-coupling reactions, while the tetrafluorinated benzene core imparts unique electronic properties and conformational rigidity.

The primary utility of this compound lies in its application as a key building block for the synthesis of complex molecules. In medicinal chemistry, it serves as a scaffold for the introduction of fluorinated motifs into drug candidates, a strategy often employed to optimize pharmacokinetic and pharmacodynamic profiles. In the realm of materials science, its rigid structure and electron-deficient aromatic ring make it an attractive component for the construction of liquid crystals, polymers, and other advanced materials with tailored electronic and photophysical properties. Furthermore, the diiodo substitution pattern allows for the regioselective functionalization of the aromatic ring, enabling the synthesis of a diverse array of derivatives.

The Synthetic Pathway: Electrophilic Iodination of 1,2,3,5-Tetrafluorobenzene

The most common and efficient method for the preparation of this compound is the direct electrophilic iodination of its precursor, 1,2,3,5-tetrafluorobenzene. Due to the electron-withdrawing nature of the fluorine atoms, the tetrafluorinated benzene ring is significantly deactivated towards electrophilic attack. Consequently, a potent electrophilic iodinating reagent system is required to achieve a successful reaction.

Causality Behind Experimental Choices

The chosen synthetic strategy employs a mixture of iodine and a strong oxidizing agent, such as periodic acid or iodic acid, in a highly acidic medium, typically a combination of acetic acid, acetic anhydride, and concentrated sulfuric acid. This combination generates a powerful electrophilic iodine species, often denoted as I+, which is capable of overcoming the deactivating effect of the fluorine substituents.

  • The Role of the Oxidizing Agent: Periodic acid (H₅IO₆) or iodic acid (HIO₃) is crucial for the in situ generation of the highly reactive electrophilic iodine species from molecular iodine (I₂). In the strongly acidic environment, these oxidizing agents are protonated, enhancing their oxidizing potential. They oxidize I₂ to a more potent electrophile, which is necessary to attack the electron-deficient tetrafluorobenzene ring.

  • The Acidic Medium: A mixture of glacial acetic acid, acetic anhydride, and concentrated sulfuric acid serves multiple purposes. Sulfuric acid protonates the oxidizing agent and increases the electrophilicity of the iodine species. Acetic acid acts as a solvent, while acetic anhydride ensures anhydrous conditions by reacting with any trace amounts of water present. Water can interfere with the reaction by deactivating the strong acid catalyst and reacting with the electrophilic species.

  • Regioselectivity: The directing effects of the fluorine substituents on the 1,2,3,5-tetrafluorobenzene ring guide the incoming electrophile to the positions ortho and para to the hydrogen atoms. In this case, the two available hydrogens are at the 4 and 6 positions, leading to the desired this compound product.

Detailed Experimental Protocol

This protocol is based on established methods for the iodination of deactivated aromatic compounds and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,2,3,5-Tetrafluorobenzene150.0715.0 g0.10
Iodine (I₂)253.8125.4 g0.10
Periodic acid dihydrate (H₅IO₆)227.949.1 g0.04
Glacial Acetic Acid60.05100 mL-
Acetic Anhydride102.0920 mL-
Concentrated Sulfuric Acid (98%)98.0820 mL-
Sodium bisulfite (NaHSO₃)104.06As needed-
Diethyl ether74.12As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,2,3,5-tetrafluorobenzene (15.0 g, 0.10 mol), iodine (25.4 g, 0.10 mol), and glacial acetic acid (100 mL).

  • Stir the mixture at room temperature to dissolve the solids.

  • In a separate beaker, carefully prepare a solution of periodic acid dihydrate (9.1 g, 0.04 mol) in a mixture of acetic anhydride (20 mL) and concentrated sulfuric acid (20 mL). Caution: This mixture is highly corrosive and the dissolution is exothermic. Add the sulfuric acid slowly to the acetic anhydride with cooling in an ice bath.

  • Slowly add the periodic acid solution to the stirred reaction mixture in the flask via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 50 °C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 500 mL of ice-water and a saturated solution of sodium bisulfite until the purple color of excess iodine disappears.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product is then purified by vacuum distillation or column chromatography on silica gel (eluting with hexane) to afford this compound as a colorless to pale yellow liquid.

Expected Yield: 70-80%

Characterization Data:

  • Molecular Formula: C₆F₄I₂

  • Molecular Weight: 401.87 g/mol [1]

  • Appearance: Colorless to pale yellow liquid

  • Boiling Point: 140 °C[2]

  • Mass Spectrum (EI): The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 402, with a characteristic isotopic pattern for two iodine atoms. Fragmentation would likely involve the loss of iodine atoms and fluorine atoms. A mass spectrum for the isomeric 1,3-dibromobenzene shows a clear molecular ion peak and loss of bromine atoms, which is analogous to what is expected for the diiodo compound.[3]

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is a key tool for confirming the structure. For this compound, two distinct signals are expected due to the symmetry of the molecule. The chemical shifts will be in the typical range for aromatic fluorine atoms.[4][5]

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the fluorinated benzene ring. The carbons attached to iodine will be significantly shifted downfield.

  • IR Spectrum: The IR spectrum will exhibit characteristic absorption bands for C-F and C-I stretching vibrations, as well as aromatic C=C stretching.[6]

Reaction Mechanism and Logic

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are illustrated below:

reaction_mechanism cluster_activation Step 1: Generation of the Electrophile cluster_substitution Step 2: Electrophilic Attack and Substitution I2 I₂ I_plus "I⁺" (electrophilic iodine species) I2->I_plus Oxidation H5IO6 H₅IO₆ H5IO6->I_plus H2SO4 H₂SO₄ H2SO4->I_plus Catalysis tetrafluorobenzene 1,2,3,5-Tetrafluorobenzene sigma_complex Sigma Complex (Arenium Ion) tetrafluorobenzene->sigma_complex Electrophilic Attack by I⁺ monoiodo 1-Iodo-2,3,4,6-tetrafluorobenzene sigma_complex->monoiodo Deprotonation diiodo 1,3-Diiodo-tetrafluorobenzene monoiodo->diiodo Second Iodination

Diagram Caption: The electrophilic iodination mechanism.

Step 1: Generation of the Electrophile: In the presence of concentrated sulfuric acid, periodic acid is protonated, increasing its oxidizing power. It then oxidizes molecular iodine to a highly electrophilic iodine species, which can be represented as "I⁺" for simplicity. The exact nature of the active iodinating species is complex and may involve species like I₃⁺ or protonated hypoiodous acid (H₂OI⁺).

Step 2: Electrophilic Attack and Substitution: The electron-rich π-system of the 1,2,3,5-tetrafluorobenzene ring attacks the electrophilic iodine species. This attack preferentially occurs at the positions least deactivated by the fluorine atoms (the C-H bonds). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base in the reaction mixture, likely HSO₄⁻, then removes a proton from the carbon bearing the iodine atom, restoring the aromaticity of the ring and yielding the mono-iodinated product. The reaction then proceeds a second time on the remaining C-H bond to form the final this compound.

Safety and Handling

This compound and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.

  • This compound: This compound is a skin, eye, and respiratory irritant.[7] It should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Iodine: Iodine is corrosive and can cause burns. It is also harmful if inhaled or ingested.

  • Periodic Acid and Concentrated Sulfuric Acid: Both are strong oxidizing agents and are extremely corrosive. They can cause severe burns upon contact with skin or eyes. They should be handled with extreme care, and appropriate protective gear must be worn.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It should be handled in a fume hood.

All waste materials should be disposed of in accordance with local regulations for hazardous chemical waste.

Alternative Synthetic Approaches

While the direct iodination of 1,2,3,5-tetrafluorobenzene is the most common method, other synthetic strategies could potentially be employed, although they may be less efficient or require more specialized starting materials.

  • Sandmeyer-type Reaction: Starting from a corresponding diamino-tetrafluorobenzene, a two-step diazotization-iodination sequence (Sandmeyer reaction) could be envisioned. However, the synthesis of the diamine precursor might be challenging.

  • Halogen Exchange: In principle, a di-bromo or di-chloro tetrafluorobenzene could undergo a halogen exchange reaction with an iodide source. However, such reactions typically require harsh conditions and may not be regioselective.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of chemical research.

  • Supramolecular Chemistry: The iodine atoms on the tetrafluorobenzene ring can act as potent halogen bond donors.[8] This allows for the construction of well-defined supramolecular assemblies with interesting architectures and properties.

  • Medicinal Chemistry: The diiodo functionality allows for the introduction of this fluorinated scaffold into drug molecules via cross-coupling reactions such as Suzuki, Sonogashira, or Stille couplings. This enables the exploration of the impact of this specific fluorination pattern on biological activity.

  • Materials Science: As a rigid, electron-deficient building block, this compound can be incorporated into polymers, liquid crystals, and organic electronic materials to tune their properties.

Conclusion

The synthesis of this compound via the electrophilic iodination of 1,2,3,5-tetrafluorobenzene is a robust and reliable method for accessing this valuable synthetic intermediate. Understanding the underlying reaction mechanism and adhering to strict safety protocols are essential for the successful and safe execution of this procedure. The unique properties of this compound ensure its continued importance as a building block in the development of new pharmaceuticals and advanced materials.

References

A Technical Guide to the Solubility of 1,3-Diiodotetrafluorobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 1,3-Diiodotetrafluorobenzene in Modern Chemistry

This compound is a halogenated aromatic compound of significant interest in several advanced chemical fields. Its unique electronic and structural properties, stemming from the electron-withdrawing tetrafluorinated ring and the two iodine atoms, make it a valuable building block in supramolecular chemistry, materials science, and pharmaceutical development. The iodine atoms are particularly effective as halogen bond donors, enabling the rational design and synthesis of complex molecular architectures such as co-crystals.[1][2] Understanding the solubility of this compound in common laboratory solvents is a critical first step for its effective use in synthesis, purification, and formulation. This guide provides an in-depth analysis of the solubility characteristics of this compound, grounded in physicochemical principles and supported by available data and analogies to structurally similar compounds.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] To predict the solubility of this compound, we must first examine its key physicochemical properties.

PropertyValueSource
Molecular Formula C₆F₄I₂[4]
Molecular Weight 401.87 g/mol [4]
Boiling Point 256.5 °C at 760 mmHg[3]
Density 2.671 g/mL[3]
Calculated logP 3.6[4]

The calculated octanol-water partition coefficient (logP) of 3.6 is a strong indicator of the lipophilic (fat-loving) and hydrophobic (water-fearing) nature of this compound.[4] This high logP value suggests a preference for non-polar environments and predicts poor solubility in polar solvents like water. The presence of the tetrafluorobenzene ring, a non-polar and electron-poor system, along with the large, polarizable iodine atoms, contributes to its overall non-polar character.

Qualitative Solubility Profile

Solvent ClassCommon SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, BenzeneSoluble to Very SolubleThe non-polar nature of these solvents aligns well with the high lipophilicity of this compound.
Halogenated Dichloromethane (DCM), Chloroform, Carbon TetrachlorideSoluble to Very Soluble"Like dissolves like" is strongly applicable here. Experimental evidence from co-crystal synthesis confirms solubility in chloroform.[2]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Moderately SolubleThese solvents have intermediate polarity and can engage in dipole-dipole interactions, which may allow for some dissolution.
Polar Protic Ethanol, MethanolSparingly Soluble to InsolubleThe presence of strong hydrogen bonding networks in these solvents makes it energetically unfavorable to accommodate the non-polar solute.
Aqueous WaterInsolubleThe high lipophilicity (high logP) and lack of hydrogen bond donating or accepting groups lead to very poor affinity for water.

This predicted profile is consistent with the general behavior of halogenated aromatic hydrocarbons, which typically exhibit good solubility in organic solvents and poor solubility in water.

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise solubility data for their specific applications, experimental determination is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.

Safety Precautions: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[4][7] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Materials:

  • This compound

  • Solvent of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration:

    • After the equilibration period, allow the solution to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean, pre-weighed vial.

  • Gravimetric Analysis (for a quick estimate):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

    • Once all the solvent has been removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.

    • Calculate the solubility in g/L.

  • Chromatographic Analysis (for higher accuracy):

    • Accurately dilute a known volume of the filtered saturated solution with the solvent of interest using volumetric flasks.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a suitable chromatographic method (e.g., HPLC-UV or GC-MS).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution, taking the dilution factor into account. This will give the solubility in mol/L or g/L.

Visualization of Solubility Principles

The relationship between the properties of this compound and its predicted solubility can be visualized as follows:

G cluster_solute This compound Properties cluster_solvents Solvent Classes cluster_solubility Predicted Solubility Solute This compound Prop1 High Molecular Weight Solute->Prop1 Prop2 High Lipophilicity (logP ~3.6) Solute->Prop2 Prop3 Non-polar Tetrafluorobenzene Ring Solute->Prop3 Prop4 No H-bond Donors/Acceptors Solute->Prop4 NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Prop2->NonPolar 'Like Dissolves Like' Strong Interaction PolarAprotic Polar Aprotic Solvents (e.g., Acetone, DCM) Prop2->PolarAprotic Moderate Interaction Prop3->NonPolar PolarProtic Polar Protic Solvents (e.g., Water, Ethanol) Prop4->PolarProtic 'Unlike' Weak Interaction HighSol High Solubility NonPolar->HighSol Results in MedSol Moderate Solubility PolarAprotic->MedSol Results in LowSol Low to Insoluble PolarProtic->LowSol Results in

Figure 1: A diagram illustrating the relationship between the physicochemical properties of this compound and its predicted solubility in different classes of solvents based on the "like dissolves like" principle.

Conclusion

This compound is a lipophilic, non-polar molecule with predicted good to excellent solubility in non-polar and halogenated organic solvents. Its solubility is expected to be moderate in polar aprotic solvents and poor to negligible in polar protic solvents, particularly water. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for their determination. A thorough understanding of these solubility characteristics is fundamental for the successful application of this versatile compound in research and development.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of supramolecular chemistry and crystal engineering, the rational design of functional solid-state materials depends critically on understanding and controlling intermolecular interactions. Among these, the halogen bond has emerged as a powerful and directional tool for constructing complex architectures. 1,3-Diiodotetrafluorobenzene (1,3-DITFB) presents a particularly compelling case study. As a halogen bond donor, its significance is amplified by two key features: the electron-withdrawing tetrafluorinated ring which enhances the electropositive σ-hole on the iodine atoms, and its meta-substitution pattern, which imparts a "bent" or angular geometry. This contrasts with its more linear isomer, 1,4-diiodotetrafluorobenzene, offering distinct possibilities for crystal packing.

Uniquely among the diiodotetrafluorobenzene isomers, 1,3-DITFB is a liquid at room temperature, a property that hints at nuanced differences in its solid-state packing efficiency and intermolecular forces.[1][2] This guide provides an in-depth technical analysis of the methodologies used to determine and understand the crystal structure of 1,3-DITFB, offering field-proven insights for researchers, scientists, and drug development professionals engaged in solid-state chemistry. We will explore not only the "how" of the experimental protocols but the critical "why" that underpins methodological choices, from crystal growth to computational analysis.

Crystal Preparation: The Genesis of Analysis

The journey of crystal structure analysis begins with a specimen of exceptional quality. Without a well-ordered single crystal, even the most advanced diffraction equipment will fail to yield a high-resolution structure. The unique physical state of 1,3-DITFB (a liquid at 25 °C) necessitates a specific approach to crystallization.[1]

Protocol: Single Crystal Growth of 1,3-DITFB

This protocol details an in situ crystallization method effective for low-melting-point compounds like 1,3-DITFB.

Causality and Self-Validation: This method is self-validating as the quality of the crystal can be directly assessed on the diffractometer. The sealed capillary is crucial; it prevents the loss of a volatile sample and allows for precise temperature control without introducing atmospheric contaminants. Slow, controlled cooling is the cornerstone of growing large, single, well-ordered crystals by minimizing the rate of nucleation and promoting methodical growth on existing nuclei.

Step-by-Step Methodology:

  • Sample Preparation: Procure high-purity 1,3-DITFB (typically >95%).[3]

  • Capillary Loading: Introduce a small volume of liquid 1,3-DITFB into a thin-walled glass or quartz capillary tube (e.g., 0.3-0.5 mm diameter).

  • Sealing: Flame-seal the capillary tube to create an isolated environment. This is a critical step to prevent sublimation during the cooling process.

  • Mounting: Mount the sealed capillary on a goniometer head compatible with your single-crystal X-ray diffractometer.

  • In Situ Crystallization:

    • Position the capillary within the cold stream of the diffractometer's cooling device (e.g., a nitrogen or helium cryostream).

    • Cool the sample in a controlled manner. A recently reported successful method involves cooling the liquid to 294 K (approximately 21 °C).[4]

    • Observe the crystallization process using the diffractometer's video microscope. The goal is to obtain a single, acicular (needle-shaped) or platelet crystal that is appropriate in size for the X-ray beam.[2]

    • If multiple crystals form or the quality is poor, the process can be iterated by slightly warming the sample to re-melt the solid and attempting the cooling cycle again, potentially at a slower rate.

Core Methodology: Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. It provides unequivocal data on bond lengths, bond angles, and the nature of intermolecular interactions.

Experimental & Computational Workflow

The process is a synergistic combination of physical experimentation and computational refinement. The goal is to generate a structural model that best fits the observed diffraction pattern.

sc_xrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal 1. Mount Crystal data_coll 2. Collect Diffraction Data crystal->data_coll data_proc 3. Process Raw Data (Integration, Scaling) data_coll->data_proc solve 4. Solve Structure (Phase Problem) data_proc->solve Raw Intensities refine 5. Refine Model solve->refine validate 6. Validate & Analyze refine->validate validate->refine Iterative Improvement final_model Final Structural Model (CIF) validate->final_model caption SC-XRD Workflow from Crystal to Final Model.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Diiodotetrafluorobenzene (C₆F₄I₂) is a valuable synthetic intermediate in the fields of materials science, medicinal chemistry, and supramolecular chemistry. Its utility stems from the unique electronic properties conferred by the electron-withdrawing tetrafluorinated ring and the two iodine atoms, which can participate in halogen bonding or be substituted via cross-coupling reactions. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and comparative data from analogous structures.

Molecular Structure and Spectroscopic Implications

This compound possesses a C₂ᵥ symmetry, which dictates the number and type of signals observed in its spectra. The molecule has three distinct fluorine environments and three unique carbon environments. This structural feature is key to interpreting its NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Due to the presence of both ¹⁹F and ¹³C nuclei, a combination of ¹⁹F and ¹³C NMR experiments provides a comprehensive picture of the molecular framework.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A standard approach involves dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.[1] For fluorinated compounds, ensuring the solvent is free from residual water is crucial to obtain sharp signals.[2]

Instrumentation: Data acquisition is typically performed on a 400 MHz or 500 MHz NMR spectrometer. For ¹⁹F NMR, a dedicated fluorine probe is used, or a broadband probe can be tuned to the ¹⁹F frequency.

Workflow for NMR Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing prep1 Dissolve ~15 mg of sample in 0.6 mL CDCl3 prep2 Transfer to 5 mm NMR tube prep1->prep2 acq1 Acquire 13C{1H} NMR Spectrum prep2->acq1 acq2 Acquire 19F NMR Spectrum prep2->acq2 acq3 Acquire 19F-decoupled 13C NMR Spectrum acq1->acq3 Optional proc1 Fourier Transform acq1->proc1 acq2->proc1 acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Referencing (TMS for 13C, CFCl3 for 19F) proc2->proc3

Caption: Workflow for NMR analysis of this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals due to the molecule's symmetry. The chemical shifts are significantly influenced by the attached halogens. Carbons bonded to iodine will appear at a much higher field (lower ppm) compared to those bonded to fluorine.

Carbon Atom Predicted Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling) Expected Coupling Constants (J, Hz)
C1, C3 (C-I)75 - 85Triplet of triplets (tt)¹JCF ≈ 20-30, ³JCF ≈ 3-5
C2 (C-F)150 - 160Doublet of triplets (dt)¹JCF ≈ 240-260, ³JCF ≈ 10-15
C4, C6 (C-F)145 - 155Doublet of doublets of doublets (ddd)¹JCF ≈ 240-260, ³JCF ≈ 10-15, ³JCF ≈ 3-5
C5 (C-F)140 - 150Triplet of doublets (td)¹JCF ≈ 240-260, ³JCF ≈ 10-15

Predicted data is based on values for similar structures like 1,4-diiodotetrafluorobenzene[3] and 1,3-difluorobenzene.[4]

Interpretation:

  • C-I Carbons (C1, C3): The large, polarizable iodine atom causes a significant upfield shift. A solid-state NMR spectrum of the related 1,4-diiodotetrafluorobenzene shows the C-I carbons at approximately 77 ppm.[3] These carbons will appear as complex multiplets due to coupling with the neighboring fluorine atoms.

  • C-F Carbons (C2, C4, C5, C6): These carbons will be significantly deshielded by the highly electronegative fluorine atoms, appearing far downfield. The one-bond carbon-fluorine coupling (¹JCF) is typically very large (240-260 Hz). Longer-range couplings (²JCF, ³JCF) will also be observed, leading to complex splitting patterns that can be used to assign each signal.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a wide chemical shift dispersion, making it an excellent tool for analyzing fluorinated compounds.[5][6] For this compound, three signals of equal integration are expected.

Fluorine Atom Predicted Chemical Shift (δ, ppm, vs. CFCl₃) Expected Multiplicity Expected Coupling Constants (J, Hz)
F2-110 to -120Triplet³JFF ≈ 20
F4, F6-130 to -140Doublet of doublets³JFF ≈ 20, ⁴JFF ≈ 5-10
F5-150 to -160Triplet⁴JFF ≈ 5-10

Predicted data is based on values for similar structures. For instance, the ¹⁹F signal for 1,4-diiodotetrafluorobenzene appears at -118.56 ppm in CDCl₃.[7]

Interpretation:

  • The chemical shifts are influenced by the position relative to the iodine atoms. Fluorine atoms with iodine in the ortho or para position are typically deshielded compared to those with iodine in the meta position.

  • The splitting patterns arise from through-bond coupling between the different fluorine nuclei. Three-bond (³JFF) couplings are generally larger than four-bond (⁴JFF) couplings.[5] Analyzing these coupling patterns is essential for unambiguous assignment of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, which are characteristic of specific functional groups and the overall molecular structure.

Experimental Protocol: IR Spectroscopy

Sample Preparation: As this compound is a solid at room temperature, it can be prepared for analysis using one of the following methods:

  • KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (100-200 mg) and pressed into a transparent pellet. This method provides high-quality spectra.

  • Thin Solid Film: The compound can be dissolved in a volatile solvent, and a drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the solid remains for analysis.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow for IR Data Acquisition:

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg sample with 100-200 mg dry KBr prep2 Press mixture into a transparent pellet prep1->prep2 acq2 Acquire sample spectrum prep2->acq2 acq1 Acquire background spectrum (empty sample holder) acq1->acq2 proc1 Background subtraction proc2 Identify and label characteristic peaks proc1->proc2

Caption: Workflow for acquiring an IR spectrum of a solid sample.

Predicted IR Spectrum
Wavenumber Range (cm⁻¹) Vibrational Mode Assignment
1600 - 1450Aromatic C=C stretching vibrations
1350 - 1100C-F stretching vibrations (strong, characteristic absorptions)
1000 - 800Aromatic C-H out-of-plane bending (if any impurities)
700 - 500C-I stretching vibrations

Predicted assignments are based on general ranges for aromatic and halogenated compounds. The NIST WebBook provides IR data for the 1,2-isomer which shows strong absorptions in the C-F stretching region.[8]

Interpretation:

  • The most intense and characteristic peaks in the spectrum will be the C-F stretching bands, typically found between 1350 and 1100 cm⁻¹. The exact positions and number of these bands will be specific to the substitution pattern.

  • Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.

  • The C-I stretching vibrations are expected at lower wavenumbers, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural confirmation. Electron Ionization (EI) is a common technique for this type of analysis.

Experimental Protocol: Mass Spectrometry

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is typically used. The GC separates the sample from any volatile impurities before it enters the MS.

Methodology: The sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas. In the mass spectrometer, the molecules are ionized, typically by electron impact at 70 eV. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum
m/z Assignment Interpretation
402[M]⁺ (Molecular Ion)Confirms the molecular weight of this compound (¹²C₆¹⁹F₄¹²⁷I₂). The peak should be strong due to the stability of the aromatic ring.
275[M - I]⁺Loss of one iodine atom. This is a very common and expected fragmentation pathway for iodoaromatic compounds.
148[M - 2I]⁺ or [C₆F₄]⁺Loss of both iodine atoms. The resulting tetrafluorobenzene radical cation is relatively stable.
127[I]⁺Iodine cation, a common fragment in the mass spectra of iodine-containing compounds.

The molecular formula is C₆F₄I₂ and the molecular weight is 401.87 g/mol .[9] PubChem indicates a GC-MS spectrum is available for this compound.

Interpretation:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 402. Due to the high stability of the aromatic system, this peak should be clearly visible.

  • Fragmentation Pattern: The primary fragmentation pathway for halogenated aromatic compounds is the loss of halogen atoms. Therefore, a prominent peak at m/z 275, corresponding to the loss of a single iodine atom ([C₆F₄I]⁺), is anticipated. A subsequent loss of the second iodine atom would result in a peak at m/z 148 ([C₆F₄]⁺). The presence of a peak at m/z 127 ([I]⁺) is also highly characteristic.

Conclusion

References

A Technical Guide to the Thermodynamic Properties of 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,3-Diiodotetrafluorobenzene

This compound (1,3-DITFB) is a halogenated aromatic compound of significant interest in the fields of supramolecular chemistry, crystal engineering, and materials science. Its molecular architecture, featuring two iodine atoms positioned meta on a tetrafluorinated benzene ring, makes it a powerful and versatile building block. The electron-withdrawing nature of the fluorine atoms enhances the electrophilic character of the iodine atoms, making 1,3-DITFB an exceptional halogen bond donor.[1] This property is pivotal for the rational design of complex molecular assemblies, co-crystals, and advanced materials.[2][3]

In the context of drug development, the ability to form strong, directional halogen bonds is increasingly exploited to enhance ligand-protein interactions, improve binding affinity, and control the solid-state properties of active pharmaceutical ingredients (APIs).[4] Understanding the fundamental thermodynamic properties of molecules like 1,3-DITFB is therefore not merely an academic exercise; it is a prerequisite for harnessing their full potential in creating novel functional materials and therapeutics. This guide provides a comprehensive overview of the known physicochemical characteristics of 1,3-DITFB, outlines the experimental and computational methodologies for determining its thermodynamic parameters, and discusses the implications of these properties for its application.

Physicochemical & Structural Properties

A clear understanding of the foundational physical and structural properties of 1,3-DITFB is essential before delving into its thermodynamic characteristics. These properties govern its behavior in various states and its interactions with other molecules.

PropertyValueSource
CAS Number 67815-57-0[5][6]
Molecular Formula C₆F₄I₂[7]
Molecular Weight 401.87 g/mol [7]
IUPAC Name 1,2,3,5-tetrafluoro-4,6-diiodobenzene[7]
Physical Form Clear, faint yellow liquidChemicalBook[6]
Boiling Point 140 °CChemicalBook[6]
Predicted Density 2.671 ± 0.06 g/cm³ChemicalBook[6]

Thermodynamic Data: Acknowledging the Knowledge Gap

A thorough review of established thermodynamic databases, including the NIST/TRC Web Thermo Tables, reveals a significant gap in the experimentally determined thermodynamic data for this compound.[8] While data exists for related compounds, specific values for the 1,3-isomer are not publicly available.

This absence of experimental data underscores the importance of predictive computational methods and provides an opportunity for new experimental investigations. To offer context for researchers, this section presents computationally predicted data for a close isomer, 1,2-Diiodotetrafluorobenzene, and experimental data for the parent structure, 1,3-difluorobenzene.

Predicted Thermodynamic Properties of 1,2-Diiodotetrafluorobenzene

The following data, derived from computational models such as the Joback Method, provide valuable estimations for the thermodynamic properties of a diiodotetrafluorobenzene isomer. It is crucial to recognize these as theoretical values pending experimental validation.[9]

Thermodynamic PropertySymbolPredicted ValueUnitSource (Method)
Standard Enthalpy of FormationΔfH°-618.69kJ/molCheméo (Joback)[9]
Standard Gibbs Free Energy of FormationΔfG°-599.10kJ/molCheméo (Joback)[9]
Enthalpy of FusionΔfusH24.52kJ/molCheméo (Joback)[9]
Enthalpy of VaporizationΔvapH50.01kJ/molCheméo (Joback)[9]
Ideal Gas Heat Capacity (at boiling pt.)Cpg204.84J/mol·KCheméo (Joback)[9]
Experimental Thermodynamic Properties of 1,3-Difluorobenzene

For comparative purposes, the experimental data for the structurally related 1,3-difluorobenzene provides a baseline for understanding the thermodynamic contributions of the benzene ring and fluorine atoms.

Thermodynamic PropertySymbolExperimental ValueUnitSource
Liquid Phase Enthalpy of FormationΔfH°liquid-343.9 ± 1.0kJ/molNIST WebBook[10]
Liquid Phase EntropyS°liquid223.84J/mol·KNIST WebBook[10]
Liquid Phase Heat Capacity (at 298.15 K)Cp,liquid159.11J/mol·KNIST WebBook[10]

Methodologies for Thermodynamic Parameter Determination

Given the lack of published experimental data for 1,3-DITFB, this section details the established protocols for accurately measuring its key thermodynamic properties. These methodologies represent the gold standard in physical chemistry and are essential for validating computational models.

Experimental Workflow

The determination of thermodynamic properties follows a rigorous workflow, from sample preparation to final data analysis. Each step is critical for ensuring the accuracy and reproducibility of the results.

G cluster_0 Sample Preparation cluster_1 Calorimetric Measurements cluster_2 Data Analysis & Derivation Purification High-Purity Sample (>99.9%) via Distillation/Chromatography Characterization Purity Verification (GC-MS, NMR) Purification->Characterization BombCal Bomb Calorimetry (ΔcH°) Characterization->BombCal Combustion DSCCal Differential Scanning Calorimetry (DSC) (Cp, ΔfusH) Characterization->DSCCal Heating/Cooling Cycles VPCal Vapor Pressure Measurement (ΔvapH) Characterization->VPCal Isothermal Analysis HessLaw Hess's Law Application (Derive ΔfH°) BombCal->HessLaw ThermoTables Generation of Thermodynamic Tables DSCCal->ThermoTables Clausius Clausius-Clapeyron Equation VPCal->Clausius HessLaw->ThermoTables Clausius->ThermoTables

Caption: Experimental workflow for thermodynamic property determination.

Protocol: Differential Scanning Calorimetry (DSC)

DSC is a primary technique for measuring heat capacity (Cₚ) and the enthalpy of phase transitions, such as fusion (melting).[11][12]

Objective: To determine the heat capacity and enthalpy of fusion (ΔfusH) of 1,3-DITFB.

Methodology:

  • Calibration: Calibrate the DSC instrument using a certified standard (e.g., indium) to ensure accuracy of temperature and enthalpy measurements.

  • Sample Preparation: Accurately weigh (to ±0.01 mg) approximately 2-5 mg of high-purity 1,3-DITFB into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a low temperature (e.g., -50 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 50 °C).

    • Hold isothermally for 2-3 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same rate.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The heat capacity (Cₚ) is determined from the heat flow signal in the regions without thermal transitions.

    • The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

Causality: The hermetic seal is crucial to prevent mass loss due to vaporization, which would introduce significant error into the enthalpy measurement. A controlled, linear heating rate ensures that the sample temperature remains uniform and the instrument response is stable.[13]

Protocol: Bomb Calorimetry

Bomb calorimetry is used to measure the heat of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived using Hess's Law.[14]

Objective: To determine the standard enthalpy of formation (ΔfH°) of 1,3-DITFB.

Methodology:

  • Calorimeter Calibration: Calibrate the calorimeter by combusting a certified standard of known enthalpy of combustion (e.g., benzoic acid) to determine the heat capacity of the calorimeter system (Ccal).

  • Sample Preparation: Place a precisely weighed (~0.5-1.0 g) sample of 1,3-DITFB into the sample crucible. A combustion aid (like mineral oil) may be used for the liquid sample.

  • Assembly: Place the crucible in the bomb, add a small amount of water to saturate the internal atmosphere, and seal the bomb. Pressurize the bomb with high-purity oxygen (e.g., to 30 atm).

  • Combustion: Immerse the sealed bomb in a known mass of water in the calorimeter's insulated container. Allow the system to reach thermal equilibrium. Initiate combustion via an electrical fuse.

  • Temperature Measurement: Record the water temperature at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis:

    • Calculate the corrected temperature rise (ΔT).

    • Calculate the total heat released using q_total = Ccal * ΔT.

    • Correct for the combustion of the fuse and any combustion aids.

    • Determine the enthalpy of combustion (ΔcH°) for 1,3-DITFB.

    • Apply Hess's Law using the known enthalpies of formation for the combustion products (CO₂, H₂O, HF, and I₂) to calculate the standard enthalpy of formation (ΔfH°) of the compound.

Causality: High-pressure oxygen ensures complete and rapid combustion, which is essential for an accurate measurement.[14] The water inside the bomb ensures that the halogen and fluorine products are in their standard state (aqueous solution) for thermodynamic calculations.

Computational Modeling: A Predictive Approach

In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy.[15]

G Input Molecular Structure (1,3-DITFB) DFT DFT Calculation (e.g., B3LYP/6-311+G**) Geometry Optimization & Frequency Analysis Input->DFT Energy Electronic Energy (Eelec) Zero-Point Vibrational Energy (ZPVE) DFT->Energy Partition Statistical Mechanics (Partition Functions q_trans, q_rot, q_vib) DFT->Partition Vibrational Frequencies Output Thermodynamic Properties (H, S, G, Cp) Energy->Output Partition->Output Thermal Corrections

Caption: Computational workflow for predicting thermodynamic properties.

The process involves optimizing the molecule's geometry to find its lowest energy state and then performing a frequency calculation. The resulting vibrational frequencies are used within a statistical mechanics framework to calculate thermal corrections, which, when added to the electronic energy, yield the standard thermodynamic functions like enthalpy (H), entropy (S), and Gibbs free energy (G).[16] These computational predictions are invaluable for guiding experimental work and for developing structure-property relationships.[15]

Application & Relevance in Drug and Materials Development

The thermodynamic properties of 1,3-DITFB are directly relevant to its application as a building block in advanced materials and pharmaceuticals.

  • Halogen Bonding & Co-crystal Stability: 1,3-DITFB is an excellent halogen bond donor due to the electron-withdrawing tetrafluoro-substituted ring, which creates a positive region (a σ-hole) on the iodine atoms.[1] The strength and directionality of these C–I···N or C–I···O interactions are fundamental to the design of stable co-crystals.[2][17] The Gibbs free energy of co-crystal formation, a key thermodynamic parameter, dictates whether the co-crystal will form spontaneously and remain stable relative to its individual components.

  • Pharmaceutical Co-crystals: In drug development, forming co-crystals of an API with a co-former like 1,3-DITFB can dramatically alter its physicochemical properties. This includes improving solubility, dissolution rate, and stability, which are critical for bioavailability and shelf-life. The thermodynamics of the halogen bonds govern the stability of these new solid forms.[18]

  • Advanced Materials: The ability to form predictable, self-assembling structures has led to the use of diiodotetrafluorobenzenes in creating functional materials such as liquid crystals, supramolecular gels, and materials with unique optical properties.[3][19] The enthalpy and entropy of these self-assembly processes determine the conditions under which these ordered structures form and their thermal stability.

Safety and Handling

As a laboratory chemical, proper handling of this compound is imperative.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][20]

  • Handling Precautions: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be light-sensitive, so storage in an amber vial is recommended.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a molecule of high strategic importance for crystal engineering and supramolecular chemistry, with clear potential in the rational design of pharmaceuticals and advanced materials. This guide highlights a critical gap in the publicly available experimental thermodynamic data for this compound. While computational methods provide robust estimates, precise experimental determination of its enthalpy of formation, heat capacity, and phase change enthalpies is essential for advancing its application. The methodologies outlined herein provide a clear roadmap for researchers to obtain this vital data. A quantitative understanding of the thermodynamics of 1,3-DITFB and its interactions will unlock new possibilities in the design of next-generation materials with precisely controlled structures and functions.

References

An In-depth Technical Guide to the Discovery and History of 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of a Versatile Building Block

In the landscape of modern medicinal and materials chemistry, fluorinated organic molecules hold a position of exceptional importance. The strategic introduction of fluorine atoms into molecular frameworks can profoundly alter their physicochemical and biological properties, leading to enhanced stability, bioavailability, and unique electronic characteristics. Within the specialized class of polyfluoroaromatic compounds, 1,3-Diiodotetrafluorobenzene has emerged as a pivotal building block, its distinct substitution pattern offering a versatile platform for the synthesis of complex molecules. This guide provides a comprehensive exploration of the discovery and historical development of this important chemical entity, tracing its origins from the broader context of post-war organofluorine chemistry to its synthesis and characterization.

The Dawn of a New Era: The Historical Context of Polyfluoroaromatic Chemistry

The mid-20th century witnessed an explosion of interest in organofluorine chemistry, largely spurred by the technological demands of World War II and the subsequent Cold War. The development of methods to handle elemental fluorine and the discovery of powerful fluorinating agents opened the door to a vast new territory of chemical synthesis. Researchers began to systematically explore the synthesis and reactivity of polyfluorinated aromatic compounds, recognizing their potential for creating materials with unprecedented thermal and chemical resistance.

Early efforts in this field were often characterized by challenging synthetic routes and the need for specialized equipment to handle highly reactive reagents. The focus was primarily on perfluorinated systems and simple substitution patterns. A significant milestone in this era was the development of methods to introduce other halogens, such as iodine, onto the fluorinated aromatic core. These iodo-derivatives proved to be invaluable synthetic intermediates, enabling the formation of carbon-carbon and carbon-heteroatom bonds through reactions like Ullmann couplings and Grignard reactions.

The "Unknown" Isomer: Pinpointing the Discovery of this compound

While the synthesis of various polyfluoroaromatic compounds progressed steadily throughout the 1950s, the specific isomer this compound remained elusive for a considerable time. A pivotal publication in 1959 by Pummer, Florin, and Wall on the "Synthesis of Some Disubstituted 3,4,5,6,-Tetrafluorobenzenes" provides a critical historical data point. In this paper, while describing the synthesis of 1,2-diiodo- and 1,4-diiodotetrafluorobenzene, the authors explicitly state that 1,3-diiodo-2,4,5,6-tetrafluorobenzene is at present unknown . This declaration from a prominent research group in the field firmly places the discovery of the 1,3-isomer after this date.

The subsequent first successful synthesis of this compound represents a significant advancement in the field, expanding the available toolkit of polyfluorinated building blocks. While the exact seminal publication detailing its initial preparation remains to be definitively identified through broad searches of publicly available literature, the work of key researchers in the United Kingdom, such as G.M. Brooke and R.D. Chambers at Durham University, who were highly active in the field of polyfluoroaromatic chemistry during the 1960s and 1970s, is of significant interest in this context. Their extensive work on the nucleophilic substitution reactions of polyfluoroaromatic compounds laid the groundwork for the synthesis of a wide array of derivatives.

The assignment of the CAS Registry Number 67815-57-0 to this compound provides a unique identifier that facilitates the tracking of its appearance in the chemical literature and commercial availability.

Synthetic Pathways: From Precursors to Product

The synthesis of this compound typically involves the introduction of iodine atoms onto a pre-existing tetrafluorinated benzene core. The specific regioselectivity to achieve the 1,3-substitution pattern is the key challenge. While the definitive first synthetic route is yet to be pinpointed, modern and plausible historical synthetic strategies likely revolve around the following approaches:

Diazotization of Aminotetrafluorobenzenes

A common and historically significant method for the introduction of iodine onto an aromatic ring is through the diazotization of an amino group, followed by a Sandmeyer-type reaction with an iodide salt.

Conceptual Experimental Workflow:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination (Sandmeyer Reaction) cluster_2 Work-up and Purification Start 2,4,6-Trifluoro-1,3-diaminobenzene NaNO2_H2SO4 Sodium Nitrite in Sulfuric Acid (0-5 °C) Start->NaNO2_H2SO4 Diazonium_Salt Tetrafluorobenzene-1,3-bis(diazonium) salt NaNO2_H2SO4->Diazonium_Salt KI_Solution Potassium Iodide Solution Diazonium_Salt->KI_Solution Product This compound KI_Solution->Product Extraction Extraction with Organic Solvent Product->Extraction Washing Washing with Sodium Thiosulfate Extraction->Washing Drying Drying over Anhydrous MgSO4 Washing->Drying Distillation Purification by Distillation or Crystallization Drying->Distillation

Caption: Conceptual workflow for the synthesis of this compound via diazotization.

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which can be explosive at higher temperatures.

  • Acidic Medium: A strong acid, such as sulfuric acid, is essential for the formation of nitrous acid from sodium nitrite, which is the active diazotizing agent.

  • Iodide Source: Potassium iodide is a readily available and effective source of iodide ions for the Sandmeyer reaction.

  • Work-up: The washing step with sodium thiosulfate is crucial to remove any excess iodine formed during the reaction.

Direct Iodination of 1,2,3,5-Tetrafluorobenzene

Direct electrophilic iodination of a tetrafluorobenzene isomer could also be a potential route, although the directing effects of the fluorine atoms would need to be carefully considered to achieve the desired 1,3-diiodo substitution.

Reaction Scheme:

G Reactants 1,2,3,5-Tetrafluorobenzene + I2 Catalyst Lewis Acid Catalyst (e.g., Fe, AlCl3) Reactants->Catalyst Product This compound Catalyst->Product

Caption: Direct iodination of 1,2,3,5-Tetrafluorobenzene.

Expert Insights:

The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution. Therefore, a strong Lewis acid catalyst would likely be required to polarize the iodine molecule and facilitate the reaction. The regioselectivity of this reaction would be a key challenge to overcome to obtain a pure product.

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in research and development.

PropertyValueSource
Molecular Formula C₆F₄I₂PubChem[1]
Molecular Weight 401.87 g/mol PubChem[1]
CAS Number 67815-57-0PubChem[1]
Appearance White to off-white crystalline solidCommercial Suppliers
Boiling Point ~256.5 °C at 760 mmHgGuidechem[2]
Melting Point 49-53 °CCommercial Suppliers

Spectroscopic Data:

The structural elucidation of this compound would have relied on the spectroscopic techniques available at the time of its discovery, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹⁹F NMR: This would be the most informative technique, with the chemical shifts and coupling constants of the four fluorine atoms providing definitive proof of the 1,3-diiodo substitution pattern.

  • ¹³C NMR: The carbon spectrum would show characteristic signals for the aromatic carbons, with the carbons bonded to iodine exhibiting significantly different chemical shifts.

  • Mass Spectrometry: This technique would confirm the molecular weight of the compound and show the characteristic isotopic pattern of a molecule containing two iodine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-F and C-I bonds, as well as the aromatic ring vibrations.

The Role of this compound in Modern Science

The significance of this compound lies in its utility as a versatile building block in organic synthesis. The two iodine atoms serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, allowing for the construction of complex molecular architectures. The tetrafluorinated ring imparts desirable properties to the target molecules, including:

  • Enhanced Thermal and Metabolic Stability: The strong C-F bonds increase the resistance of the molecule to degradation.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the fluorine atoms can be used to tune the electronic properties of conjugated systems, which is particularly relevant in the development of organic electronics.

  • Increased Lipophilicity: Fluorination can enhance the ability of a molecule to cross cell membranes, a crucial factor in drug design.

These properties have led to the use of this compound and its derivatives in:

  • Pharmaceutical and Agrochemical Research: As a scaffold for the synthesis of new bioactive compounds.

  • Materials Science: In the development of liquid crystals, polymers, and organic light-emitting diodes (OLEDs).

  • Supramolecular Chemistry: The iodine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being used for the design of self-assembling materials.

Conclusion: A Legacy of Innovation

The story of this compound is a testament to the spirit of scientific inquiry that drove the rapid advancements in organofluorine chemistry in the latter half of the 20th century. From its status as an "unknown" isomer in 1959, it has evolved into a valuable and commercially available building block used by researchers across multiple disciplines. Its journey underscores the importance of fundamental synthetic chemistry in providing the tools necessary for innovation in drug discovery, materials science, and beyond. As our understanding of the unique properties of fluorinated compounds continues to grow, the demand for versatile and precisely substituted building blocks like this compound is certain to increase, ensuring its continued relevance in the years to come.

References

theoretical and computational studies of 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1,3-Diiodotetrafluorobenzene

Executive Summary: this compound (1,3-DITFB) is a halogenated aromatic compound of significant interest in supramolecular chemistry and crystal engineering. Its unique electronic properties, stemming from the electron-withdrawing tetrafluorinated benzene ring, render the iodine atoms potent electrophilic sites, making it an effective halogen bond donor. This guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate 1,3-DITFB. We delve into the principles of Density Functional Theory (DFT) for geometric and electronic analysis, explore its application in understanding complex noncovalent interactions, and present protocols for both computational prediction and experimental validation. This document is intended for researchers, chemists, and materials scientists seeking to leverage computational tools to predict, understand, and engineer molecular systems based on halogen bonding.

Introduction to this compound (1,3-DITFB)

This compound is one of three structural isomers of diiodotetrafluorobenzene, distinguished by the meta-positioning of its two iodine atoms. This specific geometry has profound implications for its physical properties and its behavior in supramolecular assemblies. Notably, 1,3-DITFB is a liquid at room temperature, a characteristic that sets it apart from its higher-melting ortho and para counterparts and suggests weaker intermolecular forces in its pure solid state.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,3-DITFB is provided below.

PropertyValueReference
CAS Number 67815-57-0[2][3][4]
Molecular Formula C₆F₄I₂[2][4][5]
Molecular Weight 401.87 g/mol [2][4]
Boiling Point 140 °C[2]
IUPAC Name 1,2,3,5-tetrafluoro-4,6-diiodobenzene[4]
Primary Hazards Skin, eye, and respiratory irritant[4][6]
The Role of Fluorination in Halogen Bonding

The defining characteristic of 1,3-DITFB as a supramolecular building block is its capacity to act as a potent halogen bond (XB) donor. Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophile (e.g., a lone pair on a nitrogen or oxygen atom).[7][8] The strength of this interaction can be significantly enhanced by attaching electron-withdrawing groups to the carbon atom bound to the halogen.[7] In 1,3-DITFB, the four fluorine atoms serve this purpose, inductively pulling electron density from the benzene ring and, consequently, from the iodine atoms. This effect polarizes the C-I bond, creating a highly positive σ-hole on the iodine atoms and making them powerful electrophiles for directed, strong, and specific intermolecular interactions.

Computational Methodologies for Analyzing Halogenated Arenes

Computational chemistry provides indispensable tools for predicting and rationalizing the behavior of molecules like 1,3-DITFB. Density Functional Theory (DFT) stands as the most widely used method due to its favorable balance of computational cost and predictive accuracy, particularly for the systems of interest.

The Foundation: Density Functional Theory (DFT)

DFT calculations are employed to determine the electronic structure of molecules, from which numerous properties such as optimized geometries, interaction energies, and spectroscopic parameters can be derived. For studying noncovalent interactions like halogen bonds, standard DFT functionals can be insufficient. Therefore, it is critical to use dispersion-corrected DFT methods (e.g., ωB97XD, or functionals with empirical corrections like DFT-D3).[9][10] These corrections account for the van der Waals forces that are essential for accurately describing the long-range attraction between molecules in supramolecular assemblies.[10]

Selecting Functionals and Basis Sets

The choice of a functional and basis set is a critical decision in any computational study, as it directly impacts the reliability of the results.

  • Functionals: Long-range corrected hybrid functionals, such as ωB97XD , are often preferred for systems dominated by noncovalent interactions, as they provide a more balanced description of both short-range and long-range forces.[9]

  • Basis Sets: Pople-style basis sets like 6-31+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are commonly used.[9][11] The inclusion of diffuse functions (+) is crucial for describing anions and weak interactions, while polarization functions (d,p) are necessary for accurately representing bonding environments. For heavy atoms like iodine, effective core potentials (ECPs) are often used to reduce computational cost while maintaining accuracy.

Workflow for Computational Analysis

The typical workflow for a theoretical investigation of a molecule like 1,3-DITFB involves a sequence of calculations designed to build a complete picture of its properties and interactions. This process ensures that predictions are based on a stable, realistic molecular structure.

G A 1. Define Molecular Structure (1,3-DITFB or complex) B 2. Geometry Optimization (e.g., ωB97XD/aug-cc-pVTZ) A->B Initial Guess C 3. Frequency Calculation (Confirm minimum energy state) B->C Optimized Geometry D 4. Single-Point Energy Calculation (Higher accuracy energy) C->D Verified Minimum E 5. Property Analysis (ESP, NBO, Interaction Energy) D->E Refined Wavefunction

Caption: A typical workflow for the computational analysis of 1,3-DITFB.

Theoretical Insights into 1,3-DITFB Interactions

Computational studies have been pivotal in understanding the unique structural arrangements formed by 1,3-DITFB. A prominent example is its co-crystal with hexamethylbenzene (HMB), which forms an unexpected sandwiched-layer structure.[1][10]

Molecular Electrostatic Potential (MEP) and the σ-Hole

The MEP is a key theoretical tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic or nucleophilic attack. For 1,3-DITFB, MEP calculations clearly show regions of positive electrostatic potential (the σ-holes) on the outer face of the iodine atoms, confirming their role as halogen bond donors.

Case Study: The Hexamethylbenzene/1,3-DITFB Co-crystal

Dispersion-corrected DFT calculations have been instrumental in explaining the formation of the HMB/1,3-DITFB co-crystal.[10] Key findings from these theoretical investigations include:

  • Dominance of Dispersion Forces: The attractive forces within the layers of HMB molecules are primarily due to dispersion.[10]

  • Weak Halogen Bonds: The 1,3-DITFB molecules self-assemble into 2D sheets through relatively weak C-I···F halogen bonds.[10]

  • Absence of Strong C-I···π Bonds: Interestingly, the stronger C-I···π halogen bonds predicted between isolated HMB and 1,3-DITFB molecules in the gas phase are not observed in the crystal structure. The unique geometry of 1,3-DITFB favors the formation of the layered structure over discrete C-I···π bonded complexes.[10]

The interaction energies calculated for different components of the crystal structure highlight the subtle balance of forces at play.

Interacting PairType of InteractionCalculated Interaction Energy (kcal/mol)Reference
1,3-DITFB DimerC-I···F Halogen BondVariable, relatively weak[10]
HMB DimerDispersion/π-stackingSignificant contribution to layer stability[10]
1,3-DITFB Tetramer LoopC-I···F Halogen Bond-13.0 (Total for tetramer)[1]

Bridging Theory and Experiment: Protocols and Validation

The ultimate goal of computational chemistry in this context is to provide models that accurately reflect experimental reality. This requires robust protocols for both calculation and experimental work, followed by a critical comparison of the results.

Protocol: Computational Prediction of Spectroscopic Properties

This protocol outlines the steps to predict the ¹³C NMR chemical shifts of 1,3-DITFB, a technique that can be validated against experimental solid-state NMR (SSNMR) data.

  • Geometry Optimization: Optimize the geometry of the 1,3-DITFB molecule or its supramolecular complex using a dispersion-corrected functional (e.g., ωB97XD) and a suitable basis set (e.g., def2-TZVP).

  • NMR Calculation: Perform a subsequent NMR calculation on the optimized geometry using a method designed for this purpose, such as the Gauge-Including Atomic Orbital (GIAO) method.

  • Relativistic Effects: For molecules containing heavy atoms like iodine, it is crucial to account for relativistic effects. Methods like the Zeroth-Order Regular Approximation (ZORA) can be incorporated into the DFT calculation to improve the accuracy of predicted chemical shifts.[12]

  • Reference and Scaling: Calculate the NMR shielding of a reference compound (e.g., tetramethylsilane, TMS) at the same level of theory. The predicted chemical shift is then obtained by subtracting the calculated shielding of the target nucleus from that of the reference nucleus.

Protocol: Co-crystallization for Structural Validation

This generalized protocol is based on methods reported for the co-crystallization of halogen bond donors and acceptors.[13][14]

  • Reagent Preparation: Dissolve equimolar amounts of 1,3-DITFB (the halogen bond donor) and a chosen halogen bond acceptor (e.g., a pyridine-containing molecule) in a suitable solvent, such as chloroform.[13][14]

  • Mixing and Equilibration: Combine the solutions and stir at room temperature for approximately 20-30 minutes to allow for self-assembly.

  • Crystallization: Filter the resulting solution to remove any particulate matter. Allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Crystal Harvesting and Analysis: Collect the resulting crystals. The structure can then be definitively determined using single-crystal X-ray diffraction.

The Self-Validating System

The synergy between computational prediction and experimental characterization forms a self-validating loop. Theoretical models predict structures and properties, which are then tested experimentally. Discrepancies between theory and experiment lead to refinements in the computational model, enhancing its predictive power for future investigations.

G cluster_0 Computational Domain cluster_1 Experimental Domain A DFT Model (Functional, Basis Set) B Predict Properties (Geometry, NMR, IR) A->B Calculate D Characterize (X-ray, SSNMR, FT-IR) B->D Compare & Correlate C Synthesize & Crystallize (Co-crystal formation) C->D Measure D->A Refine Model

Caption: Workflow illustrating the self-validating loop between theory and experiment.

Applications and Future Directions

The study of 1,3-DITFB and related compounds is not purely academic. The ability to form strong, directional halogen bonds makes them valuable tools in:

  • Crystal Engineering: Designing and synthesizing novel solid-state materials with desired properties (e.g., porosity, conductivity).[7][8]

  • Materials Science: The ordered, layered structures that can be formed using these building blocks are relevant for the development of organic semiconductor materials.[1]

  • Drug Development: Halogen bonding is increasingly recognized as a key interaction in ligand-protein binding. Understanding the fundamental properties of halogen bond donors like 1,3-DITFB can inform the design of more potent and selective pharmaceuticals.

Future research will likely focus on exploiting the unique geometry of 1,3-DITFB to create more complex and functional supramolecular architectures and to explore its potential in biological systems.

Conclusion

This compound is a compelling molecule whose properties are best understood through a synergistic combination of theoretical and experimental techniques. Computational methods, particularly dispersion-corrected DFT, provide profound insights into its electronic structure and its capacity for forming intricate noncovalent networks. These theoretical predictions, when validated by experimental data from X-ray crystallography and spectroscopy, provide a robust and reliable framework for the rational design of new materials and functional molecular systems. As computational power and theoretical methods continue to advance, the in silico design and prediction of materials based on building blocks like 1,3-DITFB will become an increasingly powerful strategy in chemical and materials science.

References

Methodological & Application

Application Note: 1,3-Diiodotetrafluorobenzene as a Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 1,3-Diiodotetrafluorobenzene

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly versatile and valuable scaffold for researchers in medicinal chemistry, materials science, and drug development. Its unique combination of a tetrafluorinated benzene core and two reactive iodine atoms at the 1 and 3 positions offers a powerful platform for introducing perfluorinated motifs and for the regioselective formation of multiple carbon-carbon and carbon-heteroatom bonds.

The presence of the fluorine atoms imparts several desirable properties to the final molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are often sought after in the design of pharmaceuticals and functional materials.[1][2] The two iodine atoms serve as versatile handles for a variety of cross-coupling reactions, allowing for the stepwise or simultaneous introduction of different substituents. This application note provides a comprehensive guide to the properties, handling, and synthetic applications of this compound, complete with detailed protocols for key transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₆F₄I₂[3]
Molecular Weight 401.87 g/mol [3]
Appearance Low melting solid[3]
Boiling Point 256.5 °C at 760 mmHg[3]
CAS Number 67815-57-0[3]

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. It is an irritant to the skin, eyes, and respiratory system. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Core Synthetic Applications: A Gateway to Molecular Diversity

The two iodine atoms on the tetrafluorinated ring are the key to the synthetic utility of this compound. They readily participate in a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of a wide range of complex molecules.

Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important motifs in pharmaceuticals, natural products, and materials science.[5]

Reaction Workflow:

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Work-up & Purification 1,3-DITFB This compound Reaction_Vessel Inert Atmosphere (N₂ or Ar) Anhydrous Solvent (e.g., THF, DMF) 1,3-DITFB->Reaction_Vessel Alkyne Terminal Alkyne Alkyne->Reaction_Vessel Pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_cat->Reaction_Vessel Cu_cat Cu(I) Co-catalyst (e.g., CuI) Cu_cat->Reaction_Vessel Base Base (e.g., Et₃N) Base->Reaction_Vessel Quenching Quenching (e.g., aq. NH₄Cl) Reaction_Vessel->Quenching Reaction Completion Extraction Extraction (e.g., EtOAc) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Alkynyl-substituted Tetrafluorobenzene Purification->Product

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Protocol: Representative Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl iodide.[7][8][9]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

  • Add the anhydrous solvent and the amine base. Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne (1.1-1.2 equiv for monosubstitution, 2.2-2.5 equiv for disubstitution) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-substituted tetrafluorobenzene.

Stille Coupling: Constructing Biaryl and Vinyl Systems

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide.[10][11] It is widely used for the formation of C(sp²)-C(sp²) bonds and is tolerant of a wide range of functional groups.[12]

Reaction Mechanism:

Stille_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-SnR₃ PdII_Sn R¹-Pd(II)L₂-R² Transmetalation->PdII_Sn - XSnR₃ RedElim Reductive Elimination PdII_Sn->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Detailed Protocol: Representative Stille Coupling

This protocol provides a general procedure for the Stille coupling of an organostannane with an aryl iodide.[13][14]

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(phenyl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Anhydrous lithium chloride (LiCl) (optional, can accelerate the reaction)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane (1.1-1.2 equiv for monosubstitution, 2.2-2.5 equiv for disubstitution) in the anhydrous solvent.

  • Add the palladium catalyst (0.01-0.05 equiv) and, if used, anhydrous lithium chloride (2.0-3.0 equiv).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture can be worked up by washing with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired coupled product.

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[15][16] Its mild reaction conditions, low toxicity of boron reagents, and high functional group tolerance have made it one of the most widely used C-C bond-forming reactions in organic synthesis.[17][18][19]

Reaction Workflow:

Suzuki_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Work-up & Purification 1,3-DITFB This compound Reaction_Vessel Solvent System (e.g., Toluene/Water, Dioxane/Water) 1,3-DITFB->Reaction_Vessel Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Reaction_Vessel Pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_cat->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Reaction Completion Purification Purification (Crystallization or Chromatography) Extraction->Purification Product Biaryl or Vinyl-substituted Tetrafluorobenzene Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Representative Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a boronic acid with an aryl iodide.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., Toluene/water, Dioxane/water, or DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv for monosubstitution, 2.2-3.0 equiv for disubstitution), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Ullmann Coupling: Copper-Mediated Biaryl Synthesis

The Ullmann reaction is a classic method for the synthesis of symmetrical and unsymmetrical biaryls via the copper-mediated coupling of aryl halides.[20][21][22] While traditionally requiring harsh conditions, modern modifications have made it a more versatile tool in organic synthesis.[23]

Detailed Protocol: Representative Ullmann Homocoupling

This protocol outlines a general procedure for the Ullmann homocoupling of an aryl iodide.[24]

Materials:

  • This compound

  • Copper powder (activated) or copper bronze

  • High-boiling solvent (e.g., DMF, nitrobenzene, or sand)

Procedure:

  • In a reaction flask, thoroughly mix this compound with an excess of activated copper powder or copper bronze.

  • Heat the mixture to a high temperature (typically 150-250 °C) with vigorous stirring.

  • The reaction is often carried out neat or in a high-boiling solvent.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Filter to remove the copper residues and concentrate the solvent.

  • Purify the product by crystallization or chromatography.

Applications in Functional Materials and Medicinal Chemistry

The unique properties of the tetrafluorinated benzene ring make this compound an attractive building block for advanced materials and bioactive molecules.

Liquid Crystal Synthesis

The rigid, fluorinated core of this compound is a desirable feature in the design of liquid crystals.[25][26][27][28][29] By performing sequential cross-coupling reactions, mesogenic groups can be introduced at the 1 and 3 positions, leading to bent-core liquid crystals with unique phase behaviors and electro-optical properties.

Metal-Organic Frameworks (MOFs)

This compound can be derivatized into dicarboxylic acids or other multitopic ligands suitable for the construction of Metal-Organic Frameworks (MOFs).[30][31][32][33][34] The resulting MOFs can exhibit interesting properties for gas storage, separation, and catalysis, with the fluorinated backbone potentially enhancing the framework's stability and modulating its interaction with guest molecules.

Pharmaceutical Intermediates

The incorporation of a tetrafluorophenyl group can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2][35] this compound serves as a key intermediate for introducing this moiety into complex bioactive molecules, leveraging the selective functionalization of its two iodine atoms.[36][37][38]

Conclusion

This compound is a powerful and versatile building block that offers synthetic chemists a reliable and efficient route to a wide array of complex molecules. Its tetrafluorinated core and two reactive iodine atoms provide a unique combination of properties and synthetic handles. The detailed protocols provided in this application note for key cross-coupling reactions serve as a practical guide for researchers looking to incorporate this valuable scaffold into their synthetic strategies for the development of novel pharmaceuticals, liquid crystals, and functional materials.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polyfluorinated Biaryls

Polyfluorinated aromatic compounds are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of polyfluorinated biaryls is a critical endeavor for the development of novel pharmaceuticals and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds, and its application to fluorinated substrates has been a subject of intense research.

1,3-Diiodotetrafluorobenzene is a valuable building block for the synthesis of complex polyfluorinated molecules. Its two iodine atoms provide reactive handles for sequential or double Suzuki coupling reactions, allowing for the introduction of two different aryl or heteroaryl groups. The electron-deficient nature of the tetrafluorinated ring can also influence the reactivity and selectivity of the coupling process. This guide provides a comprehensive overview of the key considerations, detailed protocols, and troubleshooting strategies for performing successful Suzuki coupling reactions with this compound.

The Mechanism of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) species. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[2]

  • Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln ArPdL2X Ar-Pd(II)Ln-I Pd0->ArPdL2X Oxidative Addition ArPdL2R Ar-Pd(II)Ln-R' ArPdL2X->ArPdL2R Transmetalation ArPdL2R->Pd0 Regeneration of Catalyst ArR Ar-R' (Product) ArPdL2R->ArR Reductive Elimination ArylIodide This compound (Ar-I) ArylIodide->ArPdL2X BoronicAcid R'-B(OH)2 Boronate [R'-B(OH)3]- BoronicAcid->Boronate Base Base (e.g., K2CO3) Boronate->ArPdL2R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Controlling Selectivity: Mono- vs. Di-substitution

A key challenge and opportunity when working with this compound is controlling the selectivity between mono- and di-substitution. Achieving selective mono-arylation is crucial for the synthesis of unsymmetrical biaryls. Several factors influence this selectivity:

  • Stoichiometry: The most straightforward approach to favor mono-substitution is to use a limited amount of the boronic acid (typically 1.0-1.2 equivalents).

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of the second coupling reaction. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is essential.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly impact selectivity. Bulky ligands can sterically hinder the second oxidative addition, thus favoring mono-substitution.[4]

  • Electronic Effects: After the first Suzuki coupling, the electronic properties of the tetrafluorinated ring are altered by the newly introduced aryl group. This can influence the rate of the second oxidative addition.

For the synthesis of symmetrical di-substituted products, an excess of the boronic acid (2.2-2.5 equivalents) and longer reaction times or higher temperatures are typically employed.

Experimental Protocols

The following protocols provide a general framework for performing Suzuki coupling reactions with this compound. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Selective Mono-Suzuki Coupling

Objective: To synthesize a mono-arylated tetrafluorobenzene derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound and the arylboronic acid.

  • Add the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed and the desired mono-coupled product is maximized, cool the reaction to room temperature.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: Double (Di-Suzuki) Coupling

Objective: To synthesize a symmetrical di-arylated tetrafluorobenzene derivative.

Materials:

  • This compound

  • Arylboronic acid (2.2-2.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., Cs₂CO₃, 3-4 equivalents)

  • Solvent (e.g., DMF or Dioxane/Water)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Follow steps 1-5 from Protocol 1, adjusting the stoichiometry of the boronic acid and base.

  • Heat the reaction mixture to a higher temperature if necessary (e.g., 100-120 °C) and stir for an extended period (e.g., 12-24 hours).

  • Monitor the reaction for the disappearance of the mono-coupled intermediate and the formation of the di-coupled product.

  • Follow the work-up and purification procedures as described in Protocol 1.

Data Presentation: Typical Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction. The following table summarizes common conditions used for challenging Suzuki couplings, which can serve as a starting point for optimization with this compound.

ParameterRecommended OptionsRationale/Comments
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) sources require in-situ reduction.[6]
Ligand PPh₃, PCy₃, SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands (SPhos, XPhos) are often effective for electron-deficient substrates.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe choice of base can significantly impact the reaction rate and yield. Cs₂CO₃ and K₃PO₄ are often used for challenging couplings.[8]
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMFA mixture of an organic solvent and water is common. DMF can be used for less soluble substrates.[8]
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates but can also lead to side reactions.[9]

Troubleshooting and Optimization

Even with a well-designed protocol, challenges can arise. The following diagram and notes provide guidance on troubleshooting common issues.

Troubleshooting_Workflow Start Low or No Product Formation CheckReagents Verify Reagent Quality (Boronic Acid, Solvent, Base) Start->CheckReagents Degas Improve Degassing (Sparging, Freeze-Pump-Thaw) CheckReagents->Degas Catalyst Change Catalyst/Ligand (e.g., to Buchwald-type) Degas->Catalyst BaseSolvent Screen Different Bases and Solvents Catalyst->BaseSolvent TempTime Increase Temperature or Reaction Time BaseSolvent->TempTime Success Successful Reaction TempTime->Success SideProducts Significant Side Products (e.g., Homocoupling) Stoichiometry Adjust Stoichiometry (e.g., excess boronic acid) SideProducts->Stoichiometry Oxygen Strictly Anhydrous and Oxygen-Free Conditions Stoichiometry->Oxygen Oxygen->Success Purification Purification Issues Column Optimize Column Chromatography (Solvent Gradient) Purification->Column Recrystallization Attempt Recrystallization Column->Recrystallization PdRemoval Use Palladium Scavengers or Celite Filtration Recrystallization->PdRemoval PdRemoval->Success

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

Common Issues and Solutions:

  • Low Yield:

    • Reagent Quality: Ensure the boronic acid is pure and has not undergone significant decomposition. Use dry, degassed solvents.

    • Incomplete Reaction: Increase the reaction temperature or time. Consider a more active catalyst system.[8]

    • Catalyst Deactivation: Ensure the reaction is performed under strictly inert conditions to prevent catalyst oxidation.

  • Homocoupling of Boronic Acid: This is a common side reaction, especially at higher temperatures.[10]

    • Use a slight excess of the boronic acid (for mono-coupling) to ensure the aryl iodide is fully consumed.

    • Ensure rigorous exclusion of oxygen.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water.

    • Use a suitable base and solvent system. For some sensitive boronic acids, using the corresponding boronate ester (e.g., pinacol ester) can be beneficial.[11]

  • Purification Challenges:

    • Co-elution of Products: If the desired product and byproducts have similar polarities, optimizing the eluent system for column chromatography is crucial. A shallow gradient may be necessary.[1]

    • Palladium Residues: Passing the crude product through a plug of celite or using a palladium scavenger can help to remove residual catalyst.[12]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of valuable polyfluorinated biaryl compounds. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the choice of catalyst system, it is possible to achieve both selective mono- and di-substitution. The protocols and troubleshooting guide presented here provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, paving the way for the discovery of new pharmaceuticals and materials with enhanced properties.

References

Application Notes and Protocols for the Heck Reaction of 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Stilbenes and the Heck Reaction

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note delves into the specific conditions required for the successful Heck reaction of 1,3-diiodotetrafluorobenzene, a substrate of significant interest due to the prevalence of fluorinated motifs in pharmaceuticals, agrochemicals, and materials science. The resulting fluorinated stilbene derivatives are valuable building blocks for complex molecular architectures.[4][5]

The presence of four electron-withdrawing fluorine atoms on the aromatic ring, coupled with two reactive iodine sites, presents unique challenges and opportunities in terms of reactivity and selectivity. This guide provides a comprehensive overview of the mechanistic considerations, optimized reaction protocols, and critical parameters to empower researchers in their synthetic endeavors.

Mechanistic Landscape: Navigating the Heck Catalytic Cycle with a Polyhalogenated Arene

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][6][7] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a challenging substrate like this compound.

The Core Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[8][9] This is often the rate-determining step, and the reactivity of the C-X bond follows the order I > Br > OTf >> Cl.[6] For this compound, the high reactivity of the C-I bond is advantageous. The subsequent steps involve coordination of the alkene, migratory insertion (carbopalladation), and β-hydride elimination to yield the desired product and a hydrido-palladium(II) species.[1][6] The catalytic cycle is closed by a base-mediated reductive elimination, regenerating the active Pd(0) catalyst.[6][8]

Heck_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)-I(L_n) OxAdd->ArPdI AlkeneCoord Alkene Coordination ArPdI->AlkeneCoord Alkene AlkeneComplex [Ar-Pd(II)-I(L_n)(Alkene)] AlkeneCoord->AlkeneComplex MigratoryInsertion Migratory Insertion AlkeneComplex->MigratoryInsertion AlkylPd R-CH_2-CH(Ar)-Pd(II)-I(L_n) MigratoryInsertion->AlkylPd BetaHydride β-Hydride Elimination AlkylPd->BetaHydride ProductComplex [HPd(II)I(L_n)(Product)] BetaHydride->ProductComplex Product ReductiveElim Reductive Elimination ProductComplex->ReductiveElim Base ReductiveElim->Pd0 H-Base⁺ I⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Specific Considerations for this compound:

  • Reactivity and Regioselectivity: The two iodine atoms offer the potential for mono- or di-substitution. Controlling the stoichiometry of the alkene is crucial for achieving selective mono-arylation. Due to the symmetrical nature of the starting material, regioselectivity of the initial addition is not a concern. However, in subsequent reactions with the mono-substituted product, the electronic and steric environment will dictate the position of the second addition.

  • Electron-Deficient Ring: The tetrafluorinated benzene ring is highly electron-deficient. This can accelerate the rate of oxidative addition.[7] However, it may also influence the stability of the organopalladium intermediate and the subsequent steps of the catalytic cycle.

  • Ligand Choice: The choice of ligand is critical.[10] Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity.[2] For electron-deficient aryl halides, electron-rich and bulky phosphine ligands can be beneficial in promoting oxidative addition and subsequent steps.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the mono-Heck reaction of this compound with a generic terminal alkene (e.g., styrene or an acrylate).

Materials and Reagents:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Reaction Setup under Inert Atmosphere Start->Setup AddReagents Add Pd(OAc)₂, Ligand, and Solvent Setup->AddReagents Stir Stir to Form Catalyst AddReagents->Stir AddSubstrates Add this compound, Alkene, and Base Stir->AddSubstrates Heat Heat to Reaction Temperature AddSubstrates->Heat Monitor Monitor Reaction by TLC/GC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify Analyze Characterize Product Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the Heck reaction.

Step-by-Step Protocol:

  • Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%). Add anhydrous solvent (e.g., DMF, 5 mL) and stir the mixture at room temperature for 15-20 minutes. The formation of the active Pd(0) catalyst is often indicated by a color change.[8]

  • Reaction Assembly: To the flask containing the pre-formed catalyst, add this compound (1.0 mmol), the alkene (1.1 mmol for mono-substitution), and the base (e.g., triethylamine, 1.5 mmol).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. The optimal temperature will depend on the specific alkene and ligand used.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry). The trans isomer is typically the major product.[11]

Data Presentation: A Survey of Heck Reaction Conditions for Dihaloarenes

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1,4-DiiodobenzeneStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF10095General Protocol
1,3-Dibromobenzenen-Butyl acrylatePdCl₂(PPh₃)₂ (2)-NaOAcDMA12088[7]
2,5-Dimethoxy-1,4-diiodobenzeneStyrenePd(OAc)₂ (2)-K₂CO₃DMA140Moderate[7]
2,4-DichloropyridinePhenylboronic acidPd(PEPPSI)(IPr) (2)-K₃PO₄Dioxane100>90 (C4-selective)[12]

Note: These conditions are illustrative and may require optimization for this compound. The use of a slightly higher catalyst loading (e.g., 2-5 mol%) might be beneficial for this electron-deficient substrate.

Conclusion and Future Outlook

The Heck reaction of this compound offers a powerful and versatile route to valuable fluorinated stilbene derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, solvent, and temperature—researchers can achieve high yields and selectivities. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this important transformation in both academic and industrial settings. Further exploration into ligand design and the development of more sustainable reaction conditions (e.g., in greener solvents or under milder temperatures) will undoubtedly continue to expand the utility of the Heck reaction in the synthesis of complex fluorinated molecules.[13]

References

Application Note: Synthesis of High-Performance Fluorinated Polymers Using 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1,3-Diiodotetrafluorobenzene in Polymer Chemistry

The pursuit of advanced materials with superior thermal, chemical, and dielectric properties is a cornerstone of modern materials science. Fluorinated polymers, in particular, represent a unique class of materials prized for their exceptional stability and performance characteristics, which are derived from the high bond energy of the carbon-fluorine (C-F) bond.[1][2] These properties make them indispensable in demanding applications across the aerospace, electronics, and chemical industries.[2][3]

This compound (C₆F₄I₂) is a pivotal monomer for the synthesis of high-performance semi-fluorinated polymers. Its tetrafluorinated phenyl core imparts the desirable attributes of fluoropolymers—such as thermal stability, chemical inertness, low dielectric constant, and hydrophobicity—into the polymer backbone.[3][4] The two iodine substituents at the 1 and 3 positions are highly reactive sites for metal-catalyzed cross-coupling reactions, enabling its use as an "AA" type monomer in step-growth polymerization.[5][6] This arrangement allows for the precise construction of complex polymer architectures, including conjugated systems for optoelectronic applications.[6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of two major classes of polymers using this compound: poly(arylene ethynylene)s via Sonogashira polycondensation and poly(arylene)s via Suzuki polycondensation. We will explore the causality behind experimental choices, provide validated step-by-step protocols, and discuss the characterization and properties of the resulting materials.

Foundational Polymerization Strategies: Step-Growth Polycondensation

The polymerization of this compound with bifunctional co-monomers proceeds via a step-growth polymerization mechanism.[5][8] Unlike chain-growth polymerization where monomers add sequentially to a single active site, step-growth involves reactions between any two reactive species (monomers, dimers, oligomers, etc.).[9][10] This process, often a type of polycondensation where a small molecule may be eliminated, requires high monomer conversion to achieve high molecular weight polymers.[5][8] Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose, offering high efficiency and functional group tolerance under relatively mild conditions.

Protocol I: Sonogashira Polycondensation for Poly(tetrafluorophenylene ethynylene)s

The Sonogashira cross-coupling reaction is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes, making it ideal for synthesizing conjugated poly(arylene ethynylene)s (PPEs).[7][11] These polymers are of significant interest for applications in molecular electronics, sensing, and live-cell imaging due to their unique photophysical properties.[12][13] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[11][14]

Mechanistic Rationale

The polymerization proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl iodide, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to form the C(sp)-C(sp²) bond and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.[11] The amine base is crucial for deprotonating the alkyne and neutralizing the hydrogen iodide produced.[11] An inert atmosphere is mandatory to prevent oxidative side reactions, particularly the homocoupling of alkynes (Glaser coupling), which can be promoted by oxygen.[11][15]

Experimental Workflow: Sonogashira Polymerization

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomers 1. Weigh Monomers (this compound & Di-alkyne Monomer) Catalysts 2. Prepare Catalyst/Base (Pd/Cu Catalysts, Amine Base, Anhydrous Solvent) Setup 3. Assemble Reactor (Schlenk Flask, Inert Gas (Ar/N2), Stirring) Catalysts->Setup Polymerize 4. Polymerization (Heat to specified temp, Monitor reaction) Setup->Polymerize Precipitate 5. Precipitation (Pour into non-solvent, e.g., Methanol) Polymerize->Precipitate Filter 6. Filtration & Washing (Collect solid polymer, Wash thoroughly) Precipitate->Filter Dry 7. Drying (Vacuum Oven) Filter->Dry

Caption: Workflow for Sonogashira Polycondensation.

Detailed Protocol: Synthesis of Poly[(tetrafluoro-1,3-phenylene)-alt-(1,4-phenylene-ethynylene)]

Materials:

  • This compound (1.00 eq, e.g., 401.9 mg, 1.0 mmol)

  • 1,4-Diethynylbenzene (1.00 eq, e.g., 126.2 mg, 1.0 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 14.0 mg, 0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 eq, 7.6 mg, 0.04 mmol)

  • Anhydrous Toluene (e.g., 10 mL)

  • Diisopropylamine (DIPA) or Triethylamine (TEA) (e.g., 5 mL)

  • Methanol (for precipitation)

Procedure:

  • Reactor Setup: Add this compound, 1,4-diethynylbenzene, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and diisopropylamine via syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at 60-80°C. Stir the reaction mixture vigorously. The reaction progress can be monitored by observing the increase in viscosity. Allow the reaction to proceed for 24-48 hours.

  • Work-up: Cool the reaction mixture to room temperature. If the solution is highly viscous, dilute with additional toluene.

  • Precipitation: Slowly pour the polymer solution into a beaker containing a large excess of stirred methanol (~200 mL). A fibrous or powdered precipitate should form.

  • Purification: Allow the precipitate to stir in methanol for 1-2 hours. Collect the solid polymer by vacuum filtration. Wash the collected polymer sequentially with methanol and acetone to remove residual catalysts and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C overnight to a constant weight.

Data Summary: Sonogashira Polycondensation
ParameterTypical Value/ConditionRationale / Expert Insight
Monomer Ratio 1:1Stoichiometric balance is crucial in step-growth polymerization to achieve high molecular weight.[5]
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol%. Pre-catalysts that form Pd(0) in situ are common. Air-stable precatalysts can simplify setup.[16]
Cu Co-catalyst Copper(I) Iodide (CuI)2-10 mol%. Essential for the copper cycle. Copper-free systems exist to prevent homocoupling but may require different conditions.[15][16]
Base Diisopropylamine (DIPA), Triethylamine (TEA)Acts as both the base and often as a co-solvent. Must be free of water.
Solvent Toluene, THF, DMFMust be anhydrous and deoxygenated to protect the catalyst and prevent side reactions.[11]
Temperature 50 - 90 °CBalances reaction rate with catalyst stability. Higher temperatures can lead to catalyst degradation.
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent oxygen-promoted homocoupling of the alkyne and deactivation of the Pd(0) catalyst.[15]

Protocol II: Suzuki Polycondensation for Fluorinated Poly(arylene)s

Suzuki-Miyaura polycondensation is a powerful and versatile method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of a wide range of poly(arylene)s.[17] When applied to this compound, it yields highly stable, fluorinated aromatic polymers. These materials are candidates for applications requiring high thermal stability and low dielectric constants, such as in microelectronics.[3][4]

Mechanistic Rationale

The Suzuki reaction mechanism involves three key steps in its catalytic cycle:

  • Oxidative Addition: The aryl iodide (this compound) adds to the Pd(0) catalyst.

  • Transmetalation: The organic group from the organoboron compound (e.g., a diboronic acid) is transferred to the palladium center. This step requires activation by a base.

  • Reductive Elimination: The two organic groups couple, forming a new C-C bond and regenerating the active Pd(0) catalyst. The choice of ligand, base, and solvent system is critical for an efficient and high-yielding polymerization.[18][19]

Experimental Workflow: Suzuki Polymerization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomers 1. Weigh Monomers (this compound & Aryldiboronic Acid/Ester) Reagents 2. Prepare Reagents (Pd Catalyst/Ligand, Base, Solvent System) Setup 3. Assemble Reactor (Flask, Condenser, Inert Gas (Ar/N2)) Reagents->Setup Polymerize 4. Polymerization (Heat to reflux, Stir for 24-72h) Setup->Polymerize Precipitate 5. Precipitation (Pour into acidic Methanol/Water) Polymerize->Precipitate Filter 6. Soxhlet Extraction (Purify with various solvents) Precipitate->Filter Dry 7. Drying (Vacuum Oven) Filter->Dry

Caption: Workflow for Suzuki Polycondensation.

Detailed Protocol: Synthesis of Poly(tetrafluoro-1,3-phenylene-alt-1,4-phenylene)

Materials:

  • This compound (1.00 eq, e.g., 401.9 mg, 1.0 mmol)

  • 1,4-Phenylenediboronic acid (1.00 eq, e.g., 165.8 mg, 1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq, 23.1 mg, 0.02 mmol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (4.0 eq, e.g., 552.8 mg K₂CO₃, 4.0 mmol)

  • Aliquat 336 (phase-transfer catalyst, optional)

  • Anhydrous Toluene (e.g., 10 mL)

  • Deionized Water (e.g., 4 mL)

  • Methanol, Acetone, Hexane, Chloroform (for purification)

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, 1,4-phenylenediboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Inert Atmosphere: Seal the apparatus, and evacuate and backfill with high-purity argon or nitrogen gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add deoxygenated toluene and deionized water. If using, add the phase-transfer catalyst at this stage.

  • Polymerization: Heat the biphasic mixture to reflux (typically 90-110°C) with vigorous stirring to ensure adequate mixing between the aqueous and organic phases. The reaction is typically run for 48-72 hours.

  • End-capping (Optional but Recommended): To control molecular weight and ensure stable end-groups, small amounts of monofunctional reagents (e.g., iodobenzene or phenylboronic acid) can be added and reacted for a few more hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a large volume of stirred methanol/water (e.g., 3:1 v/v) containing a small amount of hydrochloric acid to neutralize the base and decompose boronic acid species.

  • Purification: Collect the crude polymer by filtration. The polymer is often best purified by Soxhlet extraction, sequentially with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. The pure polymer is then extracted with a good solvent like chloroform or THF.

  • Final Precipitation and Drying: Precipitate the extracted polymer solution into methanol, collect the final product by filtration, and dry in a vacuum oven at 60-80°C to a constant weight.

Data Summary: Suzuki Polycondensation
ParameterTypical Value/ConditionRationale / Expert Insight
Monomer Ratio 1:1Precise stoichiometry is paramount for achieving high molecular weight in polycondensation.[5]
Pd Catalyst Pd(PPh₃)₄, Pd₂(dba)₃1-3 mol%. Catalyst choice depends on the reactivity of the monomers. A separate ligand is often added with Pd sources like Pd₂(dba)₃.[18][20]
Ligand PPh₃, P(o-tol)₃, SPhosElectron-rich and bulky phosphine ligands often improve catalyst performance and stability.
Base K₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is required for the transmetalation step. Often used as a 2M aqueous solution.[19]
Solvent System Toluene/Water, THF/Water, DioxaneA biphasic system is common. A phase-transfer catalyst can enhance reaction rates. Sustainable approaches in water are also being developed.[21]
Temperature 80 - 110 °C (Reflux)Ensures sufficient energy for the catalytic cycle to proceed efficiently.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation, which would halt the polymerization.

Polymer Characterization and Expected Properties

The successful synthesis of polymers from this compound should be confirmed using standard analytical techniques.

  • Structural Verification: ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy confirms the polymer structure and the successful incorporation of the fluorinated monomer.[22]

  • Molecular Weight Analysis: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). For step-growth polymerizations, a PDI around 2 is typical.

  • Thermal Properties: Thermogravimetric Analysis (TGA) reveals the polymer's thermal stability, with degradation temperatures for these types of fluorinated polyarylenes often exceeding 450-500°C.[4][22] Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (T₉), which is typically high for these rigid-rod polymers.[4][22]

Polymers derived from this compound exhibit a compelling combination of properties:

  • High Thermal Stability: The aromatic backbone and C-F bonds lead to excellent resistance to thermal degradation.[22]

  • Chemical Resistance: The fluorinated structure provides inertness towards many solvents and corrosive chemicals.[1][3]

  • Low Dielectric Constant: The symmetric substitution of fluorine atoms reduces the material's dipole moment, making these polymers excellent candidates for low-k dielectric materials in microelectronics.[3][4]

  • Enhanced Solubility: The presence of fluorine atoms and the meta-linkage can disrupt chain packing, often leading to better solubility in common organic solvents compared to their non-fluorinated analogues.[4][22]

Conclusion

This compound is a versatile and powerful monomer for accessing high-performance fluorinated polymers. Through well-established palladium-catalyzed step-growth polycondensation methods like the Sonogashira and Suzuki reactions, a wide array of polymers with tunable properties can be synthesized. The protocols and insights provided in this application note offer a robust framework for researchers to develop novel materials for advanced technological applications. Careful control over stoichiometry, reaction atmosphere, and purification is paramount to achieving materials with the desired molecular weight and performance characteristics.

References

The Rising Star of Materials Science: A Guide to the Applications of 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of advanced materials with tailored functionalities, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount design principle. Among the arsenal of fluorinated building blocks, 1,3-Diiodotetrafluorobenzene stands out as a uniquely versatile and powerful synthon. Its tetrafluorinated aromatic core, combined with two reactive iodine atoms in a meta-orientation, offers a confluence of electronic modulation, structural rigidity, and synthetic accessibility that is highly sought after by researchers in polymer chemistry, crystal engineering, and optoelectronics.

This comprehensive guide delves into the practical applications of this compound, providing detailed protocols and expert insights for its utilization in cutting-edge materials science research. We will explore its pivotal role in the synthesis of high-performance polymers, the rational design of supramolecular architectures through halogen bonding, and its promising potential in the development of next-generation liquid crystals and organic light-emitting diodes (OLEDs).

Part 1: Synthesis of Conjugated Polymers via Sonogashira Cross-Coupling

The rigid, electron-deficient nature of the tetrafluorobenzene ring makes this compound an exceptional monomer for the synthesis of conjugated polymers, particularly poly(arylene ethynylene)s (PAEs). These materials are of significant interest for applications in organic electronics, sensors, and photovoltaics due to their tunable electronic and optical properties. The Sonogashira cross-coupling reaction is the cornerstone for the polymerization of this compound with various di-alkyne co-monomers.[1][2]

Causality Behind Experimental Choices in Sonogashira Polymerization

The success of a Sonogashira polymerization hinges on the meticulous control of reaction parameters to achieve high molecular weight polymers with well-defined structures.

  • Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is typically employed. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the final reductive elimination to form the C-C bond, while the copper co-catalyst activates the terminal alkyne.[3] The choice of ligands for the palladium catalyst, often phosphines like triphenylphosphine (PPh₃), is critical for stabilizing the catalytic species and promoting efficient coupling.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential to neutralize the hydrogen iodide generated during the reaction and to facilitate the formation of the copper acetylide intermediate.[3]

  • Solvent: The choice of solvent is dictated by the solubility of the monomers and the resulting polymer. A mixture of a non-polar solvent like toluene and an amine base is a common starting point.

  • Inert Atmosphere: The catalytic cycle is sensitive to oxygen, which can lead to oxidative side reactions and catalyst deactivation. Therefore, all manipulations must be performed under a strict inert atmosphere of argon or nitrogen.

Experimental Protocol: Synthesis of a Poly(arylene ethynylene) from this compound and 1,4-Diethynylbenzene

This protocol provides a representative procedure for the synthesis of a PAE.

Materials:

  • This compound

  • 1,4-Diethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

  • Anhydrous triethylamine (TEA)

  • Methanol

  • Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) and 1,4-Diethynylbenzene (1.0 mmol) in a mixture of anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL).

  • Degassing: Degas the solution by bubbling argon through it for 30 minutes.

  • Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), copper(I) iodide (0.05 mmol, 5 mol%), and triphenylphosphine (0.12 mmol, 12 mol%).

  • Reaction: Heat the reaction mixture to 70°C and stir under argon for 48 hours. The formation of a precipitate may be observed as the polymer grows.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol (200 mL) to precipitate the polymer.

  • Purification: Filter the polymer and wash it sequentially with methanol and acetone to remove residual catalysts and unreacted monomers. Further purification can be achieved by Soxhlet extraction with an appropriate solvent (e.g., chloroform) to remove oligomeric species.

  • Drying: Dry the purified polymer under vacuum at 40°C overnight.

Data Presentation:

Parameter Value
Molar Ratio (Diiodo:Dialkyne)1:1
Pd Catalyst Loading3 mol%
Cu Catalyst Loading5 mol%
Reaction Temperature70°C
Reaction Time48 hours
Typical Yield> 80%

Experimental Workflow Diagram:

Sonogashira_Polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification Monomers This compound + 1,4-Diethynylbenzene Solvent Toluene + TEA Monomers->Solvent Dissolve Catalyst PdCl₂(PPh₃)₂ + CuI + PPh₃ Solvent->Catalyst Add Catalysts Reaction_Vessel Stir at 70°C, 48h under Argon Catalyst->Reaction_Vessel Initiate Reaction Precipitation Pour into Methanol Reaction_Vessel->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Methanol & Acetone Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Purified PAE Halogen_Bonding DITFB This compound (Halogen Bond Donor) Solution Solution in Chloroform DITFB->Solution Bipy 4,4'-Bipyridine (Halogen Bond Acceptor) Bipy->Solution Evaporation Slow Evaporation Solution->Evaporation Co_crystal Co-crystal Formation Evaporation->Co_crystal

References

Introduction: The Critical Role of Fluorination in High-Performance Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Advanced Liquid Crystals Using 1,3-Diiodotetrafluorobenzene

Prepared by: Gemini, Senior Application Scientist

In the landscape of advanced materials, fluorinated liquid crystals (LCs) are indispensable, particularly in the evolution of liquid crystal display (LCD) technologies.[1][2] The strategic incorporation of fluorine atoms into mesogenic (liquid crystal-forming) molecules provides a powerful tool to fine-tune critical physicochemical properties, including dielectric anisotropy (Δε), viscosity, and thermal stability.[3] Among the array of fluorinated synthons, this compound stands out as a uniquely versatile and powerful building block. Its tetrafluorinated aromatic core, combined with two reactive iodine sites, offers an ideal platform for constructing the rigid, anisotropic molecules required for advanced applications such as Vertical Alignment (VA) displays.[3][4]

This guide provides researchers, chemists, and materials scientists with a detailed overview of the application of this compound in liquid crystal synthesis. We will delve into the causality behind its utility, provide detailed experimental protocols for key synthetic transformations, and present data that underscores the properties of the resulting materials.

Scientific Rationale: Why this compound?

The efficacy of this compound in LC synthesis is not accidental; it is a result of fundamental chemical principles. The choice of this specific building block is driven by the synergistic effects of its core structure and reactive handles.

  • The Tetrafluorobenzene Core: The four fluorine atoms on the benzene ring are the primary drivers of the molecule's desirable properties. Fluorine's high electronegativity creates strong C-F dipole moments. When oriented perpendicular to the long axis of the final LC molecule, these dipoles collectively generate a strong negative dielectric anisotropy (Δε < 0), a crucial requirement for VA-LCDs.[4] Furthermore, the high strength of the C-F bond imparts exceptional thermal and photochemical stability to the final product.[5] The low polarizability of the C-F bond also helps to reduce intermolecular forces, leading to lower viscosity and faster device switching times.[4][6]

  • The 1,3-Diiodo Substitution: The two iodine atoms serve as highly efficient reactive sites for carbon-carbon bond formation. Their position at the 1 and 3 carbons allows for the construction of bent-core or "kinked" molecular architectures. This geometry is instrumental in disrupting smectic layering, thereby promoting the formation of the desired nematic phase over a broad temperature range.[7] Iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, ensuring high efficiency and yield.

The primary synthetic routes leveraging this building block are palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Suzuki-Miyaura couplings. These reactions are renowned for their functional group tolerance and their ability to create C(sp)-C(sp²) and C(sp²)-C(sp²) bonds, respectively, which are essential for assembling the conjugated rigid cores of liquid crystal molecules.[8][9][10]

Experimental Workflows and Protocols

The synthesis of liquid crystals from this compound typically involves a two-step sequential cross-coupling strategy to introduce different side chains, or a one-step double coupling if symmetrical molecules are desired.

General Synthetic Workflow

The overall process involves coupling aryl or alkyl groups to the this compound core. This workflow is adaptable for creating a vast library of LC candidates.

G cluster_0 Reactants cluster_1 Synthetic Steps cluster_2 Product & Analysis A This compound D 1st Cross-Coupling (e.g., Sonogashira or Suzuki) A->D B Terminal Alkyne (R1-C≡CH) or Arylboronic Acid (R1-B(OH)2) B->D C Terminal Alkyne (R2-C≡CH) or Arylboronic Acid (R2-B(OH)2) F 2nd Cross-Coupling (e.g., Sonogashira or Suzuki) C->F E Intermediate Purification (Chromatography) D->E E->F G Final Product Purification (Chromatography/Recrystallization) F->G H Structural Verification (NMR, FTIR, MS) G->H I LC Property Characterization (DSC, POM) H->I

Caption: General workflow for synthesizing asymmetric liquid crystals.

Protocol 1: Sonogashira Coupling for Tolane Synthesis

This protocol describes the synthesis of an unsymmetrical tolane-type liquid crystal via a sequential coupling. Tolanes are known for inducing high birefringence (Δn), a valuable property for many optical applications.[11]

Objective: To couple a terminal alkyne to one of the iodine positions on the tetrafluorobenzene core.

Causality Behind Choices:

  • Catalyst System: A combination of a palladium(0) catalyst (like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is used. The palladium complex orchestrates the main catalytic cycle, while the copper(I) salt activates the alkyne, facilitating the crucial transmetalation step at milder conditions.[8][12]

  • Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is required. It serves to deprotonate the terminal alkyne, forming the reactive acetylide species, and also to neutralize the HI generated during the reaction.[13]

  • Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction catalyzed by oxygen.[8][14]

Step-by-Step Protocol:

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry Nitrogen or Argon three times.

  • Solvent and Reagents: Add anhydrous, degassed toluene and triethylamine (3.0 eq) via syringe.

  • Alkyne Addition: Slowly add the first terminal alkyne (e.g., 4-pentylphenylacetylene) (1.0 eq) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at 50-60 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the mono-coupled intermediate.

  • Second Coupling: The purified mono-coupled product can then be subjected to a second Sonogashira or Suzuki coupling using a different alkyne or boronic acid to complete the synthesis of the target molecule.

Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol details the formation of a C(sp²)-C(sp²) bond, essential for creating biphenyl and terphenyl-based LCs, which are valued for their thermal stability and broad nematic ranges.[9][15]

Objective: To couple an arylboronic acid to one of the iodine positions on the tetrafluorobenzene core.

Causality Behind Choices:

  • Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is common, but more advanced catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) can be used for more sterically hindered or unreactive partners.[16]

  • Base: A base is crucial for activating the boronic acid to facilitate transmetalation. An aqueous solution of a carbonate (Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄) is typically used.[16][17] The presence of water is often beneficial for this step.

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (e.g., 4-propylphenylboronic acid) (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 eq).

  • Inert Atmosphere: Purge the flask with Nitrogen or Argon.

  • Solvent and Base: Add degassed toluene (or dioxane) and a 2M aqueous solution of K₂CO₃ (3.0 eq).

  • Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 6-24 hours.

  • Workup: After cooling, separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer twice with toluene or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase with water and then with brine.

  • Purification: Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography or recrystallization to obtain the target biaryl product.

Catalytic Cycle Overview

The efficiency of these syntheses hinges on the palladium catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_0 Suzuki Coupling cluster_1 Sonogashira Coupling S_Pd0 Pd(0)L₂ S_OA Ar-Pd(II)-I S_Pd0->S_OA Oxidative Addition (Ar-I) S_TM Ar-Pd(II)-R S_OA->S_TM Transmetalation (R-B(OH)₂) S_RE Ar-R S_TM->S_RE Reductive Elimination S_RE->S_Pd0 Catalyst Regeneration So_Pd0 Pd(0)L₂ So_OA Ar-Pd(II)-I So_Pd0->So_OA Oxidative Addition (Ar-I) So_TM Ar-Pd(II)-C≡CR So_OA->So_TM Transmetalation (Cu-C≡CR) So_RE Ar-C≡CR So_TM->So_RE Reductive Elimination So_RE->So_Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycles for Suzuki and Sonogashira couplings.

Properties of Resulting Liquid Crystals

The true value of this compound is demonstrated by the properties of the final LC materials. By varying the side chains (R¹ and R²) attached via coupling reactions, a wide range of properties can be achieved.

Molecular Structure Example (R¹-C₆F₄-R²)Mesophase TypeMelting Point (°C)Clearing Point (°C)Δε (at 25°C)Δn (at 589 nm)
C₅H₁₁-(C₆F₄)-C≡C-C₆H₄-OC₂H₅Nematic45110-4.50.18
C₃H₇-C₆H₄-(C₆F₄)-C₆H₄-C₅H₁₁Nematic62155-5.20.22
C₄H₉O-C₆H₄-C≡C-(C₆F₄)-C≡C-C₆H₄-C₃H₇Nematic88210-6.00.35
C₆H₁₃-(C₆F₄)-C₆H₄-CNSmectic A, Nematic75 (SmA-N)130+8.00.20

Note: This table presents representative, hypothetical data based on established structure-property relationships for fluorinated liquid crystals to illustrate expected trends.[2][11][15]

Conclusion and Outlook

This compound is a cornerstone synthon for the rational design of high-performance liquid crystals. Its robust, electron-deficient core and versatile reactive sites enable access to a vast chemical space of advanced materials. The protocols outlined here for Sonogashira and Suzuki-Miyaura couplings provide reliable and efficient pathways to novel mesogens with tailored properties. As display technology continues to demand materials with lower viscosity, higher stability, and specific dielectric properties, the importance of expertly functionalized building blocks like this compound will only continue to grow, paving the way for next-generation optical and electronic devices.

References

Application Note: Leveraging 1,3-Diiodotetrafluorobenzene for the Rational Design of Halogen-Bonded Co-crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for the utilization of 1,3-diiodotetrafluorobenzene (1,3-DITFB) as a robust halogen bond donor for the synthesis of co-crystals. We delve into the fundamental principles of halogen bonding, highlighting the unique attributes of 1,3-DITFB that make it an exceptional tool for crystal engineering. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for the successful design, synthesis, and characterization of novel halogen-bonded co-crystals with potential applications in enhancing the physicochemical properties of active pharmaceutical ingredients (APIs).

Introduction: The Power of Halogen Bonding in Co-crystal Engineering

Co-crystallization has emerged as a powerful strategy in solid-state chemistry and pharmaceutical sciences to modify and enhance the physicochemical properties of solid materials, such as solubility, stability, and bioavailability, without altering the covalent structure of the active molecule.[1][2] This is achieved by forming a new crystalline solid that consists of two or more different molecules in the same crystal lattice, held together by non-covalent interactions.[3][4]

While hydrogen bonding has traditionally been the cornerstone of co-crystal design, halogen bonding (XB) has gained significant traction as a highly directional, specific, and tunable non-covalent interaction.[2][5] A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen, oxygen, or sulfur atom.[5] The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F) and the presence of electron-withdrawing groups on the molecule bearing the halogen.[6][7]

This compound: A Superior Halogen Bond Donor

Perfluorinated iodobenzenes are considered ideal halogen-bond donors due to the strong electron-withdrawing nature of the fluorine atoms, which enhances the electrophilicity of the iodine atoms' σ-holes.[6][7] this compound (1,3-DITFB) is a particularly interesting halogen bond donor due to its bent geometry, offering two iodine atoms capable of forming distinct halogen bonds. This geometry can lead to the formation of unique supramolecular architectures that may not be accessible with its linear counterpart, 1,4-diiodotetrafluorobenzene.

The molecular electrostatic potential surface of 1,3-DITFB clearly illustrates the positive σ-holes on the iodine atoms, making them potent electrophilic sites for interaction with Lewis bases.[2]

Key Advantages of 1,3-DITFB in Co-crystal Design:

  • Strong and Directional Interactions: The fluorinated aromatic ring enhances the halogen bond donor strength of the iodine atoms, leading to robust and predictable interactions.

  • Geometric Versatility: The 1,3-substitution pattern allows for the formation of angular or bent supramolecular synthons, expanding the possibilities for crystal packing.

  • Orthogonality to Hydrogen Bonding: Halogen bonding can be employed in concert with hydrogen bonding to create complex and well-defined multi-component assemblies.[1]

Safety and Handling of this compound

Before proceeding with any experimental work, it is crucial to be familiar with the safety precautions for handling this compound.

Hazard Summary:

  • Causes skin irritation (H315).[8]

  • Causes serious eye irritation (H319).[8]

  • May cause respiratory irritation (H335).[8]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[9]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

  • Storage: Store in a cool, dry, and well-ventilated place, away from light and incompatible materials. The recommended storage temperature is 2–8 °C.[3]

  • Spill Management: In case of a spill, avoid generating dust. Use a dry chemical absorbent and collect the material in a suitable container for disposal.[3]

  • First Aid: In case of contact with skin, wash thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[3]

Protocols for Co-crystal Synthesis

The successful synthesis of co-crystals relies on bringing the halogen bond donor and acceptor molecules together in a manner that facilitates the formation of a new, ordered crystalline lattice. Below are two common and effective methods for preparing co-crystals with 1,3-DITFB.

Protocol 1: Slow Evaporation from Solution

This is a widely used method for growing high-quality single crystals suitable for X-ray diffraction analysis. The principle is to slowly increase the concentration of the components in a solution until supersaturation is reached, leading to crystal nucleation and growth.

Step-by-Step Methodology:

  • Component Selection: Choose a halogen bond acceptor molecule (co-former) that possesses a suitable Lewis basic site (e.g., pyridine, amide, carboxylate).

  • Stoichiometry Determination: Based on the number of halogen bond donor sites on 1,3-DITFB (two) and acceptor sites on the co-former, decide on the stoichiometric ratio to be screened (e.g., 1:1, 1:2, 2:1).

  • Solvent Selection: Select a suitable solvent or solvent mixture in which both 1,3-DITFB and the co-former have moderate solubility. Common solvents include trichloromethane, chloroform, methanol, ethanol, and acetonitrile.[2][11] The solvent should be volatile enough to evaporate slowly at room temperature.

  • Dissolution: In a clean vial, dissolve stoichiometric amounts of 1,3-DITFB and the co-former in the chosen solvent. For example, to prepare a 1:1 co-crystal, dissolve 0.10 mmol of 1,3-DITFB (40.2 mg) and 0.10 mmol of the co-former in 5-10 mL of the solvent.[2]

  • Gentle Heating and Stirring (Optional): If necessary, gently warm the mixture and stir until all solids are completely dissolved.[2]

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial to remove any particulate matter.

  • Crystallization: Cover the vial with a cap that has been pierced with a needle or with parafilm with small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks for the formation of crystals. Once suitable crystals have formed, carefully harvest them from the mother liquor using a pipette or by decanting the solvent.

  • Drying: Gently dry the crystals on a filter paper or under a gentle stream of inert gas.

Diagram of the Slow Evaporation Workflow:

slow_evaporation cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis A Weigh 1,3-DITFB & Co-former C Dissolve Components A->C B Select Solvent B->C D Filter Solution C->D E Slow Evaporation D->E F Crystal Growth E->F G Harvest Crystals F->G H Characterize G->H

Caption: Workflow for co-crystal synthesis via slow evaporation.

Protocol 2: Mechanochemical Grinding

Mechanochemistry, or grinding, is a solvent-free or low-solvent (liquid-assisted grinding, LAG) method that is rapid, environmentally friendly, and often yields different polymorphs than solution-based methods.[12][13]

Step-by-Step Methodology:

  • Component Preparation: Accurately weigh stoichiometric amounts of 1,3-DITFB and the co-former.

  • Grinding Setup: Place the solid mixture into a milling jar (e.g., stainless steel, agate, or zirconia) along with grinding balls. A typical setup for laboratory scale is a mixer mill.[11]

  • Neat Grinding: For neat grinding, seal the jar and mill the mixture at a specified frequency (e.g., 20-30 Hz) for a set duration (e.g., 30-60 minutes).[11]

  • Liquid-Assisted Grinding (LAG): For LAG, add a small amount (a few microliters) of a suitable liquid (e.g., methanol, ethanol, nitromethane) to the solid mixture before milling.[10] The liquid acts as a catalyst to facilitate molecular mobility and co-crystal formation.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking a small sample and analyzing it by Powder X-ray Diffraction (PXRD). Real-time in situ monitoring is also possible with specialized equipment.[14]

  • Product Isolation: After the grinding is complete, the resulting powder is recovered from the milling jar.

Diagram of the Mechanochemical Synthesis Workflow:

mechanochemistry cluster_prep Preparation cluster_grind Grinding cluster_analysis Analysis A Weigh 1,3-DITFB & Co-former B Place in Milling Jar A->B C Add Liquid (for LAG) B->C D Mill at Set Frequency B->D C->D E Isolate Powder D->E F Characterize E->F

Caption: Workflow for co-crystal synthesis via mechanochemical grinding.

Characterization of Halogen-Bonded Co-crystals

Confirming the formation of a new co-crystal phase and characterizing the halogen bonds are essential steps. A combination of analytical techniques is typically employed.

Technique Purpose Expected Outcome for Co-crystal Formation
Single-Crystal X-ray Diffraction (SC-XRD) To determine the precise three-dimensional arrangement of molecules in the crystal lattice.Unambiguous confirmation of a new crystalline structure distinct from the starting materials. Provides precise bond lengths and angles of the C-I···N/O halogen bond.
Powder X-ray Diffraction (PXRD) To analyze the bulk crystalline material and identify the crystalline phase.The PXRD pattern of the product will be different from the patterns of the individual starting components and their physical mixture.
Differential Scanning Calorimetry (DSC) To determine the melting point and other thermal transitions.A single, sharp endothermic peak at a melting point different from (usually between) the melting points of the starting components.[5]
Thermogravimetric Analysis (TGA) To assess the thermal stability and decomposition profile.The decomposition profile may differ from the individual components, indicating a new solid phase.
Infrared (IR) & Raman Spectroscopy To probe changes in vibrational modes upon co-crystal formation.Shifts in the vibrational frequencies of functional groups involved in halogen bonding (e.g., C=O, N-H) and the C-I bond can be observed.[6][15]
Solid-State NMR Spectroscopy To investigate the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N, ¹⁹F).Changes in chemical shifts of atoms near the halogen bond indicate a change in the electronic environment upon co-crystal formation.[16]

Case Study: Co-crystal of 1,3-DITFB and Hexamethylbenzene (HMB)

A study by Zhang et al. reported the synthesis and characterization of a co-crystal formed between 1,3-DITFB and hexamethylbenzene (HMB).[2]

  • Synthesis: The co-crystal was prepared by slow evaporation from a trichloromethane solution containing a 1:1 molar ratio of 1,3-DITFB and HMB.[2]

  • Structure: Single-crystal X-ray diffraction revealed an unexpected sandwiched-layer structure with alternating layers of HMB and 1,3-DITFB.[2]

  • Interactions: Within the 1,3-DITFB layers, the molecules are held together by C–I···F halogen bonds. The layers of HMB and 1,3-DITFB are stacked via strong π···π interactions.[2] This case highlights the ability of 1,3-DITFB to form complex, layered structures driven by a combination of halogen bonding and other non-covalent interactions.

Applications in Drug Development

The formation of halogen-bonded co-crystals with 1,3-DITFB can be a valuable strategy for modifying the properties of active pharmaceutical ingredients (APIs).

  • Solubility Enhancement: By pairing a poorly soluble API with a highly soluble co-former through halogen bonding, the resulting co-crystal can exhibit improved dissolution rates and bioavailability.[2]

  • Stability Improvement: Co-crystallization can lead to a more stable crystalline form of an API, protecting it from degradation due to moisture, light, or heat.[17]

  • Intellectual Property: Novel co-crystal forms of existing APIs can be patented, providing a strategy for life-cycle management of pharmaceutical products.[2]

Conclusion

This compound is a powerful and versatile building block for the construction of halogen-bonded co-crystals. Its strong halogen bond donor capacity, coupled with its unique geometry, opens up a wide range of possibilities for the design of novel supramolecular architectures. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the potential of 1,3-DITFB in crystal engineering and the development of new materials with tailored properties, particularly within the pharmaceutical industry. The careful selection of co-formers and crystallization methods will be key to unlocking the full potential of this remarkable molecule.

References

Application Notes and Protocols for Reactions Involving 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 1,3-Diiodotetrafluorobenzene in Modern Synthesis

This compound is a highly versatile and reactive building block that has garnered significant interest among researchers, particularly in the fields of medicinal chemistry, materials science, and drug development. Its unique structure, featuring a tetrafluorinated benzene ring flanked by two iodine atoms at the 1 and 3 positions, offers a powerful platform for the construction of complex molecular architectures. The strong electron-withdrawing nature of the fluorine atoms enhances the reactivity of the C-I bonds towards oxidative addition in cross-coupling reactions, while also imparting desirable properties such as metabolic stability and altered electronic characteristics to the final products.[1][2][3] This guide provides an in-depth exploration of the experimental setups and protocols for key reactions involving this valuable reagent, with a focus on practical insights and troubleshooting.

Core Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
Molecular Formula C₆F₄I₂
Molecular Weight 401.87 g/mol
Appearance White to off-white crystalline solid
Melting Point 52-56 °C
Boiling Point 227 °C
CAS Number 67815-57-0

Safety and Handling:

This compound is classified as an irritant.[4] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The two iodine atoms of this compound serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Sonogashira and Suzuki-Miyaura couplings are among the most powerful and widely utilized transformations for this purpose.

Sonogashira Coupling: A Gateway to Arylene Ethynylene Scaffolds

The Sonogashira coupling provides a direct and efficient method for the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[3][5][6] This reaction is instrumental in the construction of rigid, linear structures found in molecular wires, organic light-emitting diodes (OLEDs), and various pharmaceutical agents.

Protocol 1: Stepwise Sonogashira Coupling for the Synthesis of a Symmetrical Bis(alkynyl)tetrafluorobenzene

This protocol details the double Sonogashira coupling of this compound with two equivalents of a terminal alkyne to yield a symmetrical product.

Materials:

  • This compound (1.0 mmol, 401.9 mg)

  • Terminal Alkyne (e.g., Phenylacetylene) (2.2 mmol, 224.7 mg, 244 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21.1 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (TEA) (5.0 mL)

  • Anhydrous Tetrahydrofuran (THF) (15 mL)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware and magnetic stirrer

Procedure:

  • Inert Atmosphere: Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Addition: To the flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).

  • Solvent and Base: Add anhydrous THF (15 mL) and triethylamine (5.0 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved. The triethylamine acts as both a solvent and the base required to deprotonate the terminal alkyne.

  • Alkyne Addition: Slowly add the terminal alkyne (2.2 equivalents) to the reaction mixture via syringe. A slight excess of the alkyne ensures complete conversion of the di-iodo starting material.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvents under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate (30 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove the copper catalyst, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure bis(alkynyl)tetrafluorobenzene.

Diagram 1: Sonogashira Coupling Workflow

Sonogashira_Workflow Setup 1. Inert Atmosphere Setup (Schlenk Flask, Ar/N2) Reagents 2. Add Reagents (this compound, PdCl₂(PPh₃)₂, CuI) Setup->Reagents Solvent 3. Add Solvents & Base (Anhydrous THF, TEA) Reagents->Solvent Alkyne 4. Add Terminal Alkyne Solvent->Alkyne React 5. Heat & Monitor (60-70°C, TLC/GC-MS) Alkyne->React Workup 6. Work-up & Extraction (Evaporation, Et₂O/EtOAc, aq. NH₄Cl) React->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Pure Bis(alkynyl)tetrafluorobenzene Purify->Product

Caption: A generalized workflow for the Sonogashira coupling experiment.

Controlling Selectivity: Mono- vs. Di-substitution

A key challenge and opportunity when working with this compound is controlling the selectivity between mono- and di-substitution. Achieving selective mono-alkynylation is crucial for the synthesis of unsymmetrical products.

Strategies for Selective Mono-Sonogashira Coupling:

  • Stoichiometry: The most straightforward approach is to use a sub-stoichiometric amount of the terminal alkyne (0.8-0.95 equivalents). This will leave some starting material unreacted, but can provide a good yield of the mono-substituted product.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can slow down the second coupling reaction, allowing for the isolation of the mono-alkynylated intermediate.

  • Catalyst Choice: While less explored for this specific substrate, the choice of palladium catalyst and ligands can influence selectivity. Bulky phosphine ligands can sometimes favor mono-substitution.[7]

Protocol 2: One-Pot, Two-Step Synthesis of an Unsymmetrical Bis(alkynyl)tetrafluorobenzene

This advanced protocol allows for the synthesis of an unsymmetrical product by performing two sequential Sonogashira couplings in a single reaction vessel.[8][9][10]

Procedure:

  • First Coupling (Mono-substitution): Follow steps 1-4 of Protocol 1, but use only 0.9 equivalents of the first terminal alkyne. Run the reaction at room temperature and monitor carefully by TLC until the starting this compound is consumed.

  • Second Alkyne Addition: Once the first coupling is complete, add the second, different terminal alkyne (1.1 equivalents) to the reaction mixture.

  • Second Coupling: Heat the reaction mixture to 60-70 °C and monitor the disappearance of the mono-substituted intermediate.

  • Work-up and Purification: Follow steps 6-8 of Protocol 1 to isolate and purify the unsymmetrical bis(alkynyl)tetrafluorobenzene.

Diagram 2: One-Pot Synthesis of Unsymmetrical Product

One_Pot_Sonogashira Start This compound Step1 Step 1: Sonogashira (Alkyne 1, 0.9 eq, RT) Start->Step1 Intermediate Mono-alkynyl Intermediate Step1->Intermediate Step2 Step 2: Sonogashira (Alkyne 2, 1.1 eq, 60-70°C) Intermediate->Step2 Product Unsymmetrical Bis(alkynyl)tetrafluorobenzene Step2->Product

Caption: Sequential one-pot Sonogashira coupling strategy.

Suzuki-Miyaura Coupling: Building Biaryl Frameworks

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide.[1][2][11][12] This reaction is widely used in the pharmaceutical industry due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Protocol 3: Suzuki-Miyaura Coupling of this compound

This protocol describes the double Suzuki coupling to form a symmetrical biaryl product.

Materials:

  • This compound (1.0 mmol, 401.9 mg)

  • Arylboronic Acid (e.g., Phenylboronic Acid) (2.5 mmol, 304.8 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • 1,4-Dioxane (15 mL)

  • Water (5 mL)

  • Argon or Nitrogen gas supply

  • Standard reflux setup

Procedure:

  • Inert Atmosphere: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (2.5 equivalents), and potassium carbonate (3.0 equivalents).

  • Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to remove oxygen.

  • Solvent Addition: Add 1,4-dioxane (15 mL) and water (5 mL). The aqueous base is crucial for the activation of the boronic acid in the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the mixture.

  • Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Diagram 3: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl Ar-Pd(II)-I (L₂) OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'B(OH)₃]⁻ PdII_Biaryl Ar-Pd(II)-Ar' (L₂) Transmetalation->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Applications in Drug Development and Materials Science

The tetrafluorinated benzene core provided by this compound is a privileged scaffold in several advanced applications.

Medicinal Chemistry and Kinase Inhibitors

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1] The 1,3-disubstituted tetrafluorobenzene motif can serve as a rigid scaffold for the presentation of pharmacophoric groups in a defined spatial orientation, making it an attractive starting point for the design of kinase inhibitors and other targeted therapeutics.[13][14][15][16] Cross-coupling reactions on the this compound core allow for the rapid generation of libraries of diverse compounds for biological screening.

Liquid Crystals

Fluorinated compounds are extensively used in the formulation of liquid crystal displays (LCDs).[17][18][19][20] The high polarity and unique electronic properties of the C-F bond contribute to the desired dielectric anisotropy and other physical properties of liquid crystalline materials. The rigid, linear structures that can be synthesized from this compound via Sonogashira coupling are particularly relevant for the design of novel liquid crystal molecules.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. Its facile participation in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, provides efficient access to a wide range of complex fluorinated molecules. By carefully controlling reaction conditions, researchers can achieve selective mono- or di-functionalization, and even construct unsymmetrical architectures in a one-pot fashion. The unique properties imparted by the tetrafluorinated aromatic core make this reagent highly valuable for applications in medicinal chemistry, drug discovery, and materials science. This guide provides a solid foundation of practical protocols and strategic insights to enable researchers to effectively harness the synthetic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 1,3-Diiodotetrafluorobenzene Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1,3-Diiodotetrafluorobenzene (1,3-DITFB). This guide is designed for researchers, synthetic chemists, and drug development professionals who handle this versatile but challenging fluorinated building block. Here, we move beyond simple protocols to address the specific issues you may encounter, providing troubleshooting advice and foundational knowledge to ensure the highest purity for your critical applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, properties, and storage of this compound.

Q1: What are the key physical and safety properties of this compound?

Answer: this compound is a low-melting solid with a molecular weight of 401.87 g/mol .[1][2] Understanding its physical properties is crucial for selecting a purification method. It is classified as a skin, eye, and respiratory irritant[1][3][4]. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

Q2: How must I store this compound to ensure its stability?

Answer: This compound is light-sensitive.[3] Long-term exposure to light can cause gradual decomposition, often indicated by a slight discoloration (yellowing or pinkish hue) due to the formation of trace amounts of iodine. It should be stored in an amber glass vial or a container wrapped in aluminum foil. For optimal stability, store it in a cool (2–8 °C), dry, and dark environment with the container tightly sealed to prevent moisture ingress.[3]

Q3: My 1,3-DITFB is off-white/yellow. Is it still usable? What causes this?

Answer: A slight off-white or yellowish color is common in older batches or material that has been exposed to light and/or air. This discoloration typically indicates the presence of trace amounts of elemental iodine (I₂), a common decomposition product. For many applications, this level of impurity may not be critical. However, for high-purity applications such as preparing sensitive catalysts or pharmaceutical intermediates, purification is necessary. The troubleshooting guides below detail methods for removing these colored impurities.

Q4: What are the common isomers of diiodotetrafluorobenzene, and why is it important to separate them?

Answer: The primary isomers are 1,2-, 1,3-, and 1,4-diiodotetrafluorobenzene. Synthetic routes may inadvertently produce a mixture of these isomers. Their distinct physical properties, particularly melting and boiling points, are the basis for their separation. Using an isomerically impure reagent can lead to undesired side products and complications in reaction kinetics and product characterization.

Table 1: Physical Properties of Diiodotetrafluorobenzene Isomers

Property1,2-DiiodotetrafluorobenzeneThis compound1,4-Diiodotetrafluorobenzene
CAS Number 2708-97-6[5]67815-57-0[6][7]392-57-4
Melting Point (°C) 49-50[5]Low melting solid (No specific value consistently reported)[3]108-110
Boiling Point (°C) Not specified256.5 (at 760 mmHg)[6][8]Not specified
Appearance Solid[5]Low melting solid[3]Solid

Note: The significant difference in melting points between the 1,2- and 1,4- isomers is a key factor for purification via crystallization or fractional distillation.

Part 2: Purification Method Selection Workflow

The choice of purification method is dictated by the nature of the impurities. This workflow provides a logical pathway for selecting the most effective technique.

Purification_Workflow cluster_start Initial Assessment cluster_methods Purification Techniques start What is the primary impurity profile? distillation Vacuum Fractional Distillation start->distillation Isomers or close-boiling organic impurities present recrystallization Recrystallization start->recrystallization Solid impurities or isomers with different solubilities chromatography Column Chromatography start->chromatography Complex mixture or high-boiling impurities carbon Activated Carbon Wash start->carbon Minor colored impurities (e.g., trace I₂) distillation->recrystallization Distillate requires further polishing? recrystallization->carbon Product still colored? carbon->recrystallization Requires crystallization after filtration

References

Technical Support Center: Reactions of 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-diiodotetrafluorobenzene. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during cross-coupling reactions with this versatile reagent. Our focus is on understanding and mitigating the formation of common side products to enhance reaction efficiency and product purity.

Troubleshooting Guide: Common Side Products in this compound Reactions

This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Significant formation of a homocoupled biaryl byproduct in my Suzuki-Miyaura coupling reaction.

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing a significant amount of the homocoupled product of my boronic acid. What is causing this and how can I minimize it?

Answer:

Homocoupling of the organoboron reagent is a common side reaction in Suzuki-Miyaura coupling.[1] This occurs when two molecules of the boronic acid react with each other, catalyzed by palladium species. The primary cause is often the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling pathway.[1]

Causality and Mitigation Strategies:

  • Oxygen Contamination: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which is a key participant in the homocoupling catalytic cycle.

    • Solution: Rigorous degassing of all solvents and reagents is critical. Employing techniques such as freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or high-purity nitrogen) for an extended period before adding the catalyst is highly recommended. Maintaining a positive pressure of an inert gas throughout the reaction is also essential.

  • Palladium Pre-catalyst Choice: The use of a Pd(II) pre-catalyst without complete in situ reduction to Pd(0) can leave residual Pd(II) species that drive homocoupling.

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your reaction conditions (e.g., presence of a suitable phosphine ligand and base) are sufficient to promote rapid and complete reduction to the active Pd(0) species.

  • Reaction Conditions: Suboptimal temperature and reaction time can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Solution: Lowering the reaction temperature may slow down the rate of homocoupling relative to the cross-coupling reaction. Additionally, monitor the reaction progress closely and stop the reaction once the starting material is consumed to prevent prolonged exposure of the product and catalyst to conditions that might favor side reactions.

Illustrative Reaction Pathway:

Suzuki_Homocoupling cluster_desired Desired Cross-Coupling Pathway cluster_side Undesired Homocoupling Pathway A Ar-Pd(II)-I B Ar-Pd(II)-R A->B Transmetalation (R-B(OH)2) C Ar-R B->C Reductive Elimination Pd0 Pd(0) Pd0->A Oxidative Addition (Ar-I) D R-Pd(II)-X E R-Pd(II)-R D->E Transmetalation (R-B(OH)2) F R-R E->F Reductive Elimination Pd0_side Pd(0) Pd0_side->D Oxidation by O2 -> Pd(II)

Caption: Competing pathways in Suzuki-Miyaura coupling.

Issue 2: My Sonogashira coupling is producing a significant amount of the alkyne dimer (Glaser product).

Question: I am performing a Sonogashira coupling of this compound with a terminal alkyne and I'm getting a lot of the homocoupled diyne product. How can I prevent this?

Answer:

The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a well-known and often problematic side reaction in Sonogashira couplings.[2] This oxidative process is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly oxygen.[2]

Causality and Mitigation Strategies:

  • Copper-Catalyzed Oxidative Homocoupling: The Cu(I) co-catalyst can be oxidized to Cu(II) by residual oxygen, which then facilitates the dimerization of the copper acetylide intermediate.

    • Solution 1 (Copper-Free Conditions): The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol. Several modern ligand systems, often employing bulky, electron-rich phosphines, can facilitate the reaction without the need for a copper co-catalyst.

    • Solution 2 (Rigorous Deoxygenation): If a copper co-catalyst is necessary, it is imperative to remove all traces of oxygen from the reaction system. This includes degassing the solvents and blanketing the reaction with a strictly inert atmosphere (argon is often preferred over nitrogen for this purpose).

    • Solution 3 (Reducing Atmosphere): A more advanced technique is to perform the reaction under a reducing atmosphere, such as a mixture of hydrogen gas diluted with nitrogen or argon. The hydrogen can help to reduce any oxidized catalyst species and suppress the oxidative homocoupling pathway.[2]

  • High Alkyne Concentration: A high concentration of the terminal alkyne can increase the rate of the bimolecular homocoupling reaction.

    • Solution: Adding the terminal alkyne slowly to the reaction mixture using a syringe pump can help to maintain a low instantaneous concentration, thus disfavoring the homocoupling pathway.

Illustrative Reaction Pathway:

Sonogashira_Homocoupling cluster_desired Desired Cross-Coupling Pathway cluster_side Undesired Glaser Homocoupling A Ar-Pd(II)-I B Ar-Pd(II)-C≡CR A->B Transmetalation C Ar-C≡CR B->C Reductive Elimination Pd0 Pd(0) Pd0->A Oxidative Addition (Ar-I) CuC≡CR Cu-C≡CR CuC≡CR->A D Cu-C≡CR E R-C≡C-C≡C-R D->E Oxidative Coupling CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation (O2)

Caption: Sonogashira coupling and the competing Glaser homocoupling.

Issue 3: I am observing a significant amount of hydrodeiodination, where one or both of the iodine atoms are replaced by hydrogen.

Question: In my cross-coupling reaction with this compound, I am isolating a byproduct where one of the iodo groups has been replaced by a hydrogen atom. What is causing this hydrodeiodination?

Answer:

Hydrodeiodination, the replacement of an iodine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient aryl iodides like this compound.[3] The source of the hydrogen atom can be varied, including the solvent, base, or even trace amounts of water.

Causality and Mitigation Strategies:

  • Protonolysis of the Organopalladium Intermediate: The Ar-Pd(II)-I intermediate can react with a proton source in the reaction mixture, leading to the formation of Ar-H and a Pd(II) species.

    • Solution: Ensure that all reagents and solvents are anhydrous. Using a non-protic solvent and a non-nucleophilic, anhydrous base can help to minimize this pathway.

  • β-Hydride Elimination from the Solvent or Base: If the solvent or base has β-hydrogens, they can be transferred to the palladium center, forming a palladium hydride species which can then reductively eliminate with the aryl group to give the hydrodeiodinated product.

    • Solution: Choose a solvent that lacks β-hydrogens, such as dioxane or toluene. Similarly, select a base that is less prone to β-hydride elimination.

  • Radical Mechanisms: In some cases, a radical mechanism can contribute to hydrodeiodination.[4]

    • Solution: The addition of radical scavengers can sometimes suppress this side reaction, although this may also interfere with the desired catalytic cycle. Careful optimization of the reaction conditions is generally a more effective approach.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when working with this compound in cross-coupling reactions?

A1: The most frequently encountered side products are:

  • Homocoupling products: This can be the dimerization of your coupling partner (e.g., boronic acid in Suzuki coupling, alkyne in Sonogashira coupling) or the self-coupling of this compound.

  • Hydrodeiodination products: This is the replacement of one or both iodine atoms with hydrogen, leading to 1-iodo-2,3,4,5-tetrafluorobenzene or 1,2,3,5-tetrafluorobenzene.

  • Products from reaction at both iodo positions: When you are aiming for a mono-substitution, the di-substituted product is a common byproduct due to the high reactivity of the second C-I bond.

Q2: How does the electron-withdrawing nature of the fluorine atoms in this compound affect its reactivity and the formation of side products?

A2: The four fluorine atoms are strongly electron-withdrawing, which has several consequences:

  • Increased Reactivity: The C-I bonds are more polarized and susceptible to oxidative addition to the palladium catalyst, making this compound a highly reactive substrate. This can be advantageous for achieving high reaction rates.

  • Increased Susceptibility to Nucleophilic Attack: The electron-deficient aromatic ring is more prone to nucleophilic attack, which can sometimes lead to undesired side reactions.

  • Influence on Hydrodeiodination: The electron-deficient nature of the ring can make the organopalladium intermediates more susceptible to protonolysis, potentially increasing the likelihood of hydrodeiodination.[5]

Q3: Can I selectively react at only one of the iodine positions?

A3: Yes, selective mono-functionalization is achievable, but it requires careful control of the reaction conditions. Key strategies include:

  • Stoichiometry: Using a slight excess of this compound relative to your coupling partner can favor mono-substitution.

  • Reaction Time and Temperature: Lowering the reaction temperature and carefully monitoring the reaction to stop it after the desired mono-substituted product has formed can prevent further reaction at the second iodo position.

  • Slow Addition: Slowly adding the coupling partner to the reaction mixture can help to maintain a low concentration and favor the initial reaction at one of the iodo groups.

Data Summary

The following table provides a qualitative summary of the expected impact of various reaction parameters on the formation of common side products in cross-coupling reactions of this compound.

ParameterHomocouplingHydrodeiodinationDi-substitution
High Oxygen Content IncreasesNo direct effectNo direct effect
Protic Solvents No direct effectIncreasesNo direct effect
High Temperature IncreasesIncreasesIncreases
Prolonged Reaction Time IncreasesIncreasesIncreases
High Catalyst Loading Can increaseCan increaseIncreases
Bulky Phosphine Ligands Can decreaseCan decreaseCan decrease

Experimental Protocol: Minimizing Side Products in Sonogashira Coupling of this compound

This protocol provides a step-by-step methodology for the mono-Sonogashira coupling of this compound with phenylacetylene, with specific emphasis on minimizing homocoupling and hydrodeiodination.

Materials:

  • This compound

  • Phenylacetylene

  • Pd(PPh₃)₄

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

    • Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon three times.

  • Reagent Addition:

    • Under a positive flow of argon, add anhydrous, degassed toluene (to make a 0.2 M solution with respect to the limiting reagent).

    • Add freshly distilled triethylamine (3.0 eq).

    • Add this compound (1.2 eq).

    • In a separate syringe, prepare a solution of phenylacetylene (1.0 eq) in a small amount of anhydrous, degassed toluene.

  • Reaction Execution:

    • Place the reaction flask in a pre-heated oil bath at 50 °C.

    • Add the phenylacetylene solution dropwise to the reaction mixture over a period of 1 hour using a syringe pump.

    • Stir the reaction at 50 °C and monitor its progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the starting alkyne is consumed, cool the reaction to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the palladium and copper salts.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkynylated product.

Key Considerations in this Protocol:

  • Degassing: The use of anhydrous and degassed solvents is crucial to minimize both hydrodeiodination and Glaser homocoupling.

  • Slow Addition: The slow addition of the terminal alkyne is a key strategy to suppress its homocoupling.

  • Stoichiometry: Using a slight excess of the diiodo-reagent favors the mono-substituted product.

  • Inert Atmosphere: Maintaining a strict argon atmosphere throughout the experiment is critical.

References

Technical Support Center: 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support guide for 1,3-Diiodotetrafluorobenzene (CAS No. 67815-57-0). This document is designed for professionals in research and drug development, providing expert insights and practical solutions for its handling, storage, and use in experimental settings. Our goal is to ensure both the integrity of your research and the safety of your laboratory personnel.

Core Characteristics and Safety Profile

This compound is a valuable synthetic intermediate, particularly in cross-coupling reactions and materials science, owing to its two reactive C-I bonds on a highly fluorinated aromatic core. However, its utility is matched by a need for careful handling due to its specific chemical properties and potential hazards.

Physical and Chemical Properties

A summary of the key physical and chemical data for this compound is provided below for quick reference.

PropertyValueSource
CAS Number 67815-57-0[1][2][3]
Molecular Formula C₆F₄I₂[1][2][3]
Molecular Weight 401.87 g/mol [1][4]
Boiling Point 256.5°C at 760 mmHg[2]
Density ~2.671 g/cm³[2]
Flash Point 103.6°C[2]
GHS Hazard Identification

This compound is classified with specific hazards that necessitate stringent safety protocols.[1]

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][5]

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during experimentation in a direct question-and-answer format.

Question: I opened a new bottle of this compound and found the solid is pale yellow, not white. Is it still usable?

Answer: This is a common observation. While the pure compound is a white solid, a pale yellow or pinkish hue often indicates minor decomposition. This compound is known to be light-sensitive, and prolonged exposure, even to ambient lab lighting over time, can cause the release of trace amounts of iodine (I₂), which imparts color.[5][6]

  • Causality: The C-I bond is the most labile part of the molecule and can undergo homolytic cleavage under UV light or thermal stress, generating radical species. These can subsequently lead to the formation of colored impurities like I₂.

  • Recommended Action:

    • Assess the Color: A very pale, uniform yellow is often acceptable for many applications, such as robust palladium-catalyzed cross-coupling reactions, without further purification.

    • Purity Check: If your application is sensitive to impurities (e.g., catalysis screening, quantitative studies), it is crucial to verify the purity. An NMR spectrum can quickly confirm the integrity of the main compound, while GC-MS can identify volatile impurities.

    • Purification: If significant discoloration (deep yellow, brown, or purple) is observed, the material should be purified. Recrystallization from a suitable solvent like hexane or ethanol is a common method.

    • Preventative Workflow: To mitigate this issue, always store the compound in an amber vial or a container wrapped in aluminum foil, and place it in the recommended refrigerated, dark environment.[5][6]

Question: My Sonogashira coupling reaction with this compound is giving low yields and multiple side products. What could be the cause?

Answer: Low yields and poor selectivity in coupling reactions involving this substrate can stem from several factors related to reagent quality, reaction setup, and incompatible conditions.

  • Causality & Troubleshooting Steps:

    • Reagent Purity: As discussed above, impurities in the starting material can interfere with the catalytic cycle. Ensure your this compound is of high purity.

    • Atmosphere Control: Palladium catalysts, especially in the Pd(0) state, are highly sensitive to oxygen. An incomplete inert atmosphere (Nitrogen or Argon) can lead to catalyst deactivation (oxidation to Pd(II)) and promote undesired homocoupling of your alkyne partner. Always use robust techniques like a glovebox or Schlenk line for setup.

    • Solvent & Base Choice: Ensure your solvent is anhydrous and degassed. The presence of water can hydrolyze reactants or intermediates. The choice of base is also critical; an inappropriate base can lead to side reactions.

    • Incompatible Materials: This reagent is incompatible with strong oxidizing agents.[5] Ensure no residual oxidizing agents (e.g., from cleaning glassware) are present.

Below is a workflow to diagnose such issues.

Caption: Troubleshooting workflow for poor reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the mandatory personal protective equipment (PPE) requirements for handling this compound?

A1: Given its hazard profile, the following PPE is mandatory at all times:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Nitrile or neoprene gloves. Latex is not recommended.

  • Body Protection: A chemical-resistant lab coat.

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to avoid inhaling dust or vapors.[5][7] If a fume hood is not available, a respirator with an appropriate filter for organic vapors and particulates is required.

Q2: What is the correct procedure for storing this compound long-term?

A2: To maintain its chemical integrity, adhere to these storage conditions:

  • Temperature: Store in a refrigerator at 2–8 °C.[5][6] This minimizes thermal degradation.

  • Light: The compound is light-sensitive.[5] Store in an amber glass bottle or wrap the container with aluminum foil to protect it from light.

  • Atmosphere: Keep the container tightly closed to prevent moisture ingress and contamination.[5][6]

  • Location: Store in a dry, well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[5]

Q3: How should I properly dispose of waste containing this compound?

A3: All waste, including contaminated consumables (gloves, wipes) and residual material, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • The container label should include the chemical name and associated hazards.

  • Dispose of the container through your institution's licensed hazardous waste disposal program.[5][7][8] Never dispose of this chemical down the drain or in general waste.[9]

Q4: What are the immediate first aid measures in case of exposure?

A4: In any case of exposure, seek medical advice immediately.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so.[5]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Standard Protocol: Inert Atmosphere Reaction Setup

This protocol outlines the best practices for setting up a reaction using this compound under an inert atmosphere, which is critical for many of its applications.

Objective: To correctly prepare a reaction vial with this compound and other reagents under an inert (N₂ or Ar) atmosphere using a Schlenk line.

Methodology:

  • Glassware Preparation:

    • Place a magnetic stir bar into a clean, dry reaction vial (e.g., a Schlenk flask).

    • Dry the flask in an oven (≥110 °C) for at least 4 hours or flame-dry under vacuum to remove adsorbed water.

    • Allow the flask to cool to room temperature under a stream of inert gas or in a desiccator.

  • Reagent Addition (Solids):

    • In the fume hood, weigh this compound, catalyst, and any other solid reagents directly into the reaction flask.

    • Expert Tip: Weighing solids quickly under a positive pressure of inert gas (a "nitrogen balloon" setup) can further minimize exposure to air and moisture.

  • Inerting the Vessel:

    • Seal the flask with a rubber septum.

    • Connect the flask to a Schlenk line via a needle.

    • Perform at least three cycles of vacuum/backfill with inert gas to thoroughly remove atmospheric oxygen and moisture.

  • Solvent and Liquid Reagent Addition:

    • Use anhydrous, degassed solvent from a solvent purification system or a freshly opened bottle stored under an inert atmosphere.

    • Draw the required volume of solvent into a clean, dry syringe.

    • Pierce the septum and add the solvent to the reaction flask.

    • Repeat this process for any liquid reagents.

  • Initiating the Reaction:

    • Once all components are added, place the flask in a heating mantle or oil bath set to the desired reaction temperature.

    • Maintain a positive pressure of inert gas throughout the reaction duration.

Caption: Standard workflow for setting up an inert atmosphere reaction.

References

1,3-Diiodotetrafluorobenzene safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3-Diiodotetrafluorobenzene

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my goal is to bridge the gap between material specifications and practical, safe laboratory application. This guide is structured as a technical support hub to address the common and critical questions that arise when working with this compound. It is designed to provide not just instructions, but the scientific reasoning behind them, ensuring every protocol is a self-validating system for safety and experimental integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Hazard Identification & Initial Risk Assessment

Question: What are the primary hazards I need to be aware of when working with this compound?

Answer: this compound is classified with several key hazards that demand careful handling. According to the Globally Harmonized System (GHS), its primary classifications are:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][2]

This profile is typical for many halogenated aromatic compounds, which can be reactive and irritating to mucosal surfaces.[4][5] The presence of iodine and fluorine on the benzene ring contributes to its reactivity and potential biological effects.

GHS Hazard Summary Table

Hazard Class GHS Category Hazard Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation[2][3]
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation[2][3]

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[2][3] |

Question: I'm planning a new synthesis using this compound. What is my first step in creating a safe experimental plan?

Answer: Your first step is to conduct a thorough risk assessment. This is a logical process to identify hazards and implement control measures before you enter the lab. Simply reading the Safety Data Sheet (SDS) is not enough; you must translate its information into actionable steps for your specific experiment.

  • Causality Explained: A risk assessment forces you to consider the scale of your reaction, the equipment you will use, and the specific manipulations involved (e.g., heating, distillation, transfer). A small-scale reaction in a closed system has different risks than a large-scale open-vessel procedure.

Below is a workflow diagram illustrating the essential steps of a pre-experiment risk assessment.

RiskAssessmentWorkflow cluster_plan 1. Planning Phase cluster_assess 2. Assessment Phase cluster_control 3. Control Measures cluster_execute 4. Execution P1 Review SDS & Literature for this compound P2 Identify All Reactants, Products & Solvents P1->P2 P3 Analyze Experimental Steps (weighing, heating, quenching) P2->P3 A1 Identify Hazards: - Chemical (Irritant) - Procedural (Spill, Fire) - Equipment (Pressure) P3->A1 C1 Select Engineering Controls (Fume Hood) A1->C1 C2 Determine Required PPE (Gloves, Goggles, Lab Coat) A1->C2 C3 Prepare Spill & Emergency Plan A1->C3 C4 Plan Waste Disposal (Halogenated Waste) A1->C4 E1 Perform Experiment Following Protocol C1->E1 C2->E1 C3->E1 C4->E1

Caption: Risk assessment workflow for handling hazardous chemicals.

Section 2: Personal Protective Equipment (PPE) Protocols

Question: What is the mandatory PPE for handling this compound?

Answer: A comprehensive PPE plan is non-negotiable.[6] Given the compound's irritant properties, the focus is on preventing skin, eye, and respiratory contact.

Recommended PPE Table

Body Part Required PPE Rationale & Specifications
Hands Chemical-resistant gloves Nitrile or neoprene gloves are recommended. Always inspect gloves for damage before use. If performing operations with a high risk of splash or contamination, consider double-gloving. Change gloves immediately if you suspect contamination.[7][8]
Eyes Safety goggles Chemical splash goggles are mandatory to provide a seal around the eyes and protect against dust, splashes, and aerosols.[7][8][9] Standard safety glasses with side shields are insufficient.
Face Face shield (in addition to goggles) A face shield must be worn over goggles during procedures with a high splash potential, such as transferring solutions or handling larger quantities.[8][9]
Body Full-length laboratory coat A lab coat with long sleeves and a closed front is required to protect skin and personal clothing from contamination.[8]

| Feet | Closed-toe shoes | Safety shoes are recommended to protect against spills and falling objects.[1] |

Question: When is respiratory protection required?

Answer: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood.[6][8] The fume hood serves as the primary engineering control to prevent inhalation of dust or vapors.[1][6]

  • Expert Insight: The purpose of the fume hood is twofold: it protects you from inhaling the chemical, and it contains any potential spills or dust generation, preventing contamination of the general lab environment.

A NIOSH-approved respirator with organic vapor cartridges may be necessary only in situations where engineering controls are inadequate or during a large-scale emergency response, which should be handled by trained personnel.[6][7] For all routine lab work, a properly functioning fume hood is the standard requirement.[6]

Section 3: Safe Handling & Storage Procedures

Question: What are the essential engineering controls for working with this solid compound?

Answer: The primary engineering controls are:

  • Chemical Fume Hood: As mentioned, this is mandatory for all manipulations. Ensure the sash is kept at the lowest possible height that still allows for comfortable work.[6]

  • Ventilation: The lab should have good general ventilation to support the fume hoods.[1][7]

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the vicinity of any potential exposure.[1]

Question: How should I properly store this compound?

Answer: Proper storage is critical to maintaining the compound's integrity and ensuring safety.

  • Container: Keep the container tightly closed when not in use.[1][7]

  • Location: Store in a cool, dry, and well-ventilated area.[1][7]

  • Temperature: Recommended storage is at 2–8 °C.[1]

  • Light Sensitivity: The material is noted as being light-sensitive, so store it in an opaque container or in a dark location like a cabinet.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[10][11]

Question: Can you provide a step-by-step protocol for weighing and preparing a solution of this compound?

Answer: Certainly. This protocol is designed to minimize exposure and prevent contamination.

Protocol: Weighing and Dissolving a Solid Irritant

  • Preparation (Inside the Fume Hood):

    • Ensure the fume hood is on and the work area (sash down) is clean and uncluttered.[6]

    • Place a tared weigh boat on an analytical balance inside the hood.

    • Lay down absorbent bench paper to contain any minor spills.

  • Weighing the Compound:

    • Wearing all required PPE (gloves, goggles, lab coat), carefully open the container of this compound.

    • Using a clean spatula, carefully transfer the required amount of solid to the weigh boat. Avoid generating dust. If dust is generated, wait for it to settle within the hood before proceeding.

    • Close the primary container securely.

  • Transfer and Dissolution:

    • Carefully add the weighed solid to your reaction flask or beaker.

    • Use a small amount of the chosen solvent to rinse the weigh boat and the spatula, ensuring a complete quantitative transfer.

    • Add the remaining solvent and proceed with your experiment.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated bench paper into the designated solid halogenated waste container.[6]

    • Wipe down the spatula with a solvent-moistened towel, disposing of the towel in the same waste container.

    • Wash hands thoroughly after the procedure, even after removing gloves.[1][7]

Section 4: Emergency Procedures & Troubleshooting

Question: What should I do in case of accidental skin or eye contact?

Answer: Immediate action is critical to mitigate irritation.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing and wash it before reuse.[1][7] If skin irritation occurs or persists, seek medical advice.[1][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][7] If present, remove contact lenses after the initial flushing if it is easy to do so, and continue rinsing.[1] Seek immediate medical attention.[1][7]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][7] If breathing is difficult or if the person feels unwell, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek medical advice.[1][7]

Question: How do I handle a small spill of this compound powder in the lab?

Answer: For a small spill (that you are trained and equipped to handle) contained within a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Confirm you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain & Clean:

    • Do not use water if the powder is dry, as this can create a slurry that is harder to manage.

    • Gently cover the spill with a dry chemical absorbent or sand to prevent dust from becoming airborne.[1]

    • Carefully sweep or shovel the mixture into a clearly labeled, sealable container for hazardous waste disposal.[1][7] Avoid generating dust during this process.[1][7]

  • Decontaminate: Once the bulk material is removed, wipe the area with a cloth dampened with a suitable solvent (like acetone or ethanol), followed by soap and water.[6]

  • Dispose: Place all cleanup materials (absorbent, contaminated cloths, gloves) into the designated halogenated hazardous waste container.[6][12]

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[13][14]

Question: What are the hazardous decomposition products I should be aware of in case of a fire?

Answer: In the event of a fire, thermal decomposition of this compound can release highly toxic and corrosive gases.[7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[1] Hazardous decomposition products include:

  • Carbon oxides (CO, CO₂)

  • Hydrogen fluoride (HF)[1]

  • Hydrogen iodide (HI)[1]

Section 5: Waste Disposal

Question: How do I correctly dispose of waste containing this compound?

Answer: Waste containing this compound is considered hazardous and must be disposed of according to institutional and local regulations.

  • Segregation is Key: Halogenated organic waste must be collected in a separate, designated waste container from non-halogenated waste.[6] This is because halogenated compounds require specific incineration processes to prevent the formation of dioxins and other persistent pollutants.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[6]

  • Container Management: Keep the waste container closed when not in use.[15] Do not overfill containers (a maximum of 90% capacity is a common rule).[15][16] Store the waste container in a secondary containment bin in a well-ventilated area.

  • Disposal Procedure: Follow your institution's specific procedures for hazardous waste pickup.[1] This typically involves arranging for collection by the Environmental Health & Safety (EHS) department.

Physical & Chemical Data

PropertyValueSource
CAS Number 67815-57-0[2][17][18][19]
Molecular Formula C₆F₄I₂[2][17][18]
Molecular Weight 401.87 g/mol [2][17]
Boiling Point 256.5 °C at 760 mmHg[17]
Density 2.671 g/cm³[17]
Flash Point 103.6 °C[17]

References

Technical Support Center: Navigating the Air and Moisture Sensitivity of 1,3-Diiodotetrafluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully managing reactions involving 1,3-diiodotetrafluorobenzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges posed by the air and moisture sensitivity of this versatile reagent and its subsequent reactions. Our approach is grounded in mechanistic principles and field-proven laboratory practices to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Handling this compound

This compound is a valuable building block in organic synthesis, particularly for the introduction of tetrafluorophenylene moieties into complex molecules. However, like many organohalides used in cross-coupling and organometallic reactions, its successful application hinges on the stringent exclusion of air and moisture. While the compound itself is stable under normal storage conditions in a cool, dry, and dark place, the intermediates and catalytic systems involved in its reactions are often highly sensitive to atmospheric components.[1] This guide will equip you with the knowledge to anticipate and overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound.

Q1: Is this compound itself highly reactive with air and water?

A1: No, this compound is a relatively stable solid under ambient conditions.[1] The primary concern is not the degradation of the starting material itself, but rather the sensitivity of the catalysts, reagents, and reactive intermediates to air and moisture during the reaction. For instance, palladium catalysts used in cross-coupling reactions can be oxidized and deactivated in the presence of oxygen, and organometallic intermediates, such as Grignard reagents, are readily protonated and quenched by water.

Q2: What are the primary consequences of air and moisture contamination in my reaction?

A2: The presence of air (specifically oxygen) and moisture can lead to several undesirable outcomes:

  • Catalyst Deactivation: Palladium(0) catalysts, essential for Suzuki and Sonogashira couplings, can be oxidized to inactive palladium(II) species, leading to stalled or incomplete reactions.[2] This is often observed as the formation of a black precipitate, known as palladium black.[3]

  • Side Reactions:

    • Homocoupling: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions and terminal alkynes in Sonogashira reactions (Glaser coupling), leading to unwanted byproducts and reduced yield of the desired product.[2][4]

    • Protodeiodination/Dehalogenation: The replacement of an iodine atom with hydrogen can occur, particularly in the presence of a proton source (like water) and a suitable catalyst.[2][3]

  • Quenching of Reactive Intermediates: Highly nucleophilic and basic intermediates, such as Grignard reagents, will be rapidly destroyed by even trace amounts of water.[5]

Q3: Should I use a glovebox or a Schlenk line for my reactions?

A3: Both techniques are effective for creating an inert atmosphere. The choice often depends on the scale of the reaction and the available equipment.

  • Glovebox: Ideal for handling and weighing out air- and moisture-sensitive solids like catalysts and bases.[6][7] It provides a consistently inert environment for the entire experimental setup.

  • Schlenk Line: A versatile and common tool for performing reactions under an inert atmosphere.[6] It is particularly well-suited for reactions involving solvent reflux and manipulations that are more cumbersome inside a glovebox.

A combination of both is often the best practice: weigh and prepare solid reagents in a glovebox, then transfer the sealed reaction vessel to a Schlenk line for the reaction.

Q4: How dry do my solvents and reagents need to be?

A4: For most palladium-catalyzed cross-coupling and Grignard reactions, anhydrous solvents are critical. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, it is best practice to dry them further using established methods, such as passing them through a column of activated alumina or distilling from an appropriate drying agent.[8][9] Solid reagents should be dried under vacuum, and liquid reagents should be handled under an inert atmosphere.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common reactions involving this compound.

Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, its success with this compound can be hampered by several factors.

Problem 1: Low or No Conversion of Starting Material

Potential Cause Explanation & Causality Recommended Solution & Protocol
Inactive Catalyst The Pd(0) catalyst is susceptible to oxidation by trace oxygen. The electron-withdrawing nature of the tetrafluorobenzene ring can also influence the stability of the catalytic intermediates.Ensure Rigorous Inert Conditions: Degas all solvents and the reaction mixture thoroughly using at least three freeze-pump-thaw cycles or by bubbling with argon for an extended period.[2] Maintain a positive pressure of inert gas throughout the reaction. Use a Robust Catalyst System: Consider using pre-formed, air-stable palladium pre-catalysts or employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can stabilize the active Pd(0) species.[3]
Inefficient Oxidative Addition While the C-I bonds in this compound are generally reactive, steric hindrance or electronic effects from the fluorine atoms can impact the rate of oxidative addition.Optimize Ligand Choice: Electron-rich and bulky ligands can facilitate the oxidative addition step.[3] Experiment with ligands such as SPhos, XPhos, or P(t-Bu)3. Increase Reaction Temperature: A moderate increase in temperature can often overcome the activation barrier for oxidative addition.
Poor Boronic Acid/Ester Quality Boronic acids can undergo dehydration to form cyclic boroxines, which are less reactive. They can also degrade over time.Use Fresh Reagents: Utilize fresh or recently purified boronic acid or a more stable boronate ester (e.g., a pinacol ester). Ensure Anhydrous Conditions: If using a protocol that requires anhydrous conditions, ensure all components are scrupulously dry.[2]

Problem 2: Significant Formation of Side Products

Side Product Plausible Mechanism Mitigation Strategy
Homocoupling of Boronic Acid Promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.Thorough Degassing: The most effective way to minimize homocoupling is by rigorously removing oxygen from all reagents and the reaction vessel.[2] Use a Pd(0) Source: Employ a direct Pd(0) source like Pd(PPh3)4 or a pre-catalyst that efficiently generates the active species.
Protodeiodination The aryl-palladium intermediate reacts with a proton source (e.g., residual water) instead of the boronic acid.Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Optimize Base: A milder, non-coordinating base may be beneficial.
Selective Mono-coupling vs. Di-coupling Achieving selective mono-arylation can be challenging due to the high reactivity of both C-I bonds.Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid for mono-coupling. Slow Addition: Add the boronic acid solution slowly to the reaction mixture to maintain a low concentration.
Troubleshooting Sonogashira Coupling Reactions

The Sonogashira coupling provides a direct route to alkynyl-substituted tetrafluorobenzenes. The presence of a copper co-catalyst in traditional protocols introduces additional sensitivities.

Problem 1: Reaction Failure or Low Yield

Potential Cause Explanation & Causality Recommended Solution & Protocol
Catalyst System Inactivity Both the palladium and copper catalysts can be deactivated. Copper(I) iodide is particularly susceptible to oxidation.Use Fresh Catalysts: Ensure both the palladium catalyst and CuI are from fresh, unopened containers or have been stored properly under an inert atmosphere. Rigorous Degassing: Oxygen must be excluded to prevent both catalyst deactivation and Glaser coupling.[4]
Inappropriate Base or Solvent The base is crucial for deprotonating the terminal alkyne.[4] The solubility and stability of the catalytic species are highly solvent-dependent.Base Selection: Amine bases like triethylamine or diisopropylethylamine are commonly used, often serving as both the base and a co-solvent.[10] Ensure the amine is dry and freshly distilled. Solvent Choice: For less reactive substrates, polar aprotic solvents like DMF or NMP may be necessary, sometimes requiring higher temperatures.[10]
Low Reactivity of Alkyne Sterically hindered or electron-poor alkynes may react sluggishly.Increase Temperature: Carefully increasing the reaction temperature can improve the rate. Consider Copper-Free Conditions: For some substrates, copper-free Sonogashira protocols may offer better results and avoid Glaser homocoupling.[4]

Problem 2: Dominance of Glaser Homocoupling Product

Observation Plausible Mechanism Mitigation Strategy
Significant formation of a symmetrical diyne byproduct. This is the copper-catalyzed oxidative homocoupling of the terminal alkyne, which is promoted by the presence of oxygen.Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents and maintain a positive inert gas pressure.[4] Copper-Free Protocol: If homocoupling remains a persistent issue, switch to a copper-free Sonogashira protocol. These often employ specific ligands to facilitate the catalytic cycle without the need for a copper co-catalyst.[4]
Troubleshooting Grignard Reagent Formation

The formation of a Grignard reagent from this compound is challenging due to the need for absolutely anhydrous conditions and proper activation of the magnesium.

Problem: Failure to Initiate the Grignard Reaction

Potential Cause Explanation & Causality Recommended Solution & Protocol
Passivated Magnesium Surface Magnesium metal is coated with a layer of magnesium oxide that prevents it from reacting with the aryl iodide.[5]Magnesium Activation: Use freshly crushed magnesium turnings or activate them by stirring vigorously under an inert atmosphere. A small crystal of iodine can be added to etch the surface of the magnesium, revealing a fresh reactive surface.[11] The addition of 1,2-dibromoethane is another effective method; the formation of ethylene bubbles indicates activation.[12]
Presence of Moisture Even trace amounts of water will react with the Grignard reagent as it forms, quenching the reaction.Scrupulous Drying of Glassware and Solvents: All glassware must be oven- or flame-dried immediately before use and cooled under a stream of inert gas.[13] Use freshly distilled, anhydrous ether or THF.
Slow Reaction Initiation The reaction can sometimes have a long induction period.Initiation Techniques: Add a small portion of the this compound solution to the activated magnesium and gently warm the mixture. A cloudy appearance and gentle refluxing indicate that the reaction has started. Once initiated, the remaining solution can be added dropwise.[11]

Part 3: Experimental Protocols and Visualizations

Protocol: General Setup for Air- and Moisture-Sensitive Reactions
  • Glassware Preparation: Dry all glassware in an oven at >125 °C overnight and assemble while hot, or flame-dry under vacuum.[6] Cool the assembled apparatus under a positive pressure of dry argon or nitrogen.

  • Reagent Preparation:

    • Solids: Weigh sensitive solids (catalysts, bases) in a glovebox and add them to the reaction flask.[13] Seal the flask before removing it from the glovebox.

    • Liquids: Use anhydrous solvents from a sealed bottle or a solvent purification system. Transfer via a dry syringe or cannula.[13]

  • Degassing:

    • Freeze-Pump-Thaw: For reactions sensitive to dissolved oxygen, subject the sealed reaction flask containing the solvent and non-volatile reagents to at least three freeze-pump-thaw cycles.

    • Sparging: Bubble a stream of dry argon or nitrogen through the solvent for 15-30 minutes.[13]

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon or a bubbler connected to the inert gas line.

Diagram: Troubleshooting Workflow for a Failed Suzuki Coupling

Troubleshooting_Suzuki start Low/No Product in Suzuki Coupling check_inert Verify Inert Atmosphere (Degassing, Positive Pressure) start->check_inert check_catalyst Assess Catalyst System (Fresh Catalyst, Ligand Choice) check_inert->check_catalyst If atmosphere is secure solution_inert Re-run with rigorous degassing (3x FPT) check_inert->solution_inert If compromised check_reagents Check Reagent Quality (Fresh Boronic Acid, Dry Solvents) check_catalyst->check_reagents If catalyst is robust solution_catalyst Screen alternative ligands (e.g., Buchwald type) or use pre-catalyst check_catalyst->solution_catalyst If catalyst is suspect solution_reagents Use fresh/purified boronic acid/ester check_reagents->solution_reagents If reagents are old

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Table: Recommended Solvent Drying Agents
SolventPrimary Drying AgentNotes
Tetrahydrofuran (THF)Activated Alumina Column or Na/BenzophenoneStorage over activated 3Å molecular sieves is also effective.[9]
TolueneActivated Alumina Column or CaH2Simple storage over 3Å molecular sieves is also a good option.[9]
Dichloromethane (DCM)CaH2Not particularly hygroscopic, but should still be dried for sensitive reactions.[9]
Acetonitrile (MeCN)3Å Molecular SievesCan also be dried over alumina.[8]
Triethylamine (Et3N)KOH, then distill from CaH2Important to use freshly distilled amine bases.[14]

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-diiodotetrafluorobenzene in cross-coupling reactions. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization for this unique substrate.

The highly electron-deficient nature of the tetrafluorobenzene ring and the presence of two reactive C-I bonds in a meta-relationship present specific challenges and opportunities in cross-coupling chemistry. This resource, grounded in established principles and field-proven insights, will help you achieve your synthetic goals efficiently and reliably.

Troubleshooting Guides

This section addresses common problems encountered during cross-coupling reactions with this compound. Each problem is followed by a systematic approach to diagnosis and resolution.

Problem 1: Low to No Product Yield

Symptoms:

  • Starting material is largely unreacted.

  • TLC/GC-MS analysis shows only starting materials or baseline decomposition.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Inactive Catalyst The Pd(0) active species is sensitive to air and moisture, leading to the formation of palladium black.[1] Pd(II) precatalysts require in-situ reduction, which may be inefficient.Use a fresh, high-purity palladium precatalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more air-stable precatalyst from a recent generation (e.g., G3 or G4 Buchwald precatalysts). Ensure rigorous inert atmosphere techniques are employed throughout the setup and reaction.[1]
Inappropriate Ligand The electronic and steric properties of the ligand are critical for efficient catalysis.[2][3] For the electron-deficient this compound, an electron-rich and bulky phosphine ligand is often required to promote oxidative addition and reductive elimination.Screen a panel of ligands. For Suzuki-Miyaura, consider Buchwald-type ligands like SPhos or XPhos.[4] For Sonogashira, a combination of a phosphine ligand and a copper(I) co-catalyst is typical. For Stille couplings, PPh₃ can be effective, but more specialized ligands may be needed for challenging substrates.[5][6][7]
Poor Solvent Choice The solvent must solubilize all reaction components and may influence catalyst activity.[8] For instance, strongly coordinating solvents like acetonitrile can sometimes inhibit catalysis.[4]For Suzuki reactions, ethereal solvents like THF or dioxane with an aqueous base are common.[8] For Sonogashira and Stille reactions, DMF or toluene are often used.[1][9] Ensure the solvent is anhydrous and degassed.
Ineffective Base The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki and Sonogashira reactions.[1] An inappropriate base can lead to low reactivity or side reactions.For Suzuki couplings, K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[8] For Sonogashira, an amine base like triethylamine or diisopropylethylamine is required.[1] The choice of base can be critical and may require optimization.
Iodide Poisoning An accumulation of iodide ions in the reaction mixture can poison the palladium catalyst.[4]The addition of additives like LiCl (2+ equivalents) can help mitigate iodide poisoning in some cases.[4]
Problem 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)

Symptoms:

  • TLC/GC-MS analysis shows a mixture of the desired mono-substituted product, the di-substituted product, and remaining starting material.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Stoichiometry of Coupling Partner Using an excess of the coupling partner will favor the formation of the di-substituted product.To favor mono-substitution, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner relative to this compound. For di-substitution, use a larger excess (2.2-2.5 equivalents) of the coupling partner.
Reaction Time and Temperature Longer reaction times and higher temperatures will generally favor the formation of the more thermodynamically stable di-substituted product.Monitor the reaction closely by TLC or GC-MS. For mono-substitution, aim for a shorter reaction time and the lowest effective temperature. Once the desired mono-substituted product is formed, quench the reaction to prevent further coupling.
Catalyst Loading A higher catalyst loading can sometimes lead to increased rates of both mono- and di-substitution.Optimize the catalyst loading. Typically, 1-5 mol% of the palladium catalyst is used.[10] For selective mono-substitution, a lower catalyst loading may be beneficial, but this could also lead to lower overall conversion.
Problem 3: Homocoupling of the Coupling Partner

Symptoms:

  • A significant amount of a byproduct corresponding to the dimer of the coupling partner is observed (e.g., biaryl from a boronic acid in a Suzuki reaction, or a diyne from an alkyne in a Sonogashira reaction).

Possible Causes & Solutions:

CauseExplanationRecommended Action
Oxygen Contamination In Sonogashira reactions, the presence of oxygen can promote the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[11]Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents and reagents before use.[1]
Deborylation (Suzuki) Boronic acids can be prone to decomposition and homocoupling under certain conditions, especially at elevated temperatures.[12]Use a milder base or lower reaction temperature. Ensure the quality of the boronic acid is high.
Stannane Homocoupling (Stille) Homocoupling of organostannane reagents can be a significant side reaction in Stille couplings.[13]The choice of ligand and reaction conditions can influence the extent of homocoupling. Optimization may be required to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best suited for this compound?

A1: The choice of reaction depends on the desired functionality to be introduced.

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp²) bonds to introduce aryl or vinyl groups. It is generally robust and tolerant of a wide range of functional groups.

  • Sonogashira Coupling: The method of choice for introducing C(sp) hybridized carbons to form aryl alkynes.[9]

  • Stille Coupling: A versatile method that can be used to form various C-C bonds, but it involves the use of toxic organotin reagents.[13]

  • Heck Reaction: Used for the coupling of aryl halides with alkenes.[14][15]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds to introduce amines.[16][17]

Q2: How does the tetrafluorobenzene ring affect the reactivity of the C-I bonds?

A2: The four electron-withdrawing fluorine atoms make the benzene ring highly electron-deficient. This generally facilitates the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[3] As a result, this compound can be more reactive than non-fluorinated diiodobenzenes.

Q3: What is the typical reactivity order for aryl halides in cross-coupling reactions?

A3: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[3] This high reactivity of the C-I bond is advantageous for achieving coupling under relatively mild conditions.

Q4: Can I selectively couple only one of the iodine atoms?

A4: Yes, selective mono-coupling is achievable by carefully controlling the reaction conditions. The key parameters to adjust are:

  • Stoichiometry: Use 1.0-1.2 equivalents of your coupling partner.

  • Reaction Time: Monitor the reaction closely and stop it once the desired mono-substituted product is the major component.

  • Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate.

Q5: What are some recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A5: A good starting point would be:

  • Catalyst: Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos or XPhos (4 mol%).

  • Base: K₃PO₄ (2-3 equivalents).

  • Solvent: A degassed mixture of dioxane and water (e.g., 4:1).

  • Temperature: 80-100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Always perform a small-scale test reaction to optimize conditions for your specific substrate.

Experimental Protocols

General Protocol for Mono-Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for each specific substrate.

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the boronic acid (1.1 mmol, 1.1 eq.), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (or when optimal conversion to the mono-substituted product is observed), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the copper co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 eq.).

  • Add the terminal alkyne (1.1 mmol, 1.1 eq. for mono-coupling; 2.2 mmol, 2.2 eq. for di-coupling) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.

  • After completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualizations

Catalyst Selection Logic for this compound

Catalyst_Selection Substrate This compound Desired_Bond Desired Bond Type? Substrate->Desired_Bond C_C_sp2 C(sp²)-C(sp²) Desired_Bond->C_C_sp2 Aryl/Vinyl C_C_sp C(sp²)-C(sp) Desired_Bond->C_C_sp Alkynyl C_N C(sp²)-N Desired_Bond->C_N Amine C_C_alkene C(sp²)-C(alkene) Desired_Bond->C_C_alkene Alkene Suzuki Suzuki-Miyaura C_C_sp2->Suzuki Sonogashira Sonogashira C_C_sp->Sonogashira Buchwald Buchwald-Hartwig C_N->Buchwald Heck Heck C_C_alkene->Heck Ligand_Suzuki Ligand: SPhos, XPhos Base: K₃PO₄, Cs₂CO₃ Suzuki->Ligand_Suzuki Ligand_Sonogashira Ligand: PPh₃ Co-catalyst: CuI Base: Amine Sonogashira->Ligand_Sonogashira Ligand_Buchwald Ligand: Buchwald-type Base: NaOtBu, K₃PO₄ Buchwald->Ligand_Buchwald Ligand_Heck Ligand: P(o-tolyl)₃ Base: NEt₃ Heck->Ligand_Heck

Caption: Decision tree for selecting the appropriate cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Check Catalyst Activity (Freshness, Inert Atmosphere) Start->Check_Catalyst Screen_Ligands Screen Ligands (Bulky, Electron-Rich) Check_Catalyst->Screen_Ligands No Improvement Success Improved Yield Check_Catalyst->Success Improvement Optimize_Base Optimize Base & Solvent Screen_Ligands->Optimize_Base No Improvement Screen_Ligands->Success Improvement Check_Reagents Verify Reagent Purity Optimize_Base->Check_Reagents No Improvement Optimize_Base->Success Improvement Check_Reagents->Success Improvement

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

troubleshooting failed reactions with 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,3-diiodotetrafluorobenzene. This resource is designed to assist you in troubleshooting failed or low-yielding reactions involving this versatile, yet sometimes challenging, building block. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the intricacies of working with polyfluorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a useful building block?

A: this compound is a valuable synthon in medicinal chemistry and materials science. The two iodine atoms at the 1 and 3 positions offer distinct reactivity, allowing for sequential and site-selective cross-coupling reactions. The tetrafluorinated benzene ring imparts unique properties to the final molecules, such as increased metabolic stability, altered lipophilicity, and specific binding interactions.

Q2: What are the most common reactions performed with this compound?

A: The most prevalent reactions are palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Additionally, it is used in lithium-halogen exchange reactions to form organolithium species and in the formation of Grignard reagents.

Q3: Are there any specific safety precautions I should take when working with this compound?

A: Yes, this compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3]

Q4: I am observing mono-substituted product in my reaction. How can I favor the di-substituted product?

A: Achieving di-substitution can be challenging due to the deactivating effect of the first coupled group. To favor di-substitution, you may need to employ more forcing reaction conditions for the second coupling, such as higher temperatures, longer reaction times, or a more active catalyst system. The choice of solvent and ligand can also influence the selectivity for di-substitution.[4]

Troubleshooting Guide: Failed Reactions

This guide provides in-depth troubleshooting for common issues encountered during reactions with this compound, categorized by reaction type.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the electron-withdrawing nature of the fluorine atoms in this compound can influence the catalytic cycle.

Problem 1.1: Low or No Conversion of Starting Material

Potential Causes:

  • Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. Iodide, a byproduct of the reaction, can act as a catalyst poison.[5] Acetonitrile, a common solvent, can also form acetamide under basic conditions, which can poison the catalyst.[5]

  • Insufficient Base Strength: The choice and quality of the base are critical. An inadequate base may not efficiently facilitate the transmetalation step.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates.[6]

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and inerting of the reaction vessel can lead to catalyst oxidation and deactivation.[7]

Solutions & Optimization Strategies:

  • Catalyst and Ligand Selection:

    • Instead of using Pd(PPh₃)₄, consider using a more robust pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., XPhos, SPhos).[5]

    • For sterically hindered substrates, bulky biarylphosphine ligands are often beneficial.[8]

  • Solvent and Base Combination:

    • Avoid acetonitrile. Consider using ethereal solvents like THF or dioxane, or aromatic solvents like toluene.[5][9]

    • Use a strong base such as K₃PO₄ or Cs₂CO₃.[7] If using K₃PO₄ in an anhydrous coupling, the addition of a small amount of water (around 5 equivalents) can be beneficial.[10]

  • Improving Solubility:

    • If solubility is an issue, consider using a co-solvent system or switching to a solvent that better solubilizes all components, such as DMF.[6]

  • Rigorous Inert Atmosphere:

    • Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes.[7][9]

    • Perform multiple vacuum/inert gas cycles on the reaction flask containing the solid reagents before adding the degassed solvents.

Troubleshooting Workflow for Suzuki-Miyaura Reactions

Suzuki_Troubleshooting Start Reaction Failure: Low/No Conversion Catalyst Check Catalyst System Start->Catalyst Conditions Evaluate Reaction Conditions Start->Conditions Solubility Assess Solubility Start->Solubility Inertness Verify Inert Atmosphere Start->Inertness NewCatalyst Use Pd(OAc)₂/Buchwald Ligand Catalyst->NewCatalyst LigandRatio Optimize Pd:Ligand Ratio Catalyst->LigandRatio Base Switch to Stronger Base (K₃PO₄, Cs₂CO₃) Conditions->Base Solvent Change Solvent (THF, Dioxane, Toluene) Conditions->Solvent Temperature Increase Temperature Conditions->Temperature CoSolvent Use Co-solvent (e.g., DMF) Solubility->CoSolvent Degas Thoroughly Degas Solvents Inertness->Degas VacCycle Multiple Vacuum/Inert Gas Cycles Inertness->VacCycle

Caption: Troubleshooting workflow for failed Suzuki-Miyaura reactions.

Problem 1.2: Formation of Side Products (Homocoupling, Hydrodeiodination)

Potential Causes:

  • Homocoupling of Boronic Acid: This can occur in the presence of oxygen or due to side reactions of the palladium catalyst.

  • Hydrodeiodination: The C-I bond can be reduced to a C-H bond, especially at higher temperatures or in the presence of protic solvents or impurities.

Solutions & Optimization Strategies:

  • Control of Reaction Conditions:

    • Maintain a strict inert atmosphere to minimize homocoupling.

    • Use anhydrous solvents and reagents to reduce the source of protons for hydrodeiodination.

  • Catalyst and Ligand Choice:

    • Some ligand systems are more prone to promoting side reactions. Screening different ligands may be necessary.

Parameter Recommendation for Suzuki-Miyaura Coupling Rationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligandIn situ generation of the active Pd(0) species can be more reliable.
Ligand Bulky electron-rich phosphines (e.g., XPhos, SPhos)Promotes oxidative addition and reductive elimination steps.[8]
Base K₃PO₄, Cs₂CO₃, CsFStrong, non-nucleophilic bases are generally effective.[7][11]
Solvent Dioxane, THF, Toluene (often with a water co-solvent)Avoids catalyst poisoning associated with solvents like acetonitrile.[5]
Temperature 80-110 °CSufficient thermal energy is often required for efficient coupling.
Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this reaction.[12]

Problem 2.1: Low Yield or Stalled Reaction

Potential Causes:

  • Copper(I) Co-catalyst Issues: The copper(I) co-catalyst can be oxidized to copper(II) in the presence of oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling).[13]

  • Inhibition by Amine Base: While an amine base is required, some amines can coordinate too strongly to the palladium center, inhibiting catalysis.

  • Degradation of Alkyne: Terminal alkynes can be sensitive to the reaction conditions.

Solutions & Optimization Strategies:

  • Strictly Anaerobic Conditions: The exclusion of oxygen is even more critical in Sonogashira reactions to prevent Glaser coupling.[14]

  • Choice of Amine Base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. If inhibition is suspected, consider using a different amine or a copper-free protocol.[12][15]

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed which can circumvent the issue of Glaser coupling.[13] These often require specific ligands and conditions.

  • Reaction Additives: The addition of a halide salt, such as tetrabutylammonium bromide (TBAB), can sometimes improve reaction rates and yields.

Sonogashira Reaction Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)-I(L₂) OxAdd->ArPdI Transmetalation Transmetalation ArPdI->Transmetalation ArPdAlkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->ArPdAlkyne CuI Cu(I)I Transmetalation->CuI Regeneration RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuAcetylide Cu-C≡CR CuI->CuAcetylide + Alkyne, Base Alkyne R-C≡C-H Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetalation Transfers Alkyne

Caption: Dual catalytic cycle of the Sonogashira reaction.

Parameter Recommendation for Sonogashira Coupling Rationale
Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Commonly used and effective for aryl iodides.[16]
Co-catalyst CuI (1-5 mol%)Activates the terminal alkyne for transmetalation.[12]
Base Et₃N, DIPEA, or an inorganic base in copper-free protocolsActs as a scavenger for HI and facilitates the formation of the copper acetylide.
Solvent THF, DMF, Et₃NMust be anhydrous and degassed.
Temperature Room Temperature to 60 °CAryl iodides are highly reactive, often not requiring high temperatures.[12]
Lithiation and Grignard Reagent Formation

The formation of organometallic reagents from this compound via metal-halogen exchange is a key step for introducing a wide range of functional groups.

Problem 3.1: Failure to Form Organometallic Reagent or Low Yield

Potential Causes:

  • Inactive Grignard Reagent for Exchange: The Grignard reagent used for the exchange (e.g., i-PrMgCl) may be of low titer or inactive.

  • Moisture or Air Contamination: Organometallic reagents are extremely sensitive to moisture and oxygen.

  • Low Temperature Not Maintained: These reactions are typically performed at very low temperatures (-78 °C) to prevent side reactions and decomposition.[17]

  • Side Reactions: The formation of benzyne intermediates can occur, especially if the temperature is not well-controlled.

Solutions & Optimization Strategies:

  • Use of High-Quality Reagents:

    • Titre the Grignard reagent before use to determine its exact concentration.[18]

    • Use freshly distilled, anhydrous solvents.

  • Strict Anhydrous and Inert Conditions:

    • Flame-dry all glassware under vacuum before use.

    • Maintain a positive pressure of a dry inert gas (argon is preferred over nitrogen for some organolithium reactions) throughout the experiment.

  • Precise Temperature Control:

    • Use a cryostat or a well-insulated dry ice/acetone bath to maintain a constant low temperature.

  • Use of Additives:

    • For Grignard exchange reactions, using i-PrMgCl·LiCl can enhance reactivity and solubility.[19]

Experimental Protocol: Formation of a Grignard Reagent via Iodine-Magnesium Exchange

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and backfill with argon.

  • Add this compound (1.0 equiv) to the flask.

  • Dissolve the substrate in anhydrous THF (previously distilled from sodium/benzophenone).

  • Cool the solution to the desired temperature (e.g., -10 °C to 0 °C).

  • Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, ~1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at this temperature for the recommended time (e.g., 1-2 hours), monitoring by TLC or GC-MS of quenched aliquots.

  • The resulting Grignard reagent is ready for reaction with an electrophile.

Purification of Fluorinated Compounds

The unique properties of fluorinated compounds can sometimes complicate their purification.

Common Issues:

  • Similar Polarity of Reactants and Products: The starting material and the mono- or di-substituted products may have very similar polarities, making chromatographic separation difficult.

  • Volatility: Some fluorinated compounds can be volatile, leading to loss of product during solvent removal under reduced pressure.

Purification Strategies:

  • Column Chromatography: This is the most common method.[17] Careful selection of the eluent system and gradient is crucial. Sometimes, using a less polar solvent system and a longer column can improve separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.

  • Distillation: For volatile liquid products, distillation under reduced pressure can be a viable purification technique.[20]

References

Technical Support Center: Scaling Up Reactions Involving 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for 1,3-diiodotetrafluorobenzene. As a highly versatile building block in medicinal chemistry and materials science, its successful application, particularly during scale-up, requires a nuanced understanding of its properties and reactivity. This guide is structured to provide direct, actionable answers to common challenges encountered by researchers and process chemists. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring your scale-up process is both efficient and robust.

PART 1: Safety, Handling, and Physical Properties

Scaling up any chemical process begins with a thorough understanding of the reagent's safety profile and physical characteristics. This compound is a dense, solid material that requires careful handling.

Frequently Asked Questions (FAQs): Safety & Handling

Q: What are the primary hazards associated with this compound? A: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and it may cause respiratory irritation.[1][2][3] Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Emergency eye wash fountains and safety showers should be readily accessible.[1]

Q: What are the recommended storage conditions for this compound? A: The compound should be stored in a tightly closed container in a dry, well-ventilated area.[1] It is light-sensitive and should be protected from light. Recommended storage temperature is typically between 2–8 °C.[1]

Q: Are there any specific incompatibilities I should be aware of during storage or reaction setup? A: Yes, it is incompatible with strong oxidizing agents.[1] During reactions, especially lithium-halogen exchange, it is critical to use anhydrous conditions as it will react with water.

Q: How should I handle spills and waste disposal? A: For small spills, use a dry chemical absorbent. For larger spills, dike the area and absorb the material.[1] All cleanup should minimize dust generation.[1] Dispose of the compound and any contaminated materials as hazardous waste through an approved disposal plant, in accordance with local regulations.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 67815-57-0[2][3][4][5][6]
Molecular Formula C₆F₄I₂[2][5]
Molecular Weight 401.87 g/mol [2][5]
Appearance Solid-
Boiling Point 256.5 °C at 760 mmHg[5]
Density 2.671 g/cm³[5]
Flash Point 103.6 °C[5]
PART 2: General Scale-Up Challenges: Solubility and Thermal Management

Transitioning from the bench to a larger scale introduces challenges related to homogeneity, heat transfer, and reaction kinetics.

Frequently Asked Questions (FAQs): General Scale-Up

Q: I'm having trouble dissolving this compound at scale. What solvents are recommended? A: Due to its fluorinated nature, this compound has distinct solubility properties. It generally shows good solubility in many common organic solvents used for cross-coupling and lithiation reactions. The concept of "fluorous chemistry" suggests that fluorine-rich compounds dissolve best in fluorine-rich solvents, but this is not always practical.[7] For most applications, common aprotic solvents are effective.

Table 2: Recommended Solvents for Scale-Up Reactions

SolventBoiling Point (°C)Polarity (Reichardt's ET(30))Key Considerations for Scale-Up
Tetrahydrofuran (THF) 6637.4Excellent for lithiation and some couplings. Can form peroxides. Safer to remove by rotoevaporation before aqueous work-up to avoid emulsions.[8][9]
1,4-Dioxane 10136.0Common for Suzuki couplings. Higher boiling point makes it suitable for reactions requiring heat, but harder to remove.[8][9]
Toluene 11133.9Good for higher temperature reactions. Can be azeotropically dried.
N,N-Dimethylformamide (DMF) 15343.8High boiling point, dissolves many organic and inorganic compounds. Difficult to remove; requires extensive aqueous washes during work-up.[9]
Acetonitrile (MeCN) 8245.6Can be a strongly coordinating solvent which may poison some catalysts.[10] If used, it's often best to remove it before work-up.[8]
2-Methyl-THF 80-A greener alternative to THF with a lower peroxide formation tendency and reduced water miscibility, simplifying work-ups.

Polarity data sourced from Reichardt, C. Solvents and Solvent Effects in Organic Chemistry.

Q: My reaction is showing a significant exotherm during reagent addition at scale. How can I manage this? A: Thermal runaway is a critical safety concern during scale-up.[11] The high reactivity, especially in lithium-halogen exchange, can generate significant heat.

  • Control Addition Rate: Use a syringe pump or addition funnel for slow, controlled addition of the reactive species (e.g., organolithium reagent).

  • Efficient Cooling & Agitation: Ensure your reactor has adequate cooling capacity and vigorous stirring to dissipate heat effectively from the reaction mixture.

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm, though this may impact reaction rates and vessel occupancy.

  • Reverse Addition: Consider adding the solution of this compound to the reagent solution, which can sometimes help control the concentration of the reactive intermediate.

PART 3: Troubleshooting Common Coupling Reactions

This compound is a staple in forming C-C and C-heteroatom bonds. However, scaling these reactions can be challenging.

A. Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira)

Frequently Asked Questions (FAQs): Pd-Coupling Reactions

Q: My Suzuki/Sonogashira coupling reaction is sluggish or fails completely on a larger scale. What should I investigate first? A: When a trusted protocol fails at scale, it's often due to subtle changes in reaction parameters. Use the following workflow to diagnose the issue.

G start Low Yield / No Reaction at Scale check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid/Alkyne, Base, Solvent Purity) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere (Degas Solvents, N2/Ar Purge) start->check_inert check_catalyst Evaluate Catalyst System start->check_catalyst check_temp Confirm Internal Reaction Temperature start->check_temp final_check final_check check_reagents->final_check inert_ok inert_ok check_inert->inert_ok Is atmosphere inert? catalyst_active catalyst_active check_catalyst->catalyst_active Is catalyst active? check_temp->final_check ligand_choice Optimize Ligand/Pd Ratio & Choice (e.g., Buchwald Ligands) catalyst_active->ligand_choice Yes new_catalyst Use Fresh Catalyst or Pre-catalyst (e.g., G3/G4 Palladacycles) catalyst_active->new_catalyst No ligand_choice->final_check Re-run Optimized Reaction new_catalyst->final_check troubleshoot_base Troubleshoot Base (Solubility, Strength, Equivalents) inert_ok->troubleshoot_base Yes degas Improve Degassing Protocol (e.g., Sparge with Argon) inert_ok->degas No troubleshoot_base->final_check degas->final_check G start Crude Product (High Pd Content) aq_wash Aqueous Wash Step (e.g., NaHSO₃, NH₄Cl, EDTA) start->aq_wash scavenger Treat with Scavenger (Thiol-functionalized silica, Activated Carbon) aq_wash->scavenger Pd still high final_product Final Product (<10 ppm Pd) aq_wash->final_product Pd < target crystallization Recrystallization scavenger->crystallization Pd still high scavenger->final_product Pd < target crystallization->final_product

References

Validation & Comparative

A Senior Application Scientist's Guide to 1H and 19F NMR Analysis of 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds are indispensable building blocks. Their unique electronic properties and ability to participate in specific intermolecular interactions, such as halogen bonding, make them highly valuable. Among these, 1,3-Diiodotetrafluorobenzene stands out as a key intermediate. Accurate and unambiguous structural confirmation of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and the properties of the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For fluorinated compounds like this compound, a multi-nuclear approach, primarily leveraging ¹⁹F and ¹H NMR, provides a comprehensive analytical picture. This guide offers an in-depth comparison of ¹H and ¹⁹F NMR analysis for this specific molecule, grounded in established scientific principles and practical experimental insights. We will explore the causality behind experimental choices, detail validated protocols, and compare the informational value of each technique against other analytical alternatives.

The Subject Molecule: this compound

Understanding the molecule's structure and symmetry is the first step in predicting its NMR spectra. This compound (C₆F₄I₂) possesses C₂ᵥ symmetry. This symmetry element dictates that there are chemically equivalent pairs of fluorine atoms, which simplifies the expected ¹⁹F NMR spectrum.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of this compound.

Due to the C₂ᵥ symmetry axis passing through the C2 and C5 atoms, we can predict:

  • F at C2 is chemically unique.

  • F at C4 and F at C6 are chemically equivalent.

  • F at C5 is chemically unique.

  • The molecule is devoid of hydrogen atoms.

This leads to the prediction of three distinct signals in the ¹⁹F NMR spectrum and no signals from the compound in the ¹H NMR spectrum.

Part 1: ¹H NMR Analysis - The Power of Absence

For a pure sample of this compound, the ¹H NMR spectrum is expected to be devoid of signals, aside from the residual solvent peak and potential impurities. This "null result" is, in itself, a crucial piece of data. It confirms the absence of protons on the aromatic ring and serves as a rapid purity check. The presence of unexpected signals would immediately indicate proton-containing impurities or residual starting materials from a synthesis.

Experimental Protocol: ¹H NMR

The primary objective is to obtain a clean baseline and accurately identify the residual solvent peak.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Acetone-d₆ in a standard 5 mm NMR tube. CDCl₃ is often preferred for its volatility and minimal overlapping signals with many organic compounds.

    • Ensure the sample is fully dissolved. The solution should be clear.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Experiment: Standard 1D Proton (zg30).

    • Transmitter Frequency (O1P): Centered on the expected spectral window (~5-6 ppm).

    • Spectral Width (SW): ~20 ppm (from -2 to 18 ppm) to ensure all potential organic impurities are observed.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 5 seconds. A longer delay is crucial for accurate integration if impurities need to be quantified.

    • Number of Scans (NS): 8-16 scans are typically sufficient due to the high sensitivity of ¹H NMR.

Data Interpretation

The resulting spectrum should show a flat baseline with a single prominent singlet corresponding to the residual proton in the deuterated solvent (e.g., ~7.26 ppm for CDCl₃). Any other signals are attributable to impurities.

Part 2: ¹⁹F NMR Analysis - The Definitive Fingerprint

¹⁹F NMR spectroscopy is the most informative technique for this molecule. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive.[1] Furthermore, the chemical shift range for fluorine is significantly larger than for protons, leading to excellent signal dispersion and minimizing peak overlap.[2]

Expected ¹⁹F NMR Spectrum

Based on the molecular structure, we anticipate three distinct fluorine environments, leading to three signals in the spectrum. The key to interpreting the spectrum lies in understanding the spin-spin coupling (J-coupling) between the non-equivalent fluorine nuclei.

  • Signal 1 (F2): This fluorine will be coupled to the two equivalent F4/F6 nuclei (meta-coupling, ⁴J) and to the F5 nucleus (para-coupling, ⁵J). This should appear as a triplet of triplets (tt) or a more complex multiplet if the coupling constants are similar.

  • Signal 2 (F4/F6): These equivalent fluorines will be coupled to F2 (meta-coupling, ⁴J), F5 (ortho-coupling, ³J), and to each other (meta-coupling, ⁴J). This will result in a complex multiplet.

  • Signal 3 (F5): This fluorine will be coupled to F2 (para-coupling, ⁵J) and the two equivalent F4/F6 nuclei (ortho-coupling, ³J). This signal is expected to be a triplet.

Diagram: ¹⁹F-¹⁹F Spin-Spin Coupling Network

G F2 F2 F4_F6 F4_F6 F2->F4_F6 ⁴J (meta) F5 F5 F2->F5 ⁵J (para) F4_F6->F2 ⁴J (meta) F4_F6->F5 ³J (ortho) F5->F2 ⁵J (para) F5->F4_F6 ³J (ortho)

Caption: Predicted ¹⁹F-¹⁹F coupling pathways in this compound.

Experimental Protocol: ¹⁹F NMR

This protocol is designed for acquiring a high-quality, proton-decoupled ¹⁹F spectrum.

Diagram: ¹⁹F NMR Experimental Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 15-20 mg of sample prep2 Dissolve in 0.6 mL CDCl₃ prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Tune & Match ¹⁹F probe acq1->acq2 acq3 Acquire spectrum (¹H decoupled) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to CFCl₃ (0 ppm) proc2->proc3

Caption: Standard workflow for ¹⁹F NMR analysis.

  • Sample Preparation:

    • Use a slightly higher concentration than for ¹H NMR, typically 15-20 mg in ~0.6 mL of CDCl₃.

    • An internal reference standard is not always necessary if the spectrometer is well-calibrated, but for high accuracy, a co-dissolved standard like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be used.

  • Instrumental Parameters (470 MHz for ¹⁹F on a 500 MHz ¹H system):

    • Experiment: Standard 1D Fluorine with proton decoupling (zgpg30 or similar). Proton decoupling simplifies the spectrum by removing any potential long-range ¹H-¹⁹F couplings from impurities or the solvent.

    • Transmitter Frequency (O1P): Centered in the aromatic fluorine region (~ -100 to -140 ppm).

    • Spectral Width (SW): ~250 ppm (e.g., from +50 to -200 ppm) to cover the wide chemical shift range of organofluorine compounds.[2]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 64-256 scans, depending on the sample concentration.

Data Interpretation: Expected Shifts and Couplings

The interpretation hinges on assigning the signals based on their chemical shift, multiplicity, and coupling constants.

Parameter Typical Value Range for Fluorinated Benzenes Notes
¹⁹F Chemical Shift (δ) -80 to -170 ppm (vs. CFCl₃)Highly sensitive to the electronic environment. The iodine atoms are electron-withdrawing and will influence the exact positions. For comparison, the signal for the related 1,4-diiodotetrafluorobenzene appears at -118.56 ppm in CDCl₃.[3]
³J (ortho F-F) 18 - 22 HzThe largest F-F coupling through the benzene ring.
⁴J (meta F-F) 0 - 7 HzSmaller than ortho coupling.
⁵J (para F-F) 8 - 12 HzOften larger than meta coupling, a unique feature of fluorine NMR.

Table 1: Typical ¹⁹F NMR parameters for fluorinated benzene derivatives.

By analyzing the splitting patterns and measuring the J-values, each signal can be definitively assigned to its corresponding fluorine atom in the molecule, providing an unambiguous structural fingerprint.

Comparison with Alternative Analytical Methods

While ¹H and ¹⁹F NMR are primary tools, other methods provide complementary information.

Technique Information Provided Comparison to NMR
Mass Spectrometry (MS) Provides the molecular weight (m/z) and fragmentation pattern. Confirms the elemental composition (C₆F₄I₂).MS confirms the molecular formula but provides no information on isomerism. It cannot distinguish this compound from its 1,2- or 1,4-isomers. NMR is essential for this distinction.
¹³C NMR Spectroscopy Shows the number of unique carbon environments. Due to symmetry, three signals are expected for the aromatic carbons.¹³C NMR is less sensitive than ¹H or ¹⁹F NMR and requires longer acquisition times. The spectra are complicated by C-F coupling, but provide direct information about the carbon skeleton.
Gas Chromatography (GC) Determines purity and can separate isomers if an appropriate column and method are used.[4]GC provides purity information and retention time, which can be indicative of a specific isomer when compared to a standard. However, it does not provide direct structural information like NMR.
Infrared (IR) Spectroscopy Provides information about functional groups and C-F stretching vibrations.IR spectroscopy can confirm the presence of an aromatic ring and C-F bonds but is generally insufficient for distinguishing between isomers with the same functional groups.

Table 2: Comparison of NMR with other common analytical techniques.

Isomer Comparison: The power of ¹⁹F NMR is particularly evident when comparing isomers.

  • This compound: Three ¹⁹F signals, complex multiplets.

  • 1,4-Diiodotetrafluorobenzene: Higher symmetry (D₂h) results in all four fluorine atoms being chemically equivalent, leading to a single sharp singlet in the ¹⁹F NMR spectrum.[3]

  • 1,2-Diiodotetrafluorobenzene: Lower symmetry (C₂ᵥ) but with adjacent fluorines, leading to a different set of two signals with distinct coupling patterns.

This clear differentiation makes ¹⁹F NMR the superior technique for isomer identification in this compound class.

Conclusion

For the comprehensive analysis of this compound, a dual-pronged ¹H and ¹⁹F NMR approach is not just recommended; it is essential for unequivocal structure confirmation and purity assessment.

  • ¹H NMR serves as a rapid and effective screening tool, confirming the absence of protons and detecting hydrogen-containing impurities.

  • ¹⁹F NMR provides the definitive structural fingerprint. The unique chemical shifts, multiplicities, and characteristic F-F coupling constants allow for unambiguous assignment of all fluorine atoms and powerful differentiation from other isomers.

While techniques like Mass Spectrometry and Chromatography are valuable for confirming molecular formula and assessing purity, they lack the detailed structural insight provided by NMR. By understanding the principles of molecular symmetry and spin-spin coupling, the researcher can leverage NMR spectroscopy to fully and confidently characterize this compound, ensuring the quality and success of their research and development endeavors.

References

A Technical Guide to the Comparative Reactivity of 1,3-Diiodotetrafluorobenzene and 1,4-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of fluorinated building blocks, polyhalogenated aromatic compounds are indispensable tools for constructing complex molecular architectures. Among these, diiodotetrafluorobenzene isomers serve as versatile platforms for sequential, site-selective functionalization. This guide provides an in-depth comparison of the reactivity of two common isomers: 1,3-diiodotetrafluorobenzene and 1,4-diiodotetrafluorobenzene. Understanding the nuanced differences in their electronic and steric profiles is critical for designing efficient synthetic routes and predicting reaction outcomes in fields ranging from medicinal chemistry to materials science.

This document moves beyond a simple catalog of reactions, offering a mechanistic rationale for the observed and expected differences in reactivity. We will explore their performance in key synthetic transformations, supported by established chemical principles and illustrative experimental protocols.

Structural, Electronic, and Steric Profile

The reactivity of an aryl iodide is fundamentally governed by the electronic environment of the carbon-iodine (C-I) bond and the steric hindrance around it. Both 1,3- and 1,4-diiodotetrafluorobenzene feature a highly electron-deficient aromatic ring due to the potent inductive effect of four fluorine atoms. This electron deficiency is a primary driver of their reactivity, particularly in processes initiated by nucleophilic attack or oxidative addition.

PropertyThis compound1,4-Diiodotetrafluorobenzene
Structure Unsymmetrical (C2v)Symmetrical (D2h)
CAS Number 67815-57-0[1]392-57-4[2]
Molecular Weight 401.87 g/mol [1]401.87 g/mol [2]
C-I Bond Equivalence Two equivalent C-I bondsTwo equivalent C-I bonds
Dipole Moment Non-zeroZero
Key Distinction meta-relationship between C-I bondspara-relationship between C-I bonds

The most significant structural difference is the relative orientation of the two C-I bonds. In the 1,4-isomer, the iodines are in a para relationship, resulting in a symmetrical molecule with no net dipole moment. In the 1,3-isomer, the meta arrangement of the iodine atoms creates an unsymmetrical molecule with a permanent dipole moment. This difference can influence solubility, crystal packing, and interactions with catalysts or reagents. While the two C-I bonds in each starting molecule are chemically equivalent by symmetry, they become distinct after a mono-functionalization reaction, which is the cornerstone of their differential reactivity in sequential syntheses.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are arguably the most common applications for these substrates.[3][4] The key mechanistic step influenced by the aryl halide is the oxidative addition to the Pd(0) catalyst.[5][6]

G cluster_legend Pd0 Pd(0)L₂ OAI Ar-Pd(II)-I(L₂) Pd0->OAI Oxidative Addition (Ar-I) TMI Ar-Pd(II)-R(L₂) OAI->TMI Transmetalation (R-M) TMI->Pd0 Product Ar-R TMI->Product Reductive Elimination ArI Ar-I = Diiodotetrafluorobenzene RM R-M = Organoboron or Organocopper reagent

Figure 1: Simplified Catalytic Cycle for Cross-Coupling

Key Reactivity Comparison:

  • First Coupling: For the initial mono-coupling, the reactivity of both isomers is expected to be high and broadly similar. The electron-deficient nature of the tetrafluorinated ring makes the C-I bond highly susceptible to oxidative addition by a Pd(0) complex.[7][8]

  • Second Coupling (Sequential Reactions): The critical difference emerges after the first functionalization. The electronic properties of the newly introduced group (R) will modulate the reactivity of the remaining C-I bond.

    • 1,4-Diiodotetrafluorobenzene: An electron-donating group (EDG) at C1 will decrease the reactivity of the C-I bond at the para position (C4) by donating electron density into the ring. Conversely, an electron-withdrawing group (EWG) will further enhance its reactivity. This allows for a tunable, sequential functionalization strategy.

    • This compound: An EDG or EWG at C1 will have a less pronounced electronic effect on the C-I bond at the meta position (C3). Electronic effects are generally strongest at the ortho and para positions. This can make the selective activation or deactivation of the second C-I bond more challenging compared to the 1,4-isomer.

This differential reactivity is crucial for the synthesis of unsymmetrical products. For instance, in a sequential Sonogashira coupling, the first coupling can be performed on either isomer. However, controlling the second, different coupling partner will be more predictable with the 1,4-isomer due to the stronger para electronic communication.

G cluster_14 1,4-Isomer cluster_13 1,3-Isomer a I | R | Strong Electronic Effect (para) a:f0->a:f1 influences b I | R | Weaker Electronic Effect (meta) b:f0->b:f1 influences

Figure 2: Influence of 'R' on Second Coupling

Reactivity in Halogen-Metal Exchange

Halogen-metal exchange, typically performed with organolithium reagents at low temperatures, is a fundamental transformation for generating aryllithium species.[9] The reaction is exceptionally fast, often proceeding in minutes.[10]

Mechanism and Comparison:

The reaction is believed to proceed through an "ate-complex" intermediate, where the nucleophilic alkyl group from the organolithium reagent attacks the electrophilic iodine atom.[10]

  • Rate of Exchange: Both isomers are expected to undergo rapid lithium-halogen exchange due to the high electrophilicity of the C-I bond. The reaction rate generally follows the trend I > Br > Cl, making these ideal substrates.[9]

  • Selective Mono-lithiation: Achieving selective mono-lithiation is feasible for both isomers by using one equivalent of an organolithium reagent like n-BuLi at low temperatures (e.g., -78 °C). The resulting tetrafluoro-iodophenyllithium species is a powerful intermediate.

  • Di-lithiation and Stability: Attempting di-lithiation by using two or more equivalents of organolithium reagent can be complicated. The resulting di-lithiated species may have limited stability, even at low temperatures, potentially leading to benzyne formation or other decomposition pathways. The relative stability of the 1,3- vs. 1,4-dilithio intermediate would be an area for experimental investigation.

The primary utility of this reaction lies in the selective formation of a mono-lithiated intermediate, which can then be trapped with a wide variety of electrophiles to generate mono-functionalized products that are complementary to those formed via cross-coupling.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to the reactions discussed above, the focus of reactivity in SNAr shifts from the C-I bonds to the C-F bonds. The tetrafluorinated ring is highly activated towards nucleophilic attack, a reaction that proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[11]

Key Principles and Comparison:

  • Leaving Group: In SNAr reactions on highly activated rings, fluoride is often a better leaving group than iodide.[12] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the carbon-fluorine bond.[12][13]

  • Role of Iodine: The iodine atoms act as substituents that influence the regioselectivity of the nucleophilic attack on a C-F bond. Their primary effect is inductive electron withdrawal, which will stabilize the negative charge of the Meisenheimer intermediate.

    • 1,4-Diiodotetrafluorobenzene: All four C-F positions are equivalent. A nucleophile will attack any of these positions to give a single mono-substitution product. The two iodine atoms help stabilize the intermediate.

    • This compound: There are two sets of equivalent C-F bonds (C2/C6 and C4/C5). The iodine atoms at C1 and C3 will exert a different inductive effect on these positions, potentially leading to regioselectivity. Attack at C2 or C6 would place the resulting negative charge ortho to one iodine and meta to the other in some resonance forms, while attack at C4 or C5 would result in a different stabilization pattern. Precise regiochemical outcomes would likely depend on the nucleophile and reaction conditions.

Therefore, when considering SNAr, the primary point of comparison is not the reactivity of the isomers themselves, but the directing effects the iodine atoms have on the substitution of a fluorine atom.

Summary of Reactivity Comparison

Reaction TypeThis compound1,4-DiiodotetrafluorobenzeneKey Differentiator
Pd Cross-Coupling High reactivity. Weaker electronic communication (meta) for sequential reactions.High reactivity. Strong electronic communication (para) allows for tunable sequential reactions.Control over second functionalization.
Halogen-Metal Exchange Rapid mono-lithiation is expected.Rapid mono-lithiation is expected.Minimal difference for mono-lithiation.
SNAr (on C-F) Iodine atoms act as directing groups, potentially leading to regioselectivity between C-F positions.All C-F positions are equivalent, leading to a single mono-substitution product.Regioselectivity of fluoride displacement.

Experimental Protocol: Selective Mono-Sonogashira Coupling of 1,4-Diiodotetrafluorobenzene

This protocol describes a self-validating system for the selective mono-functionalization of 1,4-diiodotetrafluorobenzene. The use of a slight excess of the diiodo-compound ensures the complete consumption of the valuable terminal alkyne.

Objective: To synthesize 1-iodo-4-(phenylethynyl)tetrafluorobenzene with high selectivity.

Materials:

  • 1,4-Diiodotetrafluorobenzene (1.2 eq)

  • Phenylacetylene (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA), freshly distilled (5.0 eq)

  • Toluene, anhydrous (0.2 M relative to phenylacetylene)

Procedure:

  • Vessel Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is placed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 1,4-diiodotetrafluorobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Amine: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by freshly distilled triethylamine.

  • Alkyne Addition: Add phenylacetylene dropwise via syringe over 5 minutes while stirring.

  • Reaction: Heat the reaction mixture to 60 °C and stir.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours. Look for the disappearance of the phenylacetylene starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with diethyl ether and filter through a pad of celite to remove the catalyst and copper salts. Wash the pad with additional diethyl ether.

    • Combine the organic filtrates and wash with 1 M HCl (2x), followed by saturated aqueous NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the mono-coupled product from the remaining starting material and any di-coupled byproduct.

Causality and Validation:

  • Catalyst Choice: The combination of a palladium catalyst and a copper(I) cocatalyst is standard for Sonogashira couplings, ensuring efficient formation of the copper acetylide and subsequent transmetalation.[14][15]

  • Stoichiometry: Using an excess of the diiodo-compound (1.2 eq) is a deliberate choice to preferentially form the mono-alkynylated product and ensure the limiting reagent (phenylacetylene) is fully consumed. This simplifies monitoring and purification.

  • Base and Solvent: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. Toluene is used as the primary solvent to ensure all components remain dissolved.[16]

  • Workup: The aqueous washes are critical for removing the triethylammonium salts and any remaining copper salts, ensuring a clean product for purification.

References

A Senior Application Scientist's Guide to Cross-Coupling Reagents: Navigating Alternatives to 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of advanced materials and pharmaceuticals, the 1,3-tetrafluorophenylene scaffold is a cornerstone. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms, make it a privileged structural motif in everything from conjugated polymers for organic electronics to metabolically stable drug candidates.[1] For years, 1,3-diiodotetrafluorobenzene has been the workhorse reagent for introducing this moiety via palladium-catalyzed cross-coupling reactions. The high reactivity of its carbon-iodine (C-I) bonds ensures efficient oxidative addition to the palladium catalyst, a critical step in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

However, reliance on a single reagent can be limiting. Factors such as cost, availability, and the potential for undesired side reactions necessitate a broader toolkit. This guide provides a comparative analysis of viable alternatives to this compound, offering experimental insights and data-driven recommendations to help researchers select the optimal building block for their specific synthetic challenge. We will explore the reactivity trends of dihalo-analogs, the utility of pseudohalide leaving groups, and the strategic advantages of reversing the polarity of the coupling partners.

The Halogen Series: A Study in Reactivity and Selectivity

The most direct alternatives to this compound are its dibromo- and dichloro- counterparts. The choice between them is fundamentally a trade-off between reactivity and the potential for selective functionalization, governed by the strength of the carbon-halogen bond (C-Cl > C-Br > C-I).

1,3-Dibromo-2,4,5,6-tetrafluorobenzene

As a readily available and more cost-effective alternative, 1,3-dibromo-2,4,5,6-tetrafluorobenzene is an excellent starting point.[2][3] The carbon-bromine (C-Br) bond is stronger than the C-I bond, meaning that oxidative addition to the palladium center is generally slower. This can sometimes be advantageous, potentially reducing side reactions. However, it often requires slightly more forcing reaction conditions (e.g., higher temperatures or more electron-rich ligands) to achieve comparable yields to the diiodo analog.

Recent studies have shown that the selectivity for mono- versus di-functionalization of dihaloarenes is complex, influenced by the solvent and the halide byproduct generated in the first coupling step.[4][5] While one might expect the faster oxidative addition of C-Br bonds (compared to C-Cl) to favor difunctionalization, the opposite can be true in polar, oxygen-containing solvents where the bromide anion byproduct can interact with the catalyst.[4]

1,3-Dichloro-2,4,5,6-tetrafluorobenzene

The use of 1,3-dichloro-2,4,5,6-tetrafluorobenzene presents a greater synthetic challenge due to the inertness of the C-Cl bond. Standard palladium catalysts often struggle to cleave this bond efficiently. Consequently, its application requires specialized, highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][7]

The primary advantage of using the dichloro-reagent lies in its potential for exquisite site-selectivity in sequential cross-couplings.[6] By carefully tuning the reaction conditions, one can often achieve clean mono-arylation, leaving the second C-Cl bond intact for a subsequent, different coupling reaction. This stepwise approach is invaluable for the synthesis of complex, unsymmetrical molecules.

Beyond Halogens: Pseudohalides and Boronic Esters

Moving away from traditional halogens opens up new avenues for reactivity and synthetic strategy. Triflates serve as excellent leaving groups, while boronic esters allow for a complete reversal of the coupling partners' electronic roles.

Tetrafluorobenzene-1,3-bis(triflate)

Aryl triflates (Ar-OTf) are superb electrophiles in cross-coupling reactions, with reactivity often rivaling or even exceeding that of aryl iodides.[8][9][10] Tetrafluorobenzene-1,3-bis(triflate), readily prepared from the corresponding diol, is therefore a highly effective alternative. It participates smoothly in a wide range of transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[7][8][11] The primary advantage of triflates is their high reactivity under mild conditions, which can improve tolerance for sensitive functional groups within the coupling partner.

Site-selectivity in bis(triflates) is generally governed by electronic and steric factors, with the first coupling typically occurring at the more electron-deficient or less hindered position.[8]

Tetrafluorobenzene-1,3-diboronic Acid Pinacol Ester

This reagent fundamentally changes the synthetic approach. Instead of the tetrafluorophenyl ring acting as the electrophile, the boronic ester moiety renders it the nucleophilic partner in a Suzuki-Miyaura coupling.[12] This "reverse polarity" strategy is incredibly powerful, allowing the tetrafluorophenylene core to be coupled with a vast array of commercially available aryl and vinyl halides and triflates.

Pinacol esters offer significant advantages over free boronic acids; they are generally more stable, easier to purify, and less prone to protodeboronation and trimerization (boroxine formation).[12][13][14] Their use is central to modern synthetic efforts, including the construction of complex polymers for photovoltaics and OLEDs.[13]

Comparative Performance Data

To provide a clear, evidence-based comparison, the following tables summarize typical performance data for these reagents in Suzuki-Miyaura and Sonogashira cross-coupling reactions, drawn from representative literature.

Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling

Electrophile/NucleophileCoupling PartnerCatalyst / LigandBase / SolventTemp (°C)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene, H₂O80~90
1,3-Dibromotetrafluorobenzene Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene, H₂O100~85-95
1,3-Dichlorotetrafluorobenzene Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄ / Dioxane110~80-90
Aryl BromideTetrafluorobenzene-1,3-diboronic acid pinacol ester Pd(dppf)Cl₂K₂CO₃ / DMF90~85-95

Note: Yields are representative and can vary significantly based on the specific substrates and precise reaction conditions.

Table 2: Comparative Performance in Sonogashira Cross-Coupling

ElectrophileCoupling PartnerCatalyst / Co-catalystBase / SolventTemp (°C)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRT~95
1,3-Dibromotetrafluorobenzene PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF60~80-90
Tetrafluorobenzene-1,3-bis(triflate) PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / DMF50~90

Note: Sonogashira couplings with aryl chlorides are challenging and often require specialized conditions not suitable for general comparison here.[15][16][17]

Visualizing the Process: Catalytic Cycles and Workflows

Understanding the underlying mechanism is key to troubleshooting and optimizing cross-coupling reactions. The choice of reagent directly impacts the critical first step of the catalytic cycle.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + ArF-X (X = I, Br, Cl, OTf) pd_complex L₂Pd(II)(ArF)(X) (Oxidative Adduct) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R-M (M = B(OR)₂, ZnCl, etc.) trans_complex L₂Pd(II)(ArF)(R) (Transmetalated Complex) transmetalation->trans_complex reductive_elim Reductive Elimination trans_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product ArF-R (Coupled Product) reductive_elim->product Experimental_Workflow setup 1. Reaction Setup (Flask, Reagents, Stir Bar) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvents & Base inert->solvent heat 4. Heat to Temperature (Monitor by TLC/GC-MS) solvent->heat quench 5. Reaction Quench (e.g., add water) heat->quench extract 6. Aqueous Workup (Extraction with Organic Solvent) quench->extract dry 7. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) extract->dry purify 8. Purification (Column Chromatography) dry->purify product Final Product purify->product

References

A Senior Application Scientist's Guide to the Analytical Characterization of 1,3-Diiodotetrafluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of 1,3-Diiodotetrafluorobenzene

This compound (1,3-DITFB) and its derivatives are foundational building blocks in modern materials science and drug development. Their rigid, electron-deficient aromatic core, flanked by two heavy iodine atoms, makes them exceptional halogen bond donors, enabling the precise construction of complex supramolecular assemblies.[1][2][3][4] However, the very features that make these molecules functionally elegant—multiple fluorine atoms and two heavy iodine atoms—present a unique and multifaceted challenge for analytical characterization.

This guide provides a comparative analysis of the primary analytical techniques used to characterize 1,3-DITFB derivatives. It is designed for researchers, scientists, and drug development professionals who require unambiguous structural confirmation and purity assessment. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights into why one technique may be superior to another for a specific analytical question.

Core Analytical Techniques: A Comparative Overview

The comprehensive characterization of a 1,3-DITFB derivative is rarely achieved with a single technique. Instead, a synergistic application of several methods is required to build a complete, validated structural picture. The primary techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatographic Separation, and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is arguably the most powerful tool for the initial structural elucidation of 1,3-DITFB derivatives in solution. The presence of the spin-½ ¹⁹F nucleus provides a highly sensitive and informative probe into the molecular structure.

  • ¹⁹F NMR Spectroscopy: With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is the cornerstone for analyzing these compounds.[5][6] The chemical shifts and, crucially, the through-bond coupling constants (J-coupling) between adjacent fluorine atoms provide a definitive fingerprint of the substitution pattern on the aromatic ring. For instance, the number of distinct fluorine signals and their splitting patterns can readily distinguish between different isomers. However, spectra can become complex in molecules with multiple fluorine atoms, making interpretation challenging.[5][6] In such cases, computational methods, particularly Density Functional Theory (DFT), are now routinely used to predict ¹⁹F chemical shifts to aid in structural assignment.[5][6][7]

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. The signals for carbons bonded to fluorine will appear as multiplets due to C-F coupling, and the magnitude of these coupling constants can help in assigning specific resonances. The carbons bonded to the heavy iodine atoms will exhibit a lower signal intensity due to quadrupolar relaxation effects.

  • ¹H NMR Spectroscopy: While the 1,3-DITFB core is proton-deficient, this technique is essential for characterizing derivatives that incorporate proton-containing functional groups.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of the target molecule.

  • Ionization Techniques: For volatile derivatives, Electron Impact (EI) ionization is common, though it often leads to significant fragmentation. A key fragmentation pathway for these molecules is the facile loss of one or both iodine atoms.[8][9] For less volatile or thermally sensitive derivatives, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they are more likely to yield an intact molecular ion.

  • Isotopic Signature: Iodine is monoisotopic (¹²⁷I), which simplifies the molecular ion cluster compared to compounds containing chlorine or bromine.[9] The absence of a complex isotopic pattern for the iodine atoms makes it easier to identify the molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): This is a critical validation step. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula, confirming that the correct number of carbon, fluorine, and iodine atoms are present in the molecule.

Chromatographic Techniques: Assessing Purity and Resolving Mixtures

Chromatography is the primary method for assessing the purity of a sample and for separating components in a mixture. The choice between Gas and Liquid Chromatography depends on the volatility and thermal stability of the derivative.

  • Gas Chromatography (GC): An excellent choice for volatile and thermally stable 1,3-DITFB derivatives.[10][11] When coupled with a mass spectrometer (GC-MS), it provides separation and identification in a single run.[12][13] For purity analysis, an Electron Capture Detector (ECD) is exceptionally sensitive to halogenated compounds and can detect trace impurities that might be missed by a standard Flame Ionization Detector (FID).[14]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for non-volatile or thermally labile derivatives. Reversed-phase columns (e.g., C8 or C18) are commonly used. However, due to the unique properties of highly fluorinated molecules, specialized fluorinated stationary phases can offer alternative selectivity and improved resolution for complex mixtures.[15][16] Coupling HPLC with a mass spectrometer (LC-MS) is essential for peak identification. For quantitative analysis of halogenated species, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used as a powerful, element-specific detector.

X-ray Crystallography: The Definitive Structural Answer

For crystalline solids, single-crystal X-ray diffraction is the "gold standard." It provides an unambiguous, three-dimensional map of the atomic positions in the solid state.[1][17] This technique is not only for confirming the molecular connectivity but is also uniquely capable of revealing the precise molecular geometry, conformation, and, critically for this class of compounds, the nature of intermolecular interactions like halogen bonding.[2][3][18]

Comparative Analysis Workflow

The following table and diagram summarize the selection of an analytical technique based on the desired information.

Technique Information Obtained Sample Requirements Destructive? Primary Use Case
¹⁹F NMR Definitive structural isomerism, electronic environmentSoluble, ~1-5 mgNoStructural elucidation in solution
HRMS Unambiguous elemental formula, molecular weightSoluble or volatile, <1 mgYesMolecular formula confirmation
GC-MS Purity, separation of volatile components, identificationVolatile & thermally stable, <1 mgYesPurity assessment & mixture analysis
HPLC Purity, separation of non-volatile componentsSoluble, <1 mgYes (sample not easily recovered)Purity assessment for less volatile compounds
X-ray Crystallography Absolute 3D structure, conformation, intermolecular interactionsSingle crystal (~0.1 mm)NoUnambiguous structure determination
FTIR Presence of functional groups (e.g., C-F bonds)Solid or liquid, ~1 mgNoQuick functional group check

Logical Workflow for Characterization

G cluster_0 Initial Synthesis Output cluster_1 Primary Characterization cluster_2 Purification & Validation cluster_3 Definitive Structure Crude Crude Product NMR NMR Spectroscopy (¹⁹F, ¹³C, ¹H) Crude->NMR Is structure as expected? MS Low-Res MS Crude->MS Is mass correct? TLC_HPLC TLC / HPLC Screen Crude->TLC_HPLC Is it pure? Purify Purification (Column Chromatography, Recrystallization) NMR->Purify Final Final Validated Structure NMR->Final MS->Purify TLC_HPLC->Purify HRMS HRMS Purify->HRMS Confirm Formula GC_HPLC GC / HPLC Purity Check Purify->GC_HPLC Confirm Purity >95% HRMS->Final Crystal Single Crystal Growth GC_HPLC->Crystal If solid & pure Xray X-ray Crystallography Crystal->Xray Obtain Crystals Xray->Final

Caption: A typical workflow for the synthesis and characterization of a 1,3-DITFB derivative.

Experimental Protocols

Protocol 1: ¹⁹F NMR Spectroscopy

Causality: This protocol is designed to obtain a high-quality, quantitative ¹⁹F NMR spectrum. The choice of a deuterated solvent is critical for the instrument's lock system. Using a known standard (or referencing externally) is essential for accurate chemical shift reporting, as ¹⁹F shifts can be sensitive to solvent conditions.[19]

  • Sample Preparation: Accurately weigh 5-10 mg of the 1,3-DITFB derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the ¹⁹F probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of ¹⁹F chemical shifts (e.g., -80 to -180 ppm for fluoroaromatics).

    • Use a 30-45° pulse angle to ensure adequate relaxation between scans without saturation.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Proton decoupling is often applied to simplify the spectra by removing ¹H-¹⁹F couplings.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift axis using an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).

    • Integrate the signals to determine the relative ratios of different fluorine environments.

Protocol 2: GC-MS Analysis for Purity Assessment

Causality: This method is optimized for separating and identifying volatile halogenated compounds. A non-polar column is chosen because "like dissolves like," providing good separation for the relatively non-polar DITFB core. The temperature gradient ensures that compounds with different boiling points elute as sharp peaks.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC Column: Install a suitable capillary column, typically a non-polar phase like 5% phenyl methylpolysiloxane (e.g., DB-5 or HP-5ms), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

    • Carrier Gas: Use high-purity Helium with a constant flow rate of ~1.0-1.2 mL/min.

    • Injector: Set the injector temperature to 250 °C. Use split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Temperature Program:

    • Initial Oven Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5-10 minutes.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Analysis: Inject 1 µL of the sample. The resulting chromatogram will show peaks corresponding to different components based on their retention time. The mass spectrum of each peak can be used to identify the component by its fragmentation pattern and comparison to known databases. Purity is calculated based on the relative area of the main product peak.

Data Inter-relationship Diagram

G cluster_data Experimental Data cluster_info Derived Information Structure Hypothesized Structure NMR_Data NMR Data (¹⁹F Couplings, ¹³C Shifts) Structure->NMR_Data predicts MS_Data MS Data (Molecular Ion, Fragments) Structure->MS_Data predicts Connectivity Atomic Connectivity NMR_Data->Connectivity Composition Elemental Composition MS_Data->Composition Xray_Data X-ray Data (Atomic Coordinates) Geometry 3D Geometry & Interactions Xray_Data->Geometry Connectivity->MS_Data validates Confirmed Confirmed Structure Connectivity->Confirmed Composition->NMR_Data validates Composition->Confirmed Geometry->Connectivity confirms Geometry->Confirmed

References

Bridging the Gap: A Comparative Guide to Experimental and Computational Validation of 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of supramolecular chemistry and crystal engineering, 1,3-Diiodotetrafluorobenzene (1,3-DITFB) has emerged as a cornerstone molecule. Its electron-deficient aromatic system, flanked by two iodine atoms, makes it an exceptional halogen bond donor, pivotal for the rational design of complex molecular architectures. For researchers, scientists, and drug development professionals, the ability to accurately predict and understand the behavior of this molecule is paramount. This guide provides an in-depth comparison of experimental findings with computational models for 1,3-DITFB, offering a framework for mutual validation and a deeper understanding of its physicochemical properties.

The synergy between empirical data and theoretical calculations is not merely confirmatory; it is a self-validating system that enhances scientific rigor.[1] Experimental results provide the real-world benchmark, the "ground truth," while computational models offer a granular view of the underlying quantum mechanical forces, explaining why the molecule behaves as it does. Discrepancies between the two are not failures, but opportunities for refinement and discovery.[1] This guide will navigate the essential experimental techniques and computational protocols, demonstrating how their integration leads to a more robust and predictive understanding of this compound.

Part 1: Experimental Characterization - The Empirical Benchmark

The foundation of our understanding rests on precise experimental measurements. These provide the essential physicochemical and structural data that any valid computational model must replicate.

Physicochemical Properties

Basic physical properties are the first point of comparison. These constants are determined by the molecule's inherent structure and intermolecular forces. The meta-isomer of diiodotetrafluorobenzene is notably the only one that is liquid at room temperature, a fact that hints at differences in crystal packing and intermolecular forces compared to its ortho- and para-isomers.[2]

PropertyExperimental ValueSource
Molecular Formula C₆F₄I₂[3][4]
Molecular Weight 401.87 g/mol [3][5]
Boiling Point 256.5°C at 760 mmHg[4]
Density 2.671 g/cm³[4]
Refractive Index 1.608[4]
Experimental Workflow: From Sample to Data

The following diagram outlines a typical workflow for the experimental characterization of a chemical sample like 1,3-DITFB.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic & Structural Analysis cluster_data Data Processing sample Obtain High-Purity 1,3-DITFB Sample dissolve Dissolve in Appropriate Solvent (e.g., CDCl₃ for NMR) sample->dissolve crystal Grow Single Crystal (Slow Evaporation) sample->crystal ir_raman FT-IR & FT-Raman Spectroscopy sample->ir_raman nmr ¹³C & ¹⁹F NMR Spectroscopy dissolve->nmr xrd Single-Crystal X-Ray Diffraction (SC-XRD) crystal->xrd process_nmr Process NMR Spectra (Assign Chemical Shifts) nmr->process_nmr process_vib Analyze Vibrational Modes ir_raman->process_vib solve_xrd Solve Crystal Structure (Determine Bond Lengths/Angles) xrd->solve_xrd

Caption: General workflow for experimental characterization of 1,3-DITFB.

Detailed Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of 1,3-DITFB in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition: Acquire ¹⁹F and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹⁹F NMR: This is crucial for fluorinated compounds. We expect to see distinct resonances for the fluorine atoms, with coupling patterns that reveal their relationships to each other and to the carbon backbone.

  • ¹³C NMR: Due to C-F coupling, the carbon signals will appear as complex multiplets, which can be challenging to interpret but provide rich structural information.[6]

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm).

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)

  • Crystal Growth: Grow suitable single crystals of 1,3-DITFB. A common method is slow evaporation of a saturated solution in a suitable solvent (e.g., hexane or dichloromethane).

  • Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to locate the atomic positions. Refine the structural model against the experimental data to obtain precise bond lengths, angles, and details of intermolecular interactions. This experimental data is critical for validating the accuracy of computational geometry optimization.

Part 2: Computational Modeling - The Theoretical Framework

Computational chemistry provides the tools to model 1,3-DITFB from first principles, predicting its properties and behavior. Density Functional Theory (DFT) is a particularly powerful and widely used method for such systems, balancing computational cost with high accuracy.[7][8]

The Power of DFT for Halogenated Systems

DFT calculations are well-suited for halogenated benzenes.[9][10] The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. For systems where non-covalent interactions like halogen bonding are dominant, it is essential to use a functional that includes corrections for dispersion forces (e.g., B3LYP-D3).[8] The basis set, which describes the atomic orbitals, must be robust enough to handle the large electron clouds of iodine atoms (e.g., 6-311++G(d,p) or using effective core potentials for iodine).

Computational Workflow: From Molecule to Prediction

The diagram below illustrates the standard workflow for performing a computational analysis of 1,3-DITFB.

computational_workflow cluster_setup Model Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis & Validation build Build 3D Structure of 1,3-DITFB method Select Method: DFT (e.g., B3LYP-D3) build->method basis Select Basis Set (e.g., 6-311++G(d,p)) method->basis geom_opt Geometry Optimization (Find lowest energy structure) basis->geom_opt freq_calc Frequency Calculation (Confirm minimum, predict spectra) geom_opt->freq_calc nmr_calc NMR Calculation (Predict chemical shifts) geom_opt->nmr_calc analyze_geom Analyze Bond Lengths, Angles, Dihedrals geom_opt->analyze_geom analyze_vib Visualize Vibrational Modes (Compare to IR/Raman) freq_calc->analyze_vib analyze_nmr Compare Calculated vs. Experimental NMR Shifts nmr_calc->analyze_nmr

Caption: Standard workflow for DFT-based computational analysis.

Detailed Computational Protocol
  • Structure Input: Build an initial 3D structure of 1,3-DITFB using molecular modeling software (e.g., Avogadro, GaussView).

  • Calculation Setup: Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA[8]).

    • Causality: Specify the DFT functional B3LYP with the D3 dispersion correction. This is chosen because standard B3LYP alone does not adequately describe the van der Waals forces crucial for intermolecular interactions like halogen bonding.[8]

    • Causality: Define the 6-311++G(d,p) basis set. This is a flexible, triple-zeta basis set with diffuse functions (++) and polarization functions (d,p) that are necessary for accurately describing the electron distribution in a molecule with heavy atoms and potential for non-covalent interactions.

  • Geometry Optimization: Perform a geometry optimization to find the molecule's lowest energy conformation. This calculation systematically alters the molecular geometry to minimize the electronic energy, resulting in predicted equilibrium bond lengths and angles.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry.

    • Trustworthiness: This step is crucial for validation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Prediction: The calculated vibrational frequencies and intensities can be used to simulate the IR and Raman spectra. These are often scaled by a small factor (~0.96-0.98 for B3LYP) to better match experimental values.

  • NMR Calculation: Use the GIAO (Gauge-Including Atomic Orbital) method on the optimized structure to predict the ¹³C and ¹⁹F NMR isotropic shielding values. These are then converted to chemical shifts by referencing them against a calculated standard (e.g., tetramethylsilane).

Part 3: The Comparison - Validating Theory with Reality

This is where the two approaches converge. The objective is to evaluate how well the computational model reproduces the experimental data. A strong correlation builds confidence in the model's predictive power for properties that are difficult or impossible to measure experimentally.

Structural Parameters

The most direct comparison is between the SC-XRD structure and the DFT-optimized geometry. In the solid state, intermolecular forces, such as the C-I•••F halogen-bonded loops reported for 1,3-DITFB, can cause slight deviations from the gas-phase geometry predicted by computation.[2] Analyzing these differences provides insight into the strength and nature of crystal packing forces.

Halogen Bonding Visualization

Computational models are exceptionally useful for visualizing and quantifying the key intermolecular forces at play, such as the halogen bond that defines much of 1,3-DITFB's chemistry.

Caption: Halogen bonding interaction between two 1,3-DITFB molecules.

Comparative Data Summary

The table below summarizes the expected points of comparison between experimental and computational data.

ParameterExperimental Data (Technique)Computational Prediction (Method)Points of Comparison & Validation
Bond Lengths (Å) Precise values from SC-XRDOptimized geometry from DFTExcellent agreement (<0.02 Å diff) validates the chosen functional and basis set.
Bond Angles (°) Precise values from SC-XRDOptimized geometry from DFTStrong correlation validates the predicted molecular shape.
Vibrational Freq. (cm⁻¹) IR & Raman peak positionsScaled harmonic frequencies from DFTMatching patterns of peaks confirms correct vibrational mode assignment.[11]
¹⁹F Chemical Shifts (ppm) Resonances from ¹⁹F NMRIsotropic shieldings from GIAO-DFTLinear correlation between experimental and calculated shifts validates the electronic structure.
Interaction Energy Inferred from crystal packing/thermodynamicsDimer/cluster calculations (BSSE corrected)Quantifies the strength of halogen bonds, explaining observed crystal structures.[2]

Conclusion

The validation of computational models with experimental data is an indispensable practice for the study of this compound. Experimental techniques like SC-XRD and NMR spectroscopy provide the definitive structural and electronic information, while computational methods like DFT offer unparalleled insight into the underlying energetics and interactions that govern the molecule's behavior. By using experimental results to benchmark and refine computational protocols, we build robust, predictive models. This integrated approach not only confirms our understanding of known properties but also empowers us to explore new chemical space, design novel materials, and accelerate discovery with a high degree of confidence.

References

A Comparative Guide to Halogen Bonding in Diiodotetrafluorobenzene Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of supramolecular chemistry and rational drug design, the halogen bond has emerged as a pivotal non-covalent interaction, offering directionality and tunable strength akin to the well-established hydrogen bond.[1][2] Its growing importance in medicinal chemistry stems from its ability to influence ligand-receptor binding affinities and specificities.[3][4][5] Among the various halogen bond donors, diiodotetrafluorobenzene (DITFB) isomers have proven to be exceptional scaffolds for fundamental studies and the construction of complex molecular architectures.[6][7] The electron-withdrawing fluorine atoms significantly enhance the halogen bonding capabilities of the iodine atoms, making these isomers potent and versatile tools.[7]

This guide provides a comparative analysis of the halogen bonding characteristics of the three structural isomers of diiodotetrafluorobenzene: 1,2-, 1,3-, and 1,4-DITFB. We will delve into the structural and electronic factors that govern their behavior as halogen bond donors, supported by experimental data from crystallographic studies and theoretical calculations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced properties of these isomers in their work.

The Foundation: Understanding the σ-Hole and Halogen Bonding

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule, such as a lone pair of electrons on a nitrogen, oxygen, or sulfur atom.[8][9] This electrophilic character arises from a region of positive electrostatic potential on the surface of the halogen atom, located along the axis of the covalent bond to the adjacent atom (R-X). This region is known as the σ-hole.[10][11]

The magnitude of the σ-hole, and thus the strength of the halogen bond, is influenced by two primary factors:

  • Polarizability of the Halogen: The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.[7] Iodine, being the most polarizable, forms the strongest halogen bonds.

  • Electron-Withdrawing Environment: The presence of electron-withdrawing groups on the molecule enhances the positive potential of the σ-hole, thereby strengthening the halogen bond.[7] The tetrafluorinated benzene ring in DITFB isomers serves this purpose effectively.

The directionality of the halogen bond is a key feature, with the R-X···A angle (where A is the halogen bond acceptor) typically approaching 180°. This high degree of directionality provides a powerful tool for the precise design of molecular assemblies and for targeting specific binding sites in biological systems.[4]

Isomeric Comparison: 1,2-, 1,3-, and 1,4-Diiodotetrafluorobenzene

The geometric arrangement of the two iodine atoms on the tetrafluorobenzene ring in the 1,2-, 1,3-, and 1,4-isomers leads to distinct differences in their halogen bonding capabilities and the types of supramolecular architectures they form.

1,4-Diiodotetrafluorobenzene: The Linear Workhorse

1,4-DITFB is the most extensively studied of the three isomers due to its linear and symmetric structure.[6][7] This linearity makes it an ideal building block for the construction of one-dimensional (1D) chains and extended networks.[12]

Key Characteristics:

  • Linearity: The two C-I bonds are positioned at 180° to each other, allowing it to act as a linear ditopic halogen bond donor.

  • Strong Halogen Bonds: The opposing iodine atoms, strongly activated by the perfluorinated ring, readily form robust halogen bonds with a variety of acceptors.

  • Predictable Supramolecular Assemblies: Its linear geometry often leads to the formation of infinite chains when co-crystallized with ditopic acceptors.[6][12]

Experimental Workflow: Co-crystallization of 1,4-DITFB with a Pyridyl-based Acceptor

This protocol outlines a general procedure for the co-crystallization of 1,4-DITFB to form halogen-bonded assemblies, a common method for studying these interactions.

experimental_workflow cluster_prep Solution Preparation cluster_mixing Co-crystallization cluster_analysis Characterization prep1 Dissolve 1,4-DITFB in a suitable solvent (e.g., ethanol, chloroform) prep2 Dissolve the halogen bond acceptor (e.g., 4,4'-bipyridine) in the same solvent mix Mix the two solutions in a specific stoichiometric ratio (e.g., 1:1, 1:2) prep1->mix prep2->mix evap Allow slow evaporation of the solvent at room temperature mix->evap xrd Single-Crystal X-ray Diffraction (SCXRD) evap->xrd nmr Solid-State NMR (SSNMR) evap->nmr

Co-crystallization and analysis workflow.

1,2-Diiodotetrafluorobenzene: The Bifurcated Donor

The ortho arrangement of the iodine atoms in 1,2-DITFB introduces the possibility of unique bonding motifs not observed with the other isomers.

Key Characteristics:

  • Proximity of Iodine Atoms: The two adjacent iodine atoms can act in concert, leading to the formation of bifurcated halogen bonds where a single acceptor atom interacts with both iodine atoms simultaneously.[13][14]

  • Chelating Effect: This ability to "chelate" an acceptor can lead to stronger and more rigid interactions compared to a single halogen bond.[13]

  • Zig-Zag Chains: When forming extended structures, the bent nature of the donor often results in zig-zag or helical chains rather than linear ones.[12]

Logical Relationship: Formation of a Bifurcated Halogen Bond

The diagram below illustrates the concept of a bifurcated halogen bond formed by 1,2-DITFB with a nitrogen-containing acceptor.

bifurcated_bond cluster_donor 1,2-Diiodotetrafluorobenzene cluster_acceptor Halogen Bond Acceptor I1 I N N I1->N  σ-hole interaction I2 I I2->N  σ-hole interaction C1 C C1->I1 ring C4F4 C2 C C2->I2

Bifurcated halogen bond with 1,2-DITFB.

1,3-Diiodotetrafluorobenzene: The Angled Connector

As the meta-isomer, 1,3-DITFB acts as an angled or bent ditopic halogen bond donor. This geometry allows for the formation of more complex and varied supramolecular architectures compared to its linear counterpart.

Key Characteristics:

  • Angular Geometry: The C-I bonds are oriented at approximately 120° to each other, providing a "kink" in the resulting molecular assemblies.

  • Versatile Architectures: This angularity can lead to the formation of discrete cyclic structures, helices, and complex 3D networks.[15]

  • Packing Considerations: The bent shape of 1,3-DITFB can influence the overall crystal packing, sometimes leading to less efficient packing compared to the linear 1,4-isomer.[15][16]

Quantitative Comparison of Halogen Bonding Parameters

The strength and geometry of halogen bonds can be quantified through crystallographic data. The table below summarizes typical C–I···A (A = acceptor atom, typically N or O) halogen bond distances and angles for the three DITFB isomers. Shorter bond distances (normalized by the sum of the van der Waals radii) and angles closer to 180° generally indicate stronger interactions.

IsomerHalogen Bond AcceptorC–I···A Distance (Å)C–I···A Angle (°)Supramolecular ArchitectureReference
1,4-DITFB Pyridine Nitrogen2.81 - 2.92173 - 1791D Chains, 2D/3D Networks[6]
Carbonyl Oxygen3.051661D Chains[6]
Thiocarbonyl SulfurVaries (e.g., ~3.3-3.5)~160 - 1751D Chains[12][17]
1,2-DITFB Pyridine Nitrogen (Bifurcated)~2.9 - 3.1 (for each I)VariesDiscrete Trimers, 1D Chains[14]
Thiocarbonyl SulfurVariesVariesZig-zag Chains[12]
1,3-DITFB Pyridine Nitrogen2.74 - 3.0VariesDiscrete Assemblies, 1D Chains[15][16]

Note: The values presented are representative and can vary depending on the specific halogen bond acceptor and the crystal packing environment.

A systematic comparison of 1,3-DITFB and 1,4-DITFB with a range of nitrogen-based acceptors has shown that while the halogen bond lengths are generally similar, the change in molecular shape has significant consequences for the resulting supramolecular architectures and stoichiometries.[15][16]

Theoretical Insights: Computational Analysis of Halogen Bonding

Density Functional Theory (DFT) calculations are a powerful tool for quantifying the strength of halogen bonds and understanding the underlying electronic contributions. These calculations can determine interaction energies, which provide a direct measure of bond strength.

For example, theoretical studies on complexes of DITFB isomers with halide anions have shown that the interaction energies are significant, indicating strong halogen bonds.[18] Computational analyses have also been instrumental in confirming the stability of the bifurcated halogen bond motif in 1,2-DITFB complexes.[13][14]

Experimental Protocol: DFT Calculation of Halogen Bond Interaction Energy

This protocol provides a simplified workflow for calculating the interaction energy of a halogen-bonded complex using DFT.

  • Geometry Optimization:

    • Individually optimize the geometries of the DITFB isomer (the monomer) and the halogen bond acceptor (the monomer) using a suitable DFT functional and basis set (e.g., ωB97XD/aug-cc-pVTZ).

    • Optimize the geometry of the halogen-bonded complex (the dimer).

  • Energy Calculation:

    • Calculate the single-point electronic energy of the optimized DITFB monomer (E_donor).

    • Calculate the single-point electronic energy of the optimized acceptor monomer (E_acceptor).

    • Calculate the single-point electronic energy of the optimized dimer (E_dimer).

  • Interaction Energy Calculation:

    • The uncorrected interaction energy (ΔE) is calculated as: ΔE = E_dimer - (E_donor + E_acceptor)

    • Basis Set Superposition Error (BSSE) Correction: It is crucial to correct for BSSE, which can artificially increase the calculated interaction energy. The counterpoise correction method is commonly employed. The BSSE-corrected interaction energy (ΔE_cp) provides a more accurate measure of the bond strength.

Applications in Drug Development and Materials Science

The distinct properties of the DITFB isomers make them valuable in various applications:

  • Drug Design: The directionality and strength of halogen bonds involving these donors can be exploited to enhance ligand binding affinity and selectivity for protein targets.[2][3] The different geometries of the isomers allow for probing different regions of a binding pocket and optimizing ligand orientation. For instance, the linear 1,4-isomer is well-suited for spanning a binding site, while the angled 1,3-isomer could be used to engage with residues in a less linear arrangement. The chelating nature of the 1,2-isomer could provide a rigid and strong anchor point for a ligand.

  • Crystal Engineering: These isomers are fundamental building blocks in crystal engineering, enabling the construction of novel materials with tailored properties, such as porous frameworks, liquid crystals, and materials with specific optical or electronic characteristics.[6][7][19] The choice of isomer directly dictates the dimensionality and topology of the resulting supramolecular assembly.

Conclusion

The 1,2-, 1,3-, and 1,4-diiodotetrafluorobenzene isomers, while chemically similar, offer a rich palette of halogen bonding capabilities. The linear 1,4-isomer is a robust and predictable building block for creating linear assemblies. The angular 1,3-isomer provides access to more complex and varied architectures. The ortho 1,2-isomer presents the unique opportunity for forming bifurcated halogen bonds, offering enhanced rigidity and strength.

A thorough understanding of the distinct structural and electronic properties of each isomer is paramount for their effective application. By carefully selecting the appropriate isomer, researchers can precisely control the geometry and stability of molecular interactions, paving the way for the rational design of advanced materials and more effective therapeutic agents.

References

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Key Fluorinated Building Block

1,3-Diiodotetrafluorobenzene is a pivotal building block in the fields of medicinal chemistry, supramolecular chemistry, and materials science. Its rigid, electron-deficient tetrafluorinated core, combined with two reactive iodine atoms, makes it an ideal scaffold for constructing complex molecular architectures through halogen bonding and cross-coupling reactions.[1] However, the synthetic routes to this compound, often involving multi-step processes, can introduce a variety of impurities that can be detrimental to downstream applications.

The presence of isomeric or partially halogenated impurities can drastically alter reaction kinetics, final product structure, and biological activity. Therefore, a robust, multi-modal analytical strategy is not just recommended—it is essential for validating the quality of synthesized this compound. This guide provides a comprehensive comparison of key analytical techniques, complete with field-proven protocols and data interpretation insights, to empower researchers to confidently assess the purity of their material.

The Impurity Landscape: What to Expect and Why

Effective purity analysis begins with understanding the potential impurities. The choice of analytical method is directly informed by the need to separate and identify these specific contaminants. For this compound, impurities typically arise from two sources: the synthetic route and subsequent work-up procedures.

  • Isomeric Impurities: Depending on the starting materials and reaction conditions (e.g., in Friedel-Crafts reactions or diazotization), other positional isomers such as 1,2- or 1,4-diiodotetrafluorobenzene may form.[2][3] These isomers often have very similar physical properties, such as boiling points, making their separation by distillation challenging and necessitating high-resolution analytical techniques.

  • Incompletely Reacted Intermediates: The synthesis may not proceed to completion, leaving behind mono-iodotetrafluorobenzene or unreacted tetrafluorobenzene starting material.

  • Byproducts from Side Reactions: Decomposition of reagents or intermediates can lead to a variety of other fluorinated aromatic compounds.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., toluene, hexane, ethyl acetate) may be retained in the final product.

A Validated Workflow for Purity Assessment

A single analytical technique is rarely sufficient for a complete purity profile. A self-validating system employs a combination of orthogonal methods—techniques that measure different chemical or physical properties—to build a comprehensive and trustworthy picture of the sample's composition. The following workflow outlines a logical and efficient approach.

Purity_Workflow cluster_0 Phase 1: Initial Screening & Separation cluster_1 Phase 2: Identification & Confirmation cluster_2 Phase 3: High-Accuracy Quantification synthesis Synthesized This compound gc_fid Gas Chromatography (GC-FID) (Quantitative Overview) synthesis->gc_fid Inject Sample gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) (Impurity ID) gc_fid->gc_ms Confirm Peaks nmr ¹⁹F and ¹H NMR Spectroscopy (Isomer Differentiation & Structure) gc_ms->nmr Validate Structure qnmr Quantitative ¹⁹F NMR (qNMR) (Absolute Purity) nmr->qnmr Select Signal for Quantification report Final Purity Report qnmr->report Certify Purity

Caption: A validated workflow for assessing the purity of this compound.

Chromatographic Methods: The Power of Separation

Chromatography is the cornerstone of purity analysis, allowing for the physical separation of the main component from its impurities.

Gas Chromatography (GC)

GC is the premier technique for analyzing volatile and thermally stable compounds like halogenated benzenes.[4] Separation is based on the compound's boiling point and its affinity for the GC column's stationary phase.

  • Expertise & Causality: For halogenated aromatics, a non-polar or mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase) is chosen. This ensures that separation is primarily driven by differences in boiling points, which is effective for resolving isomers and related compounds. A long column (e.g., 30-60 m) is crucial for achieving the necessary resolution between closely related isomers.[5]

  • Comparison of Detectors:

    • Flame Ionization Detector (FID): Provides excellent quantitative data for any compound that combusts (nearly all organic impurities). It is robust and has a wide linear range, making it ideal for determining the area percentage of the main peak versus impurity peaks.[4]

    • Mass Spectrometer (MS): Acts as a "molecular scale," providing the mass-to-charge ratio of the compound and its fragments. This is the gold standard for identifying unknown impurities by comparing their mass spectra to libraries (like NIST) or interpreting fragmentation patterns.[5][6]

  • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized this compound in a high-purity solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC System: Agilent Intuvo 9000 GC or equivalent.[4]

    • Column: DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 280 °C, Split mode (e.g., 50:1 split ratio).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This temperature program provides a good balance between resolving early-eluting solvents and later-eluting, higher-boiling isomers.

    • MS Detector: Transfer line at 280 °C, Ion source at 230 °C. Scan range of 40-500 m/z.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify the main peak corresponding to this compound (molecular ion m/z ≈ 402).

    • Integrate all impurity peaks and identify them by searching their mass spectra against the NIST database. Pay close attention to peaks with a molecular ion of 402 but different retention times (isomers) and peaks corresponding to mono-iodotetrafluorobenzene (m/z ≈ 276).

High-Performance Liquid Chromatography (HPLC)

While GC is often sufficient, HPLC can be a valuable orthogonal technique, particularly for any potential impurities that are not volatile or are thermally unstable.

  • Expertise & Causality: For separating halogenated benzenes, normal-phase HPLC can be highly effective. The strength of the halogen-π interactions between the analytes and a suitable stationary phase increases in the order of F < Cl < Br < I, which can be exploited for separation.[7][8] A C70-fullerene coated column, for instance, has shown excellent performance in separating isomers of halogenated benzenes based on these interactions.[8]

Spectroscopic Methods: Unambiguous Identification and Quantification

While chromatography separates, spectroscopy identifies. For fluorinated molecules, NMR is an exceptionally powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Causality - The ¹⁹F NMR Advantage: The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance and high sensitivity.[9][10] Furthermore, ¹⁹F chemical shifts are highly sensitive to the electronic environment, spanning a large range (over 800 ppm). This results in excellent signal dispersion, meaning that fluorine atoms in slightly different environments—such as in different positional isomers—will give distinct, well-resolved signals.[9][11] This makes ¹⁹F NMR the most definitive method for confirming the isomeric purity of this compound.

  • Trustworthiness - Quantitative NMR (qNMR): By adding a known amount of a stable, non-reactive internal standard containing fluorine (e.g., trifluorotoluene), ¹⁹F NMR can be used for highly accurate and precise quantitative analysis. The integral of the analyte's signal relative to the integral of the standard's signal allows for the direct calculation of absolute purity, a method that is traceable to primary standards.

  • Standard Preparation: Accurately weigh approximately 20 mg of an internal standard (e.g., α,α,α-Trifluorotoluene) into a vial and dissolve in a known volume (e.g., 1.00 mL) of a deuterated solvent (e.g., CDCl₃).

  • Sample Preparation: Accurately weigh approximately 40 mg of the synthesized this compound into a separate vial. Add the exact same volume (1.00 mL) of the internal standard solution to this vial and dissolve completely.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field spectrometer.

    • Solvent: CDCl₃.

    • Experiment: Standard 1D ¹⁹F pulse program.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate the well-resolved signals corresponding to the analyte and the internal standard.

  • Calculation: Use the following formula to calculate the purity (w/w %): Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100 Where: I = Integral value, N = Number of fluorine nuclei per molecule for the integrated signal, MW = Molecular weight, m = mass.

Data Summary and Comparison

To make an informed decision on which techniques to employ, it is crucial to understand their respective strengths and limitations for this specific application.

Technique Primary Use Strengths Limitations
GC-FID Rapid quantitative screeningHigh precision, wide linear range, robust for routine analysis.[4]Provides no structural information; co-eluting peaks will be quantified as a single impurity.
GC-MS Impurity identificationDefinitive identification of volatile impurities through mass spectra.[5] High sensitivity.Quantification can be less precise than FID; requires spectral library for confident ID.
¹⁹F NMR Isomer differentiation, structural confirmationUnambiguous for distinguishing positional isomers.[9][10] Provides detailed structural information.Lower throughput than GC; less sensitive for detecting trace impurities (<0.1%).
¹⁹F qNMR Absolute purity determinationHighly accurate and precise (primary ratio method). Does not require a reference standard of the analyte itself.Requires careful sample preparation and a suitable internal standard.
Hypothetical Purity Data Comparison

The table below illustrates typical data that might be obtained from analyzing a newly synthesized batch of this compound against a commercial reference standard.

Parameter Synthesized Batch Commercial Standard Methodology
Purity (Area %) 97.2%>99.5%GC-FID
Identified Impurities 1.5% 1,4-diiodotetrafluorobenzene0.8% mono-iodotetrafluorobenzene0.5% Toluene<0.1% 1,4-diiodotetrafluorobenzene<0.1% TolueneGC-MS
Isomeric Purity Confirmed presence of 1,4-isomer signalSingle set of signals for 1,3-isomer¹⁹F NMR
Absolute Purity (w/w) 96.8% ± 0.5%99.2% ± 0.3%¹⁹F qNMR

Conclusion

Assessing the purity of synthesized this compound requires more than a single measurement. A comprehensive and trustworthy evaluation is built upon an orthogonal analytical approach. The combination of high-resolution gas chromatography for separation and quantification (GC-FID), mass spectrometry for definitive impurity identification (GC-MS), and ¹⁹F NMR for unambiguous structural and isomeric confirmation is essential. For applications demanding the highest level of accuracy, quantitative ¹⁹F NMR (qNMR) stands as the definitive method for determining absolute purity. By implementing the workflows and protocols detailed in this guide, researchers can ensure the quality and reliability of their material, leading to more reproducible and successful outcomes in their scientific endeavors.

References

A Researcher's Guide to Quality Assessment of 1,3-Diiodotetrafluorobenzene: Benchmark Reactions and Analytical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount to the success of complex synthetic endeavors. 1,3-Diiodotetrafluorobenzene is a valuable building block in the synthesis of fluorinated molecules, which are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive framework for assessing the quality of this compound through a series of benchmark reactions and analytical protocols. By understanding the expected outcomes and potential pitfalls, researchers can ensure the reliability and reproducibility of their experimental results.

Introduction: The Importance of Purity in Cross-Coupling Reactions

This compound is a key reagent in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The presence of impurities, such as isomers (e.g., 1,2-, 1,4-diiodotetrafluorobenzene), partially iodinated species (e.g., 1-iodotetrafluorobenzene), or residual starting materials from its synthesis, can significantly impact the efficiency and selectivity of these reactions. Impurities can lead to lower yields, the formation of undesired side products, and difficulties in purification. Therefore, robust quality control is essential.

This guide will focus on two widely used and sensitive cross-coupling reactions as benchmarks: the Sonogashira coupling and the Suzuki-Miyaura coupling. We will also detail the analytical methods required to verify the purity of the starting material and to analyze the outcomes of the benchmark reactions.

Benchmark Reaction 1: Sonogashira Coupling with Trimethylsilylacetylene

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds and is highly sensitive to the quality of the aryl halide.[1][2] A di-coupling reaction with trimethylsilylacetylene provides a straightforward assessment of the reactivity of both iodine atoms on the this compound ring.

Experimental Protocol: Double Sonogashira Coupling of this compound

Materials:

  • This compound

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), degassed

  • Anhydrous tetrahydrofuran (THF) or another suitable solvent like dimethylformamide (DMF)[3]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous, degassed THF (or DMF) to dissolve the solids.

  • Add degassed triethylamine (3.0 equiv.) to the reaction mixture.

  • Slowly add trimethylsilylacetylene (2.2-2.5 equiv.) to the mixture with stirring.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Data:

For high-quality this compound, a high yield of the desired 1,3-bis(trimethylsilylethynyl)tetrafluorobenzene should be obtained.

ProductExpected YieldPurity (by GC/NMR)
1,3-Bis(trimethylsilylethynyl)tetrafluorobenzene> 85%> 98%

Interpretation of Results:

  • Low Yield of Di-coupled Product: This may indicate the presence of monofunctional impurities in the starting material, which will only react once, or inhibitors that deactivate the catalyst.

  • Presence of Mono-coupled Product: Incomplete reaction or the presence of a significant amount of mono-iodo impurities in the starting material can lead to the formation of 1-iodo-3-(trimethylsilylethynyl)tetrafluorobenzene.

  • Formation of Homocoupled Alkyne (Glaser Coupling): The presence of oxygen can promote the homocoupling of trimethylsilylacetylene, a common side reaction in Sonogashira couplings.[4]

Caption: Workflow for the Sonogashira Coupling Benchmark Reaction.

Benchmark Reaction 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

The Suzuki-Miyaura coupling is a versatile and widely used method for constructing biaryl linkages.[5] Its tolerance of a wide range of functional groups makes it an excellent choice for a benchmark reaction.[6] A double coupling with 4-methoxyphenylboronic acid will test the reactivity of both C-I bonds under different catalytic conditions than the Sonogashira reaction.

Experimental Protocol: Double Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., triphenylphosphine or a more electron-rich ligand)[7]

  • Aqueous base solution (e.g., 2 M sodium carbonate or potassium carbonate)

  • Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)[8]

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv.), 4-methoxyphenylboronic acid (2.2-2.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Add the solvent (e.g., toluene) and the aqueous base solution.

  • Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC or GC.

  • After the reaction is complete (usually within 12-24 hours), cool the mixture to room temperature.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome and Data:

A high yield of the double-coupled product, 1,3-bis(4-methoxyphenyl)tetrafluorobenzene, is indicative of a high-purity starting material.

ProductExpected YieldPurity (by GC/NMR)
1,3-Bis(4-methoxyphenyl)tetrafluorobenzene> 80%> 98%

Interpretation of Results:

  • Low Yield of Di-coupled Product: Similar to the Sonogashira reaction, this can be a result of monofunctional impurities or catalyst deactivation.

  • Presence of Mono-coupled and/or Protodeiodinated Products: The formation of 1-iodo-3-(4-methoxyphenyl)tetrafluorobenzene or tetrafluorobenzene suggests incomplete reaction, the presence of mono-iodo impurities, or side reactions such as protodeiodination. The choice of base and solvent can influence the extent of these side reactions.[9]

  • Homocoupling of Boronic Acid: While less common, under certain conditions, the boronic acid can undergo homocoupling to form 4,4'-dimethoxybiphenyl.

Caption: Workflow for the Suzuki-Miyaura Coupling Benchmark Reaction.

Comparison with an Alternative: 1,3-Dibromotetrafluorobenzene

For many applications, 1,3-dibromotetrafluorobenzene can be considered an alternative to its diiodo counterpart.[10] While generally less reactive, the bromo-derivative can be advantageous in terms of cost and stability. A direct comparison in one of the benchmark reactions, for example the Suzuki coupling, can provide valuable insights into the relative performance.

FeatureThis compound1,3-Dibromotetrafluorobenzene
Reactivity Higher reactivity, allowing for milder reaction conditions.Lower reactivity, often requiring higher temperatures, longer reaction times, or more active catalyst systems.[11]
Cost Generally more expensive.Typically more cost-effective.
Stability C-I bond is weaker and more susceptible to light and heat.C-Br bond is stronger, leading to greater stability.
Benchmark Suzuki Yield Expected > 80%Expected to be lower under identical conditions, may require optimization to achieve comparable yields.

Analytical Methods for Quality Assessment

A multi-technique approach is essential for a thorough quality assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile impurities.[12]

Protocol for Purity Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically suitable. A longer column (e.g., 60 m) may be necessary to resolve isomers.

    • Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.

    • Oven Program: A temperature ramp is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).[13]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the molecular ion of this compound (m/z 401.87) and potential lower molecular weight impurities.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards. Quantify the purity by integrating the peak areas (assuming similar response factors for closely related compounds, or by using a calibration curve for higher accuracy).[14]

Caption: General workflow for analytical quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are indispensable for structural elucidation and purity assessment.

  • ¹H NMR: In the absence of proton-containing impurities, the ¹H NMR spectrum of pure this compound should be clean. The presence of signals would indicate impurities.

  • ¹⁹F NMR: This is a particularly powerful technique for analyzing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide chemical shift range, which often allows for clear resolution of signals from different fluorine environments.[15][16]

Interpreting the ¹⁹F NMR Spectrum:

  • Pure this compound: The spectrum should show two distinct signals for the two non-equivalent fluorine atoms, with characteristic chemical shifts and coupling patterns. The integration of these signals should be in a 1:1 ratio.

  • Isomeric Impurities: The presence of other diiodotetrafluorobenzene isomers will result in additional signals in the ¹⁹F NMR spectrum with different chemical shifts and coupling patterns. For example, 1,4-diiodotetrafluorobenzene, being a symmetrical molecule, would show only one signal.

  • Partially Iodinated Impurities: A compound like 1-iodotetrafluorobenzene will have a more complex ¹⁹F NMR spectrum with four distinct signals.

The chemical shifts of fluorine atoms are highly sensitive to their electronic environment, making ¹⁹F NMR an excellent tool for identifying and quantifying fluorinated impurities.[10][17]

Conclusion

A thorough quality assessment of this compound is crucial for the successful execution of synthetic projects. By employing benchmark reactions such as the Sonogashira and Suzuki-Miyaura couplings, researchers can gain a functional understanding of the material's reactivity. These reactivity benchmarks, in conjunction with rigorous analytical characterization by GC-MS and NMR spectroscopy, provide a comprehensive and self-validating system for ensuring the quality and consistency of this important synthetic building block. This guide provides the necessary protocols and interpretative framework to empower researchers to confidently assess their starting materials and proceed with their research with a higher degree of certainty.

References

A Senior Application Scientist's Guide to 1,3-Diiodotetrafluorobenzene in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the choice of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks, polyhalogenated aromatic compounds serve as versatile scaffolds for the construction of complex molecular architectures. This guide provides an in-depth technical analysis of 1,3-diiodotetrafluorobenzene, a highly reactive and uniquely functionalized reagent.

Herein, we will dissect the cost-benefit proposition of employing this compound in key synthetic transformations, comparing its performance with viable alternatives. This analysis is grounded in an objective evaluation of cost, reactivity, and practical application, supported by experimental data and protocols to empower you, the researcher, to make informed decisions in your synthetic endeavors.

The Fundamental Trade-Off: Reactivity vs. Cost

The core of our analysis lies in the inherent compromise between the reactivity of a reagent and its acquisition cost. Aryl halides are mainstays in cross-coupling chemistry, with their reactivity being inversely proportional to the carbon-halogen bond strength. The generally accepted reactivity trend is Ar-I > Ar-Br > Ar-Cl. This enhanced reactivity of aryl iodides, stemming from the weaker C-I bond, often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times. However, this performance advantage typically comes at a premium.

To provide a clear and actionable comparison, let's examine the approximate costs of this compound and its common halogenated analogs.

Table 1: Cost Comparison of 1,3-Dihalotetrafluorobenzenes and 1,3-Dichlorobenzene

CompoundCAS NumberMolecular Weight ( g/mol )Representative Price (USD/g)
This compound67815-57-0401.87~$35 - $109
1,3-Dibromotetrafluorobenzene1559-87-1307.87~$48 - $73
1,3-Dichlorobenzene541-73-1147.00~$0.15 - $2.40

Disclaimer: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The prices listed are for research-grade quantities and were compiled from various chemical suppliers in late 2025.

As the data clearly illustrates, this compound is the most expensive option on a per-gram basis. This upfront cost necessitates a careful evaluation of its performance benefits. The subsequent sections will delve into specific applications to determine when this additional investment is justified.

Performance in Key Synthetic Transformations

The utility of a dihaloaromatic building block is primarily demonstrated in its ability to participate in sequential, site-selective cross-coupling reactions. The differential reactivity of the two halogen atoms, if present, or the ability to undergo double coupling, allows for the construction of complex, unsymmetrical biaryl and poly-aryl systems.

Suzuki-Miyaura Coupling: A Tale of Two Halogens

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The higher reactivity of the C-I bond compared to the C-Br bond can, in principle, allow for selective mono-functionalization of a diiodo- or iodobromo-aromatic compound. However, in the case of di-substituted tetrafluorobenzenes, the strong electron-withdrawing nature of the fluorine atoms enhances the reactivity of all carbon-halogen bonds, sometimes making selectivity challenging.

Conceptual Workflow for Sequential Suzuki-Miyaura Coupling:

Caption: Conceptual workflow for a sequential Suzuki-Miyaura coupling.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of Dihaloarenes

The following is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the dihaloarene (1.0 mmol), the arylboronic acid (1.1 mmol for mono-coupling, 2.2 mmol for double coupling), and a suitable base such as K₂CO₃ (3.0 mmol) or Cs₂CO₃ (3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a pre-catalyst system like Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) with a suitable phosphine ligand (e.g., SPhos, 0.06 mmol, 6 mol%).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Benefit Analysis:

The primary benefit of using this compound in a Suzuki coupling lies in the potential for lower catalyst loading and faster reaction rates compared to its dibromo counterpart. For a double coupling, this can lead to higher overall throughput. In a sequential coupling, the milder conditions required for the initial C-I coupling may offer better functional group tolerance.

Cost Analysis:

The significantly higher cost of the diiodo-compound must be weighed against these potential benefits. If the desired transformation can be achieved in comparable yield with the dibromo-analog, even with slightly longer reaction times or higher catalyst loading, the cost savings may be substantial, especially on a larger scale.

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling, which forms a C-C triple bond between an aryl halide and a terminal alkyne, is another cornerstone of modern organic synthesis. The reactivity trend of aryl halides in this reaction is even more pronounced than in the Suzuki coupling, with aryl iodides being significantly more reactive than aryl bromides.

Conceptual Reaction Scheme for Sonogashira Coupling:

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol: A General Procedure for Sonogashira Coupling

The following is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL) and a suitable base (e.g., triethylamine or diisopropylamine, 3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol for mono-coupling, 2.2 mmol for double coupling) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Benefit Analysis:

The high reactivity of the C-I bond in this compound is a significant advantage in Sonogashira couplings. It often allows the reaction to proceed at or near room temperature, which can be crucial for thermally sensitive substrates. Furthermore, the higher reactivity can lead to cleaner reactions with fewer side products, such as the homocoupling of the alkyne (Glaser coupling), which is often promoted by the copper co-catalyst at higher temperatures.[1]

Cost Analysis:

For Sonogashira couplings, the use of this compound can be more readily justified, especially in complex syntheses where mild reaction conditions and high yields are paramount. The potential for improved selectivity and cleaner reaction profiles can reduce purification costs and improve overall process efficiency, offsetting the higher initial cost of the reagent.

Grignard Reagent Formation: A Cautious Approach

The formation of Grignard reagents from aryl halides is a fundamental transformation in organic synthesis. However, the preparation of Grignard reagents from polyfluorinated aryl halides can be challenging. The strong electron-withdrawing nature of the fluorine atoms can hinder the oxidative insertion of magnesium.

Challenges in Grignard Reagent Formation with Polyfluoroaryl Halides:

  • Inert C-F Bonds: While the C-I bond is reactive, the adjacent C-F bonds can influence the electronic environment, making the oxidative insertion of magnesium more difficult than in non-fluorinated analogs.

  • Side Reactions: The highly reactive nature of the Grignard reagent, once formed, can lead to side reactions with the solvent or other functional groups present in the molecule.

  • Initiation Difficulties: The reaction can be sluggish to initiate and may require activation of the magnesium with reagents like iodine or 1,2-dibromoethane.

Conceptual Workflow for Grignard Formation and Reaction:

Caption: Conceptual workflow for the formation and reaction of a Grignard reagent.

Experimental Protocol: A General Procedure for Grignard Reagent Formation

Extreme caution must be taken to ensure anhydrous conditions.

  • Reaction Setup: Flame-dry all glassware and assemble under an inert atmosphere. Place magnesium turnings (1.2 mmol) in a round-bottom flask with a reflux condenser.

  • Initiation: Add a small crystal of iodine to the magnesium.

  • Halide Addition: Dissolve the this compound (1.0 mmol) in anhydrous diethyl ether or THF (5 mL) and add a small portion to the magnesium. Gentle heating may be required to initiate the reaction (disappearance of the iodine color and gentle reflux).

  • Reaction: Once initiated, add the remaining aryl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes.

  • Subsequent Reaction: The resulting Grignard reagent can then be used in situ by cooling the reaction mixture and adding the desired electrophile.

Benefit and Cost Analysis:

Given the challenges associated with Grignard reagent formation from polyfluorinated aryl halides, the choice between the diiodo- and dibromo-analogs is less about cost and more about feasibility. The higher reactivity of the C-I bond may offer a slight advantage in initiating the reaction. However, for Grignard-type reactivity, researchers may also consider halogen-lithium exchange reactions, which can sometimes be more efficient for these types of substrates. Due to the potential for low yields and side reactions, a thorough literature search for specific examples with similar substrates is highly recommended before attempting a large-scale Grignard reaction with this compound.

Synthesis of this compound

Understanding the synthesis of a reagent can provide insights into its cost and potential impurities. While a definitive, high-yielding synthesis of this compound is not widely published in readily accessible literature, a plausible route involves the iodination of 1,2,4,5-tetrafluorobenzene. This precursor is synthesized from the de-chlorination of 2,3,4,5-tetrafluorochlorobenzene.[2]

Safety and Handling

As a Senior Application Scientist, I must emphasize the importance of safety. This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Recommendations

This compound is a powerful, albeit expensive, building block for the synthesis of complex fluorinated molecules. Its high reactivity, a direct consequence of the two C-I bonds, offers significant advantages in cross-coupling reactions, particularly the Sonogashira coupling, where milder reaction conditions and cleaner reaction profiles can be achieved.

A cost-benefit analysis leads to the following recommendations:

  • For high-value, complex syntheses where mild conditions and high yields are paramount (e.g., late-stage functionalization in drug discovery), the higher cost of this compound is often justified. The improved efficiency and reduced purification efforts can lead to overall cost and time savings.

  • For routine, large-scale syntheses where cost is a primary driver, 1,3-dibromotetrafluorobenzene presents a more economical alternative. While it may require more forcing conditions, the significant cost savings can make it the more practical choice.

  • For transformations requiring Grignard-type reactivity, proceed with caution. A thorough investigation of the literature and small-scale optimization studies are essential before committing to a large-scale reaction with either the diiodo- or dibromo-analog.

Ultimately, the decision to use this compound is a strategic one that must be made on a case-by-case basis, balancing the demands of the specific chemical transformation with the economic realities of the project. This guide provides the foundational data and insights to empower you to make that decision with confidence.

References

The Strategic Utility of 1,3-Diiodotetrafluorobenzene: A Comparative Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced chemical synthesis, the strategic incorporation of fluorinated building blocks is a cornerstone for tailoring molecular properties. Among these, diiodotetrafluorobenzenes stand out as versatile synthons. While the 1,4-isomer has been extensively studied, its meta-counterpart, 1,3-diiodotetrafluorobenzene, offers a unique geometric and electronic profile that can be leveraged for novel applications in supramolecular chemistry, materials science, and potentially, medicinal chemistry. This guide provides an in-depth comparison of this compound with its alternatives, supported by experimental data and protocols to inform its application in your research.

Core Properties and Strategic Advantages

This compound (1,3-DITFB) is a halogenated aromatic compound with the molecular formula C₆F₄I₂. The presence of four electron-withdrawing fluorine atoms significantly influences the electronic properties of the benzene ring and the reactivity of the carbon-iodine bonds. This unique substitution pattern imparts distinct characteristics compared to its 1,4-isomer and non-fluorinated analogs.

PropertyThis compound1,4-Diiodotetrafluorobenzene1,3-Diiodobenzene
Molecular Formula C₆F₄I₂C₆F₄I₂C₆H₄I₂
Molecular Weight 401.87 g/mol 401.87 g/mol 329.91 g/mol
Symmetry Bent (C₂ᵥ)Linear (D₂ₕ)Bent (C₂ᵥ)
Key Feature Angular disposition of iodine atomsLinear disposition of iodine atomsLacks electron-withdrawing fluorine atoms

The "bent" geometry of 1,3-DITFB is a critical design element, influencing the directionality of intermolecular interactions and the architecture of resulting supramolecular assemblies and polymers.

Applications in Supramolecular Chemistry: A Tale of Two Isomers

A primary application of diiodotetrafluorobenzenes lies in the realm of crystal engineering and supramolecular chemistry, driven by the formation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. The electron-withdrawing fluorine atoms on the benzene ring enhance the electrophilic character of the iodine atoms in DITFB isomers, making them potent halogen bond donors.

A comparative study on the co-crystallization of 1,3-DITFB and 1,4-DITFB with various nitrogen-based halogen bond acceptors reveals significant differences in the resulting supramolecular architectures. While the strength of the halogen bonds formed by both isomers is comparable, their different shapes lead to distinct packing arrangements and stoichiometries in the solid state.

Comparative Performance in Co-Crystal Formation

FeatureThis compound1,4-Diiodotetrafluorobenzene
Geometry BentLinear
Supramolecular Architectures Often leads to more complex, non-linear networksTypically forms linear, 1D chains
Stoichiometry Can favor different stoichiometric ratios in co-crystalsMore predictable stoichiometries
Packing Efficiency Differences in packing ability can influence co-crystal formationGenerally leads to efficient packing in linear arrays

This divergence in supramolecular assembly highlights the utility of 1,3-DITFB in accessing novel solid-state structures that are not achievable with its linear counterpart.

Experimental Protocol: Synthesis of a Co-crystal of this compound and Hexamethylbenzene [1]

This protocol describes the synthesis of a co-crystal with an unexpected sandwiched-layer structure.

Materials:

  • Hexamethylbenzene (HMB)

  • This compound (1,3-DITFB)

  • Trichloromethane

Procedure:

  • Dissolve Hexamethylbenzene (0.0162 g, 0.10 mmol) and this compound (0.0402 g, 0.10 mmol) in 10 mL of trichloromethane.

  • Gently reflux the mixture with stirring for 30 minutes.

  • Filter the solution.

  • Allow the filtrate to evaporate naturally at room temperature.

  • Colorless block crystals suitable for X-ray diffraction analysis will form after approximately three days.

The Untapped Potential in Organic Synthesis and Materials Science

While the literature is dominated by the supramolecular applications of 1,3-DITFB, its potential as a monomer in polymer synthesis and as a building block in organic synthesis remains significantly underexplored compared to its non-fluorinated analog, 1,3-diiodobenzene. The presence of the tetrafluorinated ring is expected to influence the reactivity of the C-I bonds in cross-coupling reactions and impart unique properties to the resulting materials.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Outlook

Sonogashira and Suzuki cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The reactivity of aryl iodides in these reactions is influenced by the electronic nature of the aromatic ring. The electron-withdrawing fluorine atoms in 1,3-DITFB are expected to enhance its reactivity in the oxidative addition step of the catalytic cycle compared to 1,3-diiodobenzene.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Aryl-I Ar-I (1,3-DITFB) Suzuki_Product Ar-R Aryl-I->Suzuki_Product Pd(0), Base Boronic_Acid R-B(OH)₂ Boronic_Acid->Suzuki_Product Aryl-I_S Ar-I (1,3-DITFB) Sonogashira_Product Ar-C≡C-R Aryl-I_S->Sonogashira_Product Pd(0), Cu(I), Base Alkyne H-C≡C-R Alkyne->Sonogashira_Product

Expected Impact on Polymer Properties

The incorporation of the 1,3-tetrafluorophenylene unit into polymer backbones is anticipated to bestow several desirable properties:

  • Thermal Stability: Fluorinated polymers are known for their high thermal stability.

  • Chemical Resistance: The C-F bond is highly resistant to chemical attack.

  • Low Dielectric Constant: The presence of fluorine can lower the dielectric constant of a material, which is beneficial for applications in microelectronics.

  • Solubility: The bent nature of the 1,3-substituted monomer may lead to polymers with improved solubility compared to those derived from the linear 1,4-isomer.

Representative Experimental Protocol: Sonogashira Polymerization

Materials:

  • This compound

  • 1,4-Diethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), 1,4-diethynylbenzene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by techniques such as GPC or by observing the increase in viscosity.

  • Once the desired molecular weight is achieved, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Prospects in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy to enhance their metabolic stability, binding affinity, and bioavailability. The tetrafluorinated phenyl motif is of particular interest in this regard. While specific applications of this compound in medicinal chemistry are not extensively documented, its potential as a scaffold for the synthesis of novel therapeutic agents is significant. The two iodine atoms provide handles for the introduction of various functional groups through cross-coupling reactions, allowing for the construction of diverse molecular architectures.

G 1_3_DITFB This compound Coupling1 Cross-Coupling (e.g., Suzuki, Sonogashira) 1_3_DITFB->Coupling1 Intermediate1 Mono-functionalized Intermediate Coupling1->Intermediate1 Coupling2 Cross-Coupling (e.g., Buchwald-Hartwig) Intermediate2 Di-functionalized Scaffold Coupling2->Intermediate2 Intermediate1->Coupling2 Bioactive Potential Bioactive Molecule Intermediate2->Bioactive

The angular relationship of the two reactive sites on the 1,3-DITFB core allows for the synthesis of molecules with specific three-dimensional conformations, which can be crucial for optimal interaction with biological targets.

Conclusion

This compound is a valuable, yet underutilized, building block in advanced synthesis. Its unique bent geometry distinguishes it from its more commonly used 1,4-isomer, offering opportunities for the construction of novel supramolecular architectures. While its application in cross-coupling reactions for the synthesis of advanced materials and pharmaceuticals is still emerging, the inherent properties of the tetrafluorinated phenyl ring suggest significant potential. This guide serves as a starting point for researchers looking to explore the unique advantages of this compound and to push the boundaries of molecular design and synthesis.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced chemical synthesis, particularly in materials science and pharmaceutical development, halogenated aromatic compounds like 1,3-Diiodotetrafluorobenzene are indispensable building blocks. However, their unique chemical properties necessitate a rigorous and informed approach to waste management. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our goal is to empower researchers with the knowledge to manage chemical life cycles responsibly, from acquisition to final disposition.

Core Hazard Assessment and Safety Imperatives

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is classified with specific hazards that dictate the necessary precautions.

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the respiratory tract.[1][2]

The National Fire Protection Association (NFPA) rating for this compound is a health hazard of 3, signifying that under emergency conditions, it can cause serious or permanent injury.[1] Consequently, the following Personal Protective Equipment (PPE) is mandatory when handling the compound or its waste:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[3]

  • Eye Protection: ANSI-approved chemical splash goggles or a face shield.[4]

  • Body Protection: A fully buttoned lab coat and appropriate protective clothing to prevent skin exposure.[5][6]

All handling of this compound, including waste consolidation, should be performed within a certified chemical fume hood to mitigate inhalation risks.[7]

Waste Characterization: The "Halogenated" Designation

The defining characteristic of this compound for disposal purposes is its classification as a halogenated organic compound .[8] The presence of iodine and fluorine atoms on the aromatic ring places it in a specific waste category that requires stringent segregation and specialized disposal methods.

The Causality of Segregation: The primary reason for segregating halogenated waste is the nature of its thermal decomposition. When incinerated, compounds like this compound produce acidic gases, including hydrogen fluoride (HF) and hydrogen iodide (HI).[1] Standard incinerators are not equipped to handle these corrosive byproducts.

Cross-contamination of a non-halogenated waste stream (e.g., acetone, ethanol) with a halogenated compound forces the entire volume of waste to be treated as halogenated.[7] This dramatically increases disposal costs and complicates the disposal process, as the entire mixture now requires specialized incineration.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for safe and compliant chemical waste management.

3.1. Container Selection and Labeling

  • Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with halogenated organics, such as high-density polyethylene (HDPE).[4][9] Crucially, avoid metal containers , as the potential for acid formation from degradation can corrode the metal, leading to leaks.[4]

  • Affix a Hazardous Waste Tag: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[7]

  • Complete the Tag Information: Clearly list all chemical constituents, including "this compound," and their estimated percentages. Identify the applicable hazards by checking the "Toxic" and "Flammable" (if mixed with flammable solvents) boxes.[7]

3.2. Waste Accumulation and Storage

  • Keep Containers Closed: The waste container must be securely closed at all times, except when actively adding waste.[1][7] This prevents the release of vapors and potential spills.

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a fume hood or a ventilated chemical storage cabinet.[4][7]

  • Segregate from Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1][4]

3.3. Final Disposal Procedure The only environmentally sound and regulatory-compliant method for disposing of this compound is through high-temperature incineration.[1]

  • Mechanism: The waste is sent to a licensed hazardous waste treatment facility. There, it is incinerated at extremely high temperatures in a specialized unit.

  • Self-Validating System: This incinerator must be equipped with an afterburner and a flue gas scrubber .[1] The afterburner ensures complete destruction of the organic molecule, while the scrubber neutralizes the resultant acidic gases (HF, HI), preventing their release into the atmosphere and the formation of acid rain.

  • Arranging Pickup: Once the waste container is nearly full (not exceeding 90% capacity) or has been stored for the maximum allowable time per institutional policy, contact your organization's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[9]

Spill Management Protocol

In the event of an accidental release, a swift and appropriate response is critical.

  • Minor Spills (manageable in <10 minutes):

    • Ensure proper PPE is worn.

    • Alert personnel in the immediate area.

    • Contain the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[1] Avoid generating dust.[1]

    • Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste disposal.[1]

    • Clean the spill area and ventilate thoroughly.[1]

  • Major Spills:

    • Evacuate the immediate area.

    • Alert nearby personnel and your supervisor.

    • If safe to do so, close the door to the affected area to contain vapors.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.[1]

The Disposal Pathway: A Visual Guide

The following diagram outlines the critical decision-making process for the disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Accumulation & Final Disposal start Waste Generated: This compound decision_mix Is the waste pure or mixed with other chemicals? start->decision_mix collect_halo Collect in a dedicated, labeled 'Halogenated Waste' container. decision_mix->collect_halo  Pure decision_type What is it mixed with? decision_mix->decision_type Mixed   store Store container in secondary containment in a designated Satellite Accumulation Area. collect_halo->store decision_type->collect_halo Other Halogenated Organics collect_error ENTIRE MIXTURE IS NOW HALOGENATED WASTE. Collect in 'Halogenated Waste' container. decision_type->collect_error Non-Halogenated Organics collect_error->store decision_pickup Is container >90% full or storage time limit reached? store->decision_pickup pickup Contact Environmental Health & Safety (EHS) for waste pickup. decision_pickup->pickup  Yes incinerate Final Disposition: High-temperature incineration with acid gas scrubbing. pickup->incinerate

Caption: Disposal workflow for this compound.

Data Summary Table

For quick reference, the key hazard and disposal parameters are summarized below.

ParameterClassification/ProcedureRationale/Source
GHS Hazard Codes H315, H319, H335Causes skin, serious eye, and respiratory irritation.[2]
NFPA Health Rating 3Can cause serious or permanent injury under emergency conditions.[1]
Waste Category Halogenated Organic WasteContains iodine and fluorine atoms; requires segregation.[8]
Recommended Disposal High-Temperature IncinerationEnsures complete destruction and neutralization of acidic byproducts.[1]
Incompatible Storage Strong Oxidizing AgentsTo prevent hazardous chemical reactions.[1]

Conclusion

The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable research environment. For this compound, this entails a clear understanding of its hazards, strict adherence to segregation protocols, and commitment to the specified disposal pathway of high-temperature incineration. By integrating these principles into standard laboratory operations, we protect ourselves, our colleagues, and the environment.

References

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 1,3-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 1,3-Diiodotetrafluorobenzene (CAS No. 67815-57-0). As a halogenated aromatic compound, its unique reactivity and potential health hazards demand a rigorous and well-understood safety protocol. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safe laboratory operations and build a culture of safety and trust.

Hazard Identification: Understanding the "Why" Behind the "What"

Before any handling of this compound, a thorough understanding of its hazard profile is paramount. This foundational knowledge dictates every subsequent choice in personal protective equipment and handling procedures. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2A) [1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [1][2]

The National Fire Protection Association (NFPA) 704 rating for this chemical is Health: 3, Fire: 0, Reactivity: 0 .[1] The health rating of "3" is particularly noteworthy, indicating that under emergency conditions, this material can cause serious or permanent injury.[1] This underscores the critical need for stringent adherence to PPE protocols to prevent any direct contact. The "0" ratings for fire and reactivity indicate it is not combustible under typical fire conditions and is normally stable.[1]

The causality is clear: the irritating nature of the compound to skin, eyes, and the respiratory system is the primary driver for the selection of comprehensive barrier protection. The high health hazard rating necessitates that these barriers be robust and correctly employed to prevent acute and chronic health effects.

Core Protective Equipment: A Multi-Layered Defense

A multi-layered approach to PPE is essential when handling this compound. Each component plays a specific role in mitigating the identified hazards. All handling of this chemical should occur within a certified chemical fume hood to minimize inhalation exposure.[1][3]

Eye and Face Protection: The First Line of Defense

Given the classification of "Serious Eye Irritation," protecting the eyes from splashes, mists, or dusts of this compound is non-negotiable.

  • Mandatory Equipment: At a minimum, chemical safety goggles that provide a complete seal around the eyes must be worn.[1][3] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield must be worn in addition to chemical safety goggles.[3][4] The face shield provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Contact

To prevent skin irritation, comprehensive skin and body protection is required.[1] This involves careful selection of gloves and protective clothing.

  • Gloves: The choice of glove material is critical for protection against halogenated aromatic compounds. Nitrile gloves are a common starting point for general chemical resistance and are effective against splashes.[3][5] For prolonged contact or immersion, heavier-duty gloves such as neoprene or Viton® should be considered.[3] Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs. Before use, gloves must be inspected for any signs of degradation or puncture.

Glove MaterialRecommended Use CaseKey Considerations
Nitrile Splash protection, handling small quantities, short-duration tasks.Good general-purpose choice. Easily visible if punctured. Not for extended exposure.[5]
Neoprene Extended handling, working with larger volumes, moderate exposure risk.Resists a broad range of chemicals including acids, bases, and solvents.[4]
Viton® High-risk operations, prolonged direct contact.Offers excellent resistance to aromatic hydrocarbons but may be less flexible.[3]
  • Protective Clothing: A flame-resistant lab coat is standard, but for handling this compound, a chemically resistant apron worn over the lab coat provides an additional barrier.[3] Ensure clothing is fully buttoned.

  • Footwear: Full-coverage shoes made of a non-porous material are mandatory.[3][6] Open-toed shoes, sandals, or woven shoes are strictly prohibited in any area where this chemical is handled.

Respiratory Protection: Safeguarding the Respiratory Tract

The primary engineering control for preventing respiratory exposure is the use of a properly functioning chemical fume hood.[1][3] All weighing, transfers, and reactions involving this compound must be conducted within the hood.

  • Standard Operations: For routine work within a fume hood, additional respiratory protection is typically not required.

  • Non-Routine or Emergency Situations: If there is a failure of engineering controls (e.g., fume hood malfunction) or a significant spill, respiratory protection is essential. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[3] In situations with high or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[3]

Operational Workflow and PPE Selection Logic

The selection of PPE is not static; it must be adapted to the specific task being performed. The following diagram illustrates the decision-making process for determining the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Logic for this compound Handling cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_disposal Post-Handling & Disposal Read_SDS Review SDS and SOP Assess_Task Assess Task Risk (e.g., Weighing, Reflux, Transfer) Read_SDS->Assess_Task Check_Controls Verify Engineering Controls (Fume Hood Operational?) Assess_Task->Check_Controls Base_PPE Don Base PPE: - Closed-toe shoes - Long pants/skirt - Lab Coat Check_Controls->Base_PPE Controls OK Eye_Protection Don Eye Protection: - Chemical Goggles Base_PPE->Eye_Protection Gloves Don Gloves: - Inner and Outer Nitrile Gloves Eye_Protection->Gloves Additional_PPE Don Task-Specific PPE Gloves->Additional_PPE Doff_Outer Doff Outer Gloves in Hood Additional_PPE->Doff_Outer Task: Low Splash Risk (e.g., Weighing solid) Add_Face_Shield Add Face Shield & Chem-Resistant Apron Additional_PPE->Add_Face_Shield Task: High Splash Risk (e.g., Large Volume Transfer) Doff_Rest Exit Hood, Doff Apron, Face Shield, Goggles Doff_Outer->Doff_Rest Doff_Inner Doff Inner Gloves Doff_Rest->Doff_Inner Wash_Hands Wash Hands Thoroughly Doff_Inner->Wash_Hands Dispose_Waste Dispose of Contaminated PPE and Chemical Waste per Protocol Wash_Hands->Dispose_Waste Add_Face_Shield->Doff_Outer

Caption: PPE selection workflow based on task-specific risk assessment.

Step-by-Step PPE Protocol
  • Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.

  • Donning (in order):

    • Put on your lab coat and fasten it completely.

    • Put on chemical safety goggles.

    • If required by your risk assessment (e.g., handling large volumes), put on a chemical-resistant apron and a face shield.

    • Put on your first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.

    • Put on your second (outer) pair of nitrile gloves.

  • Handling: Perform all manipulations of this compound inside a chemical fume hood.

  • Doffing (in order):

    • While still in the work area, remove the outer, potentially contaminated gloves and dispose of them in the designated hazardous waste container.

    • Remove the chemical apron and face shield (if used).

    • Move away from the immediate work area.

    • Remove your chemical goggles.

    • Remove the inner pair of gloves by peeling them off without touching the outer surface. Dispose of them in the hazardous waste container.

    • Wash your hands thoroughly with soap and water.[1]

Emergency Response and Disposal

Exposure:

  • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1]

Spills: For small spills, absorb with a dry chemical absorbent. For larger spills, evacuate the area and contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal: All contaminated PPE (gloves, aprons) and chemical waste must be disposed of in a properly labeled hazardous waste container.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

By adhering to these rigorous PPE and handling protocols, researchers can safely work with this compound, ensuring personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.